molecular formula C17H15BrFNO B1325706 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone CAS No. 898771-81-8

3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Cat. No.: B1325706
CAS No.: 898771-81-8
M. Wt: 348.2 g/mol
InChI Key: INPQEDYXWPSYGQ-UHFFFAOYSA-N
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Description

3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a useful research compound. Its molecular formula is C17H15BrFNO and its molecular weight is 348.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPQEDYXWPSYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643262
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-81-8
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the synthesis and characterization of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, a novel compound of interest for pharmaceutical and medicinal chemistry applications. The benzophenone scaffold is a ubiquitous motif in biologically active molecules, and its functionalization with strained heterocycles like azetidine can significantly enhance pharmacological properties such as metabolic stability, solubility, and target binding affinity.[1][2] This guide details a robust and efficient synthetic strategy employing a Suzuki-Miyaura coupling to construct the core diaryl ketone, followed by a reductive amination to introduce the azetidinomethyl moiety. Comprehensive protocols and detailed characterization data are provided to enable researchers in drug discovery and organic synthesis to replicate and build upon this work.

Introduction and Strategic Rationale

The convergence of the privileged benzophenone structure with the unique properties of the azetidine ring presents a compelling strategy in modern drug design.[2][3] Benzophenones are known for their diverse biological activities, while azetidines, as strained four-membered heterocycles, are increasingly utilized as bioisosteres for larger, more flexible rings, often improving pharmacokinetic profiles.[1][4][5] The specific substitution pattern of the target molecule—a bromine and a fluorine atom on one ring and the azetidinomethyl group on the other—is designed to modulate electronic properties, provide vectors for further diversification, and enhance interactions with biological targets.

This guide eschews a template-based approach in favor of a logically flowing narrative that mirrors the process of chemical synthesis, from conceptual design to final product validation. The chosen synthetic pathway prioritizes commercially available starting materials, high-yielding reaction conditions, and straightforward purification procedures, ensuring its practicality for a typical research laboratory.

Retrosynthetic Analysis

The design of the synthesis begins with a retrosynthetic disconnection of the target molecule. The most logical disconnections are at the C-N bond of the azetidine and the C-C bond forming the ketone bridge.

G TM Target Molecule This compound Int1 Intermediate Aldehyde 3'-Formyl-4-bromo-3-fluorobenzophenone TM->Int1 C-N Disconnection (Reductive Amination) Azetidine Azetidine TM->Azetidine C-N Disconnection (Reductive Amination) SM1 Starting Material 1 3-Formylphenylboronic Acid Int1->SM1 C-C Disconnection (Suzuki Coupling) SM2 Starting Material 2 4-Bromo-3-fluorobenzoyl Chloride Int1->SM2 C-C Disconnection (Suzuki Coupling)

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a convergent synthesis:

  • Formation of the Benzophenone Core: A palladium-catalyzed Suzuki-Miyaura coupling between an acyl chloride and a boronic acid is an effective method for constructing diaryl ketones.[6][7] This approach offers excellent functional group tolerance and control over regiochemistry. We will couple 3-formylphenylboronic acid with 4-bromo-3-fluorobenzoyl chloride .

  • Installation of the Azetidine Moiety: The aldehyde functional group on the benzophenone intermediate serves as a perfect handle for introducing the azetidine ring via reductive amination.[8][9] This one-pot reaction is highly efficient and avoids the over-alkylation issues often seen with direct alkylation methods.[10]

Synthesis Workflow

The overall synthetic pathway is a two-step sequence designed for efficiency and scalability.

G SM1 3-Formylphenylboronic Acid Intermediate 3'-Formyl-4-bromo-3-fluorobenzophenone SM1->Intermediate Suzuki-Miyaura Coupling (Pd Catalyst, Base) SM2 4-Bromo-3-fluorobenzoyl Chloride SM2->Intermediate Suzuki-Miyaura Coupling (Pd Catalyst, Base) Product Target Molecule Intermediate->Product Reductive Amination (NaBH(OAc)₃) Azetidine Azetidine Azetidine->Product Reductive Amination (NaBH(OAc)₃)

Caption: Proposed two-step synthetic workflow.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. All reagents should be handled with care, referencing their respective Safety Data Sheets (SDS).

Step 1: Synthesis of 3'-Formyl-4-bromo-3-fluorobenzophenone via Suzuki-Miyaura Coupling

Causality: The Suzuki-Miyaura coupling is selected for its reliability in forming C(sp²)-C(sp²) bonds.[11] The use of an acyl chloride as the electrophile provides a direct route to the ketone functionality.[6] A palladium catalyst, such as Pd(PPh₃)₄, is standard for this transformation, and a base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation.[6][12]

Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-formylphenylboronic acid (1.0 mmol, 1.0 equiv.), 4-bromo-3-fluorobenzoyl chloride (1.1 mmol, 1.1 equiv.)[13], and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv.).

  • Purge the flask with an inert atmosphere (Argon or Nitrogen).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene and water (e.g., 10:1 ratio, 10 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3'-formyl-4-bromo-3-fluorobenzophenone.

Step 2: Synthesis of this compound via Reductive Amination

Causality: Reductive amination is a two-stage process occurring in one pot. First, the amine (azetidine) and the aldehyde form an intermediate iminium ion. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce this iminium ion to the final amine product.[8] NaBH(OAc)₃ is particularly effective because it is less reactive towards the starting aldehyde than the iminium intermediate, minimizing the formation of alcohol byproducts.[10]

Protocol:

  • To a round-bottom flask, dissolve 3'-formyl-4-bromo-3-fluorobenzophenone (1.0 mmol, 1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).

  • Add azetidine hydrochloride (1.2 mmol, 1.2 equiv.) followed by a non-nucleophilic base such as triethylamine (TEA, 1.5 mmol, 1.5 equiv.) to liberate the free base. Stir for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv.) portion-wise to the mixture.

  • Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a DCM/methanol gradient, potentially with 1% TEA to prevent tailing) to afford the final product, this compound.

Characterization and Data Analysis

Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic methods. The following tables summarize the expected data based on the structure and data from analogous compounds.[14][15]

Spectroscopic Data

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.80 - 7.40 m 7H Ar-H Aromatic protons of both rings will appear in this region.
~ 3.65 s 2H Ar-CH₂ -N Methylene bridge protons, singlet due to free rotation.
~ 3.25 t 4H -N-CH₂ -CH₂- Azetidine protons adjacent to nitrogen.

| ~ 2.10 | quint | 2H | -CH₂-CH₂ -CH₂- | Central methylene protons of the azetidine ring. |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 195.0 C =O Characteristic downfield shift for a diaryl ketone carbonyl carbon.
~ 160.0 (d, ¹JCF ≈ 255 Hz) Ar-C -F Carbon directly attached to fluorine, showing a large coupling constant.
~ 140.0 - 120.0 Ar-C Remaining 11 aromatic carbons.
~ 118.0 (d, ²JCF ≈ 22 Hz) Ar-C -Br Carbon bearing bromine, influenced by adjacent fluorine.
~ 62.0 Ar-C H₂-N Methylene bridge carbon.
~ 53.0 -N-C H₂- Azetidine carbons adjacent to nitrogen.

| ~ 18.0 | -CH₂-C H₂-CH₂- | Central azetidine carbon. |

Table 3: Key Infrared (IR) and Mass Spectrometry (MS) Data

Technique Expected Value(s) Functional Group Assignment
IR (cm⁻¹) ~ 1665 C=O (Aryl Ketone) Stretch
~ 3060 Aromatic C-H Stretch
~ 1585, 1450 Aromatic C=C Stretch
~ 1250 C-F Stretch
~ 680 C-Br Stretch
MS (ESI+) [M+H]⁺ Molecular ion peak corresponding to C₁₇H₁₆BrFNO⁺.

| | [M+H+2]⁺ | Isotopic peak for ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. |

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols: Reductive Amination of Azetidine Deriv
  • A Head-to-Head Comparison of Synthesis Routes for Substituted Benzophenones. Benchchem.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues †. (2023). Sciforum.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). PMC - NIH.
  • Substituted Benzophenone Synthesis for Biological and Catalytic Applic
  • Reductive amin
  • 3-Bromo-4-fluorobenzoyl chloride. ChemBK.
  • 4-Bromo-benzophenone. SpectraBase.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • 3-Bromo-4-fluorobenzoyl chloride. PubChem.
  • Spectroscopic Characterization of 4-Bromobenzophenone: A Compar

Sources

A Technical Guide to the Physicochemical Properties of Halogenated Benzophenones: A Case Study on 4-Bromo-3-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial literature and database searches for "3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone" did not yield public data, suggesting it is a novel or proprietary entity. This guide has been constructed around a representative analogue, 4-Bromo-3-fluorobenzophenone , to provide a robust framework for researchers. The principles and methodologies described herein are broadly applicable to novel benzophenone derivatives and serve as a blueprint for their comprehensive characterization.

Section 1: Introduction & Strategic Importance

In the landscape of modern drug discovery, halogenated benzophenones represent a privileged scaffold. Their rigid, yet conformationally aware, diarylketone core serves as a versatile anchor for pharmacophoric elements. The strategic placement of halogen atoms, such as bromine and fluorine, provides a powerful tool to modulate key physicochemical and, consequently, pharmacokinetic properties.[1] Bromine often serves as a vector for synthetic elaboration via cross-coupling reactions, while fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[1]

This guide provides an in-depth analysis of the core physicochemical properties of 4-Bromo-3-fluorobenzophenone. As Senior Application Scientists, our objective is not merely to present data, but to illuminate the causal relationships between these properties and their implications for drug development. We will explore the "why" behind the "how," offering field-proven insights into experimental design and data interpretation. This document is designed to be a self-validating system, where the methodologies described provide a clear and logical path to reproducible and reliable compound characterization.

Section 2: Core Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is paramount. These parameters govern everything from synthetic feasibility to biological activity and formulation.

Identity and Structure
  • IUPAC Name: (4-Bromophenyl)(3-fluorophenyl)methanone

  • Molecular Formula: C₁₃H₈BrFO

  • CAS Number: 951885-68-0[2]

The calculated physicochemical parameters provide a preliminary in-silico snapshot of the molecule's behavior.

PropertyValue (Predicted/Calculated)Significance in Drug Development
Molecular Weight 279.10 g/mol Influences diffusion rates and compliance with Lipinski's Rule of Five for oral bioavailability.
logP (Octanol/Water) 4.1 - 4.7A key indicator of lipophilicity, affecting solubility, permeability, and potential for non-specific binding.[3]
Topological Polar Surface Area (TPSA) 17.1 ŲEstimates the surface area occupied by polar atoms, correlating with membrane permeability. A low value suggests good potential for crossing the blood-brain barrier.
Hydrogen Bond Donors 0Lack of donor groups can reduce aqueous solubility but may improve membrane permeability.
Hydrogen Bond Acceptors 2 (Oxygen, Fluorine)Provides sites for interaction with biological targets and affects solubility and dissolution rate.
Melting Point 107-108 °C (for the related 4-bromo-4'-fluorobenzophenone)A key indicator of crystal lattice energy and purity. Affects solubility and dissolution.[4]
Boiling Point ~353 °C (Predicted for 4-bromo-4'-fluorobenzophenone)Relevant for purification methods like distillation, though less critical for solid-form pharmaceuticals.[4]
Density ~1.49 g/cm³ (Predicted for 4-bromo-4'-fluorobenzophenone)Useful for formulation and process chemistry calculations.[4]

Section 3: Synthesis & Structural Verification Workflow

The integrity of all subsequent data relies on the unambiguous confirmation of the compound's identity and purity. The synthesis of such molecules often follows established pathways like the Friedel-Crafts acylation.[5][6][7]

Conceptual Synthetic Pathway

A common and logical approach to synthesizing 4-bromo-3-fluorobenzophenone is via a Friedel-Crafts acylation, reacting 3-fluorobenzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_process Process cluster_products Products A 3-Fluorobenzoyl Chloride C Friedel-Crafts Acylation A->C B Bromobenzene B->C E 4-Bromo-3-fluorobenzophenone C->E F HCl (byproduct) C->F D Lewis Acid Catalyst (e.g., AlCl₃) D->C

Caption: Conceptual workflow for Friedel-Crafts acylation synthesis.

Protocol: Analytical Purity & Identity Confirmation

This protocol establishes a self-validating system for confirming the successful synthesis and purification of the target compound.

Objective: To achieve >98% purity and confirm the chemical structure.

Methodology:

  • Initial Purification: The crude product from the synthesis is purified by column chromatography over silica gel.[8]

    • Expertise & Experience: The choice of eluent (e.g., a gradient of ethyl acetate in petroleum ether) is critical. A non-polar starting eluent is used to remove non-polar impurities, with a gradual increase in polarity to elute the benzophenone product. The polarity is fine-tuned based on preliminary Thin Layer Chromatography (TLC) analysis.

  • Purity Assessment by HPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment of small molecules.[9]

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[10]

    • Mobile Phase: A gradient of methanol (containing 0.1% formic acid) and deionized water.[10][11]

    • Flow Rate: 0.3 mL/min.[10]

    • Detection: UV detection at 254 nm, where the benzophenone chromophore strongly absorbs.[12]

    • Trustworthiness: A single, sharp peak at a consistent retention time is indicative of high purity. The area under the curve is used to quantify purity against any observed impurities.

  • Structural Confirmation by Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Expected m/z: The molecular ion peak [M+H]⁺ should be observed at approximately 280.99 (accounting for bromine isotopes). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) provides definitive evidence of its presence.

  • Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The spectrum for 4-bromo-3-fluorobenzophenone is expected to show complex aromatic multiplets.

    • ¹³C NMR: Confirms the carbon skeleton. The carbonyl carbon (C=O) is expected to have a characteristic downfield shift (~190-195 ppm).

    • ¹⁹F NMR: A crucial experiment for fluorinated compounds. It should show a singlet or a multiplet confirming the presence and environment of the fluorine atom.

    • Expertise & Experience: Comparing the observed spectra with predicted spectra or data from similar known compounds is essential for unambiguous assignment.[13][14][15]

G Start Crude Synthetic Product Purify Column Chromatography Start->Purify CheckPurity HPLC Analysis (>98% Purity?) Purify->CheckPurity CheckPurity->Purify No ConfirmMass Mass Spectrometry (Confirm m/z & Isotope Pattern) CheckPurity->ConfirmMass Yes ConfirmStructure NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ConfirmMass->ConfirmStructure Final Verified Compound ConfirmStructure->Final

Caption: Workflow for compound purification and structural verification.

Section 4: Solubility & Lipophilicity: The Keys to ADME

The interplay between a compound's ability to dissolve (solubility) and its preference for lipid versus aqueous environments (lipophilicity) is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

Protocol: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility in a physiologically relevant buffer.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubation: Add an excess of the solid compound to the PBS solution in a sealed vial.

    • Expertise & Experience: Using an amount of solid that is visibly in excess ensures that the solution reaches saturation.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

    • Trustworthiness: A 24-48 hour period is typically sufficient to ensure thermodynamic equilibrium is reached. Shorter times may only yield kinetic solubility, which can be misleadingly high.

  • Separation: Separate the undissolved solid from the saturated solution using centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using the previously validated HPLC method. A calibration curve with known concentrations is used for accurate quantification.

Lipophilicity (LogD)

The distribution coefficient (LogD) at a specific pH is a more physiologically relevant measure of lipophilicity than LogP for ionizable compounds.[3] For non-ionizable molecules like 4-bromo-3-fluorobenzophenone, LogD at pH 7.4 is equivalent to LogP.

Implications:

  • High Lipophilicity (LogD > 3): As predicted for this compound, high lipophilicity can lead to excellent membrane permeability but may also cause issues such as poor aqueous solubility, high plasma protein binding, and potential for accumulation in adipose tissue.

  • Balancing Act: Drug development often involves a delicate balance. The azetidinomethyl group in the originally proposed structure would likely decrease lipophilicity and increase aqueous solubility compared to the core 4-bromo-3-fluorobenzophenone, showcasing a common strategy in medicinal chemistry to optimize ADME properties.

Section 5: Biological Context & Future Directions

Halogenated benzophenones are known to interact with various biological systems. For instance, some benzophenone derivatives are investigated as endocrine disruptors, highlighting their potential to interact with nuclear receptors like the androgen receptor.[16] The specific substitution pattern on the phenyl rings dictates the biological activity. The introduction of groups like azetidine is a classic medicinal chemistry strategy to engage with specific pockets in a protein target, potentially improving potency and selectivity while also favorably modifying physicochemical properties.

The characterization workflow detailed in this guide provides the essential data package required before advancing a compound like this compound into more complex biological and ADME/Tox screening. Understanding these foundational properties is not just a preliminary step; it is the bedrock upon which successful drug development programs are built.

References

  • Synthesis of 4-bromo-4'-fluorobenzophenone. PrepChem.com. [Link]

  • Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Taylor & Francis Online. (2017-12-01). [Link]

  • 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153. PubChem, NIH. [Link]

  • What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications? FAQ. [Link]

  • HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825. American Chemical Society. (2024-03-18). [Link]

  • HPLC Methods for analysis of Benzophenone. HELIX Chromatography. [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. (2025-08-05). [Link]

  • Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applications. [Link]

  • 4-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 15165443. PubChem, NIH. [Link]

  • Supporting Information. [Link]

  • 4-Bromobenzophenone by Friedel-Craft Reaction. Scribd. [Link]

  • 4-Bromobenzophenone | C13H9BrO | CID 7030. PubChem, NIH. [Link]

  • Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide. [Link]

  • 4-Bromo-benzophenone - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • 4-Bromo-benzophenone. SpectraBase. [Link]

  • 4-Bromo-4'-chloro-3'-fluorobenzophenone | C13H7BrClFO | CID 24723094. PubChem, NIH. [Link]

  • Physicochemical Properties. Frontage Laboratories. [Link]

  • Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. PubMed. (2021-04-19). [Link]

Sources

A Technical Guide to 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone: A Structural Analysis of Potential Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide addresses the compound 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone. An extensive search of the public scientific literature and chemical databases reveals a notable absence of data regarding the specific biological mechanism of action for this molecule. Consequently, this document adopts a structural pharmacology approach. We will dissect the compound into its core chemical motifs: the benzophenone scaffold, the bromo-fluoro substitution pattern, and the novel 3'-azetidinomethyl group. By synthesizing findings from structurally analogous compounds, this guide will explore the potential biological targets and mechanistic pathways that this compound might modulate. This analysis is intended to provide a foundational, hypothesis-driven framework for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this and related chemical entities.

Introduction and Statement of Scope

The intersection of novel chemical structures and unmet medical needs is a primary driver of modern drug discovery. The compound this compound presents a unique combination of a privileged benzophenone scaffold with a strained azetidine ring system. However, as of the date of this publication, no peer-reviewed studies, patents, or database entries detailing the biological activity or mechanism of action of this specific compound are publicly available.

This guide, therefore, deviates from a traditional monograph on a well-characterized agent. Instead, it serves as an in-depth, expert analysis of its structural components to forecast its potential pharmacology. The insights herein are derived from established literature on the bioactivities of benzophenones, azetidines, and halogenated aromatic compounds. The objective is to provide a scientifically grounded, albeit predictive, overview to guide future research and hypothesis testing.

Molecular Structure and Deconstruction

To understand the potential mechanism of action, we must first deconstruct the molecule into its key pharmacophoric elements.

Caption: Structure of this compound.

The molecule can be divided into three key regions for analysis:

  • The Benzophenone Core: A diaryl ketone scaffold known for its broad biological activities and utility as a photoinitiator.[1][2]

  • The Halogenated Phenyl Ring: Substituted with both bromine and fluorine, this moiety significantly influences electronic properties and potential binding interactions.

  • The 3'-Azetidinomethyl Phenyl Ring: A phenyl ring functionalized with a methylene-linked azetidine, a four-membered nitrogen heterocycle. This group is increasingly recognized in medicinal chemistry for its desirable pharmacokinetic properties.[3][4]

Analysis of the Benzophenone Core: A Scaffold of Diverse Bioactivity

The benzophenone framework is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][5] Its derivatives have been reported to exhibit a wide array of pharmacological effects, suggesting several potential mechanisms for our target compound.

Table 1: Summary of Reported Biological Activities of Benzophenone Derivatives

Biological ActivityExample Target/PathwayKey FindingsReference(s)
Anti-inflammatory p38 MAP Kinase, COX Enzymes, TNF-α, IL-6Potent inhibition of cytokine release and enzymatic activity. Some derivatives show in vivo efficacy in dermatitis models.[1][6][7][8]
Anticancer Apoptosis Induction, Cell Cycle Arrest (Cyclin E), VEGF-A InhibitionCytotoxic effects against various cancer cell lines. Inhibition of angiogenesis and cell proliferation.[1][6][9][10]
Neuroactive Acetylcholinesterase (AChE), Histamine H3 Receptor, CNS ModulationDual-binding inhibitors for Alzheimer's disease therapy. Potent H3 receptor antagonists. General CNS activity.[11][12][13][14]
Enzyme Inhibition Dipeptidyl Peptidase-IV (DPP-IV), α-glucosidase, β-secretase (BACE-1)Potential for anti-diabetic and neuroprotective applications through specific enzyme inhibition.[1][15][16]
Antimicrobial Various bacterial and fungal strainsBenzophenone-fused azetidinones show antimicrobial activity. Natural benzophenones have antifungal properties.[5][17][18]

Given this precedent, this compound could plausibly be investigated as an inhibitor of kinases, cholinesterases, or cyclooxygenases. The diaryl ketone structure provides a rigid scaffold that can position its substituted phenyl rings into specific binding pockets of enzymes or receptors.

Hypothetical Mechanism: Kinase Inhibition

A prominent mechanism for substituted benzophenones is the inhibition of protein kinases, such as p38 MAP kinase.[7] The benzophenone carbonyl group can act as a hydrogen bond acceptor, a critical interaction in many kinase active sites.

G cluster_0 Kinase Active Site cluster_1 Benzophenone Inhibitor hinge Hinge Region (e.g., Met-109) hydrophobic_pocket Hydrophobic Pocket I solvent_front Solvent Front carbonyl Benzophenone C=O Group carbonyl->hinge H-Bond ring_A Halogenated Phenyl Ring (A) ring_A->hydrophobic_pocket Hydrophobic Interaction ring_B Azetidinomethyl Phenyl Ring (B) ring_B->solvent_front Vector to Solvent

Caption: Hypothetical binding mode of a benzophenone derivative in a kinase active site.

This model, based on SAR studies of aminobenzophenones, suggests the carbonyl group forms a hydrogen bond with the kinase hinge region, while one phenyl ring occupies a hydrophobic pocket.[7] The second phenyl ring (bearing the azetidinomethyl group in our compound) would project towards the solvent-exposed region, where it could be tailored to improve solubility and selectivity.

The Role of the Azetidine Moiety: A Modern Tool for Pharmacokinetic Enhancement

Azetidines are four-membered, nitrogen-containing heterocycles that have gained significant traction in drug discovery.[3][19] Their inclusion in a molecule is a deliberate choice to impart specific, beneficial properties.

  • Structural Rigidity: The strained ring system reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to a target, potentially increasing affinity.[4]

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability compared to more flexible or lipophilic amine analogues.[3]

  • Novel Chemical Space: They provide a three-dimensional vector that can be used to explore regions of a binding pocket that are inaccessible to traditional, flatter aromatic systems.[20]

Several FDA-approved drugs, including baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), incorporate an azetidine ring to optimize their pharmacokinetic and pharmacodynamic profiles.[3] The presence of the azetidinomethyl group in our target compound is therefore highly significant, suggesting it may be designed to improve drug-like properties.

Influence of Halogenation

The bromo and fluoro substituents on one of the phenyl rings are critical for modulating the compound's electronic character and binding potential. Halogen atoms, particularly bromine and iodine, can participate in halogen bonding—a non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen on a protein backbone)—which can significantly enhance binding affinity. Furthermore, fluorine substitution is a common strategy to block metabolic oxidation at that position and can alter the acidity of nearby protons.

In a series of benzophenone-based histamine H3 receptor antagonists, substitution at the meta-position with halogen atoms, including fluorine and iodine, led to compounds with high antagonist potency both in vitro and in vivo.[11] This highlights the profound impact of the halogenation pattern on biological activity.

Potential Therapeutic Applications and Experimental Validation

Based on this structural analysis, this compound could be a candidate for several therapeutic areas:

  • Oncology: As a kinase inhibitor or a modulator of cell cycle proteins.

  • Inflammatory Diseases: As an inhibitor of p38 MAP kinase or COX enzymes.

  • Neurodegenerative Disorders: As a cholinesterase inhibitor or a histamine H3 receptor antagonist for conditions like Alzheimer's disease.

To validate these hypotheses, a systematic experimental workflow is required.

G compound This compound screening Primary Screening: Broad Panel of Kinases, Receptors, Enzymes compound->screening hit_id Hit Identification (e.g., p38 Kinase) screening->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response cell_based Cell-Based Assays (e.g., Cytokine Release Assay) dose_response->cell_based selectivity Selectivity Profiling (Against related kinases) cell_based->selectivity in_vivo In Vivo Efficacy Studies (e.g., Murine Dermatitis Model) selectivity->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis in_vivo->pk_pd

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Azetidinomethyl Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Hybridization of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is driven by the strategic combination of pharmacophores—molecular frameworks known to confer specific biological activities. This guide delves into the synthesis and biological evaluation of a promising class of hybrid molecules: azetidinomethyl benzophenones. These compounds merge two "privileged structures": the benzophenone core, a diaryl ketone motif prevalent in compounds with anticancer, antimicrobial, and anti-inflammatory properties, and the 2-azetidinone (β-lactam) ring, the cornerstone of the most successful class of antibiotics to date.[1][2][3]

The rationale for this molecular hybridization is rooted in the principle of synergistic bioactivity. By covalently linking these two potent pharmacophores, we aim to develop novel chemical entities with enhanced or multi-target biological profiles, potentially overcoming the resistance mechanisms that have plagued existing therapies.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and multifaceted biological evaluation of these compounds, grounded in field-proven insights and robust experimental protocols.

Part 1: Synthesis of Azetidinomethyl Benzophenones via Staudinger Cycloaddition

The cornerstone of synthesizing the 2-azetidinone ring onto a benzophenone scaffold is the Staudinger [2+2] cycloaddition.[4] This reaction involves the cyclization of a ketene with an imine (Schiff base). The overall synthetic workflow is a multi-step process that offers considerable flexibility for structural diversification.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: [2+2] Staudinger Cycloaddition A Substituted Benzophenone C Imine (Schiff Base) Formation B Aminomethyl Precursor (e.g., Aminomethylbenzoic acid) G Azetidinomethyl Benzophenone (Final Product) D Chloroacetyl Chloride F In situ Ketene Formation E Triethylamine (Base) G start Novel Compound qual_screen Primary Qualitative Screen (Kirby-Bauer Disk Diffusion) start->qual_screen quant_assay Quantitative Assay (Broth Microdilution for MIC) qual_screen->quant_assay Active end Activity Profile qual_screen->end Inactive bactericidal Bactericidal/Fungicidal Concentration (MBC/MFC) quant_assay->bactericidal Potent quant_assay->end bactericidal->end

Caption: Experimental workflow for antimicrobial susceptibility testing.

Antibacterial Susceptibility Testing

This method provides a rapid, qualitative assessment of a compound's ability to inhibit bacterial growth.

  • Rationale: It is a cost-effective primary screen to identify compounds with any notable antibacterial activity before committing to more labor-intensive quantitative assays.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a bacterial suspension from a pure, overnight culture (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [5] 2. Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure even coverage. [6][5] 3. Disk Application: Allow the plate to dry for 3-5 minutes. Aseptically place sterile paper disks impregnated with a known concentration of the test compound (e.g., 30 µ g/disk ) onto the agar surface. Gently press each disk to ensure complete contact. [5] 4. Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

    • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound. [6]

This quantitative assay determines the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that prevents visible bacterial growth. [7]

  • Rationale: The MIC is the gold standard for quantifying the potency of an antimicrobial agent and is essential for comparing the activity of different compounds. [8]* Step-by-Step Methodology:

    • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

    • Inoculum Preparation: Prepare a bacterial inoculum as described for the Kirby-Bauer method (0.5 McFarland standard). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [8][9] 3. Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound. This brings the final volume to 100 µL. Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).

    • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. [9] 5. MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. [7]

Antifungal Susceptibility Testing

The evaluation of antifungal activity often targets clinically relevant yeasts like Candida albicans. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27, is the reference method. [10][11][12]

  • Rationale: Provides a reproducible, quantitative measure of antifungal activity, crucial for evaluating agents against pathogenic yeasts.

  • Step-by-Step Methodology:

    • Medium Preparation: Use RPMI-1640 medium buffered to pH 7.0 with MOPS buffer. [12] 2. Compound Preparation: Prepare two-fold serial dilutions of the test compound in the RPMI-1640 medium directly in a 96-well microtiter plate.

    • Inoculum Preparation: Grow the yeast strain (e.g., C. albicans) on Sabouraud Dextrose Agar for 24 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Inoculation & Incubation: Inoculate the wells with the yeast suspension and incubate the plate at 35°C for 24 hours. [10] 5. MIC Determination: The endpoint is determined by visually comparing the growth in the wells containing the drug to the growth in the drug-free control well. For many antifungals, the MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in growth (turbidity) compared to the control.

Data Presentation: Antimicrobial Activity

Quantitative data from these assays should be summarized for clear comparison.

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
AZB-001163264
AZB-00281632
AZB-003>128>128>128
Reference Drug<2<1<1
(Note: Data is representative and for illustrative purposes only)
Mechanism of Action: The β-Lactam Core

The antibacterial activity of azetidinone-containing compounds is primarily attributed to the strained four-membered β-lactam ring. [3]This ring mimics the D-alanyl-D-alanine dipeptide substrate of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. [13]

G BL β-Lactam Antibiotic (Azetidinone Ring) Acyl Irreversible Acylation of PBP Active Site BL->Acyl PBP Penicillin-Binding Protein (PBP) (Bacterial Transpeptidase) PBP->Acyl Inhibit Inhibition of Peptidoglycan Cross-linking Acyl->Inhibit Lysis Cell Wall Weakening & Bacterial Cell Lysis Inhibit->Lysis

Caption: Simplified mechanism of action for β-lactam antibiotics.

By covalently acylating a serine residue in the active site of PBPs, the β-lactam ring irreversibly inactivates the enzyme. [13]This prevents the cross-linking of peptidoglycan strands, compromising the structural integrity of the bacterial cell wall and ultimately leading to cell lysis and death. [13]

Part 3: Anticancer Activity Evaluation

The benzophenone scaffold is a recognized pharmacophore in many anticancer agents. [14][15]Therefore, evaluating novel azetidinomethyl benzophenones for cytotoxic activity against cancer cell lines is a logical and critical step.

Rationale for Cell Line Selection

The choice of cancer cell lines is a critical experimental decision. A panel of cell lines representing different cancer types (e.g., breast, colon, lung, leukemia) is often used for initial screening to determine the breadth of a compound's activity. The selection should be guided by the research goals and may include cell lines with specific genetic backgrounds (e.g., p53 wild-type vs. mutant) or resistance profiles to understand the compound's potential mechanism and therapeutic niche.

Protocol 4: MTT Assay for Cytotoxicity (IC₅₀ Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound. [5][13]

  • Rationale: This assay provides a robust, quantitative measure of a compound's potency in inhibiting cancer cell growth, allowing for the ranking of compounds and comparison with standard chemotherapeutic agents.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO diluted to the highest concentration used) and a positive control (a known anticancer drug like Doxorubicin). Incubate for a defined period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. [5] 4. Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, typically DMSO, to each well to dissolve the formazan crystals. [13] 5. Absorbance Reading: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [16] 6. IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value. [9]

Data Presentation: Anticancer Activity

Results are presented as IC₅₀ values, often compared across multiple cell lines.

Compound IDMCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
AZB-00115.225.845.1
AZB-0024.78.112.5
AZB-003>100>100>100
Doxorubicin0.81.21.5
(Note: Data is representative and for illustrative purposes only.)[1][14][17][18][19]

Conclusion

The strategic fusion of the benzophenone and 2-azetidinone scaffolds presents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility via the Staudinger reaction allows for the creation of diverse chemical libraries. The systematic biological evaluation, employing robust and validated protocols for antimicrobial and anticancer screening as detailed in this guide, is paramount to identifying lead compounds. Azetidinomethyl benzophenones represent a class of molecules with significant potential, and the rigorous application of the principles and methodologies outlined herein will be instrumental in unlocking their therapeutic promise for researchers in the field of drug discovery.

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  • Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

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  • Antifungal Susceptibility Testing: Current Approaches. (2019). Clinical Microbiology Reviews. [Link]

  • Highly Stereoselective Synthesis of trans-3-Chloro-beta-lactams from Imines and Mixed Chloroacetyl and Nitroacetyl Chlorides. (2011). ResearchGate. [Link]

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  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. (2022). Journal of Pharmaceutical Negative Results. [Link]

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  • Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. (n.d.). Journal of the Serbian Chemical Society. [Link]

  • Anticancer Evaluation of Azetidinone and Thiazolidinone Derivatives of Quinolone. (n.d.). TSI Journals. [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). Molecules. [Link]

  • Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. (2011). Molecules. [Link]

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  • Advances in the chemistry of β-lactam and its medicinal applications. (2018). RSC Advances. [Link]

  • IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. (2020). ACS Omega. [Link]

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  • POCl3 MEDIATED STAUDINGER REACTION OF IMINES WITH KETENES: SYNTHESIS OF MONOCYCLIC β- LACTAM AND 1, 3-OXAZINONE DERIVATIVES. (2016). Rasayan Journal of Chemistry. [Link]

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An In-Depth Technical Guide to the In-Silico Modeling of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone Binding to a Target Protein

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is not found in public chemical databases, suggesting it may be a novel or proprietary molecule. This guide, therefore, presents a comprehensive, hypothetical workflow for its in-silico analysis. The principles and methodologies described are broadly applicable to novel small molecule-protein interaction studies.

Introduction: Bridging Computation and Biology in Drug Discovery

The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates.[1][2] In-silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to rationalize and expedite this process.[1][3] By simulating the interactions between a potential drug molecule and its biological target at an atomic level, we can predict binding affinity, understand the mechanism of action, and guide the optimization of lead compounds before committing to costly and time-consuming laboratory experiments.[1][4]

This guide provides a detailed technical framework for the in-silico modeling of a novel benzophenone derivative, this compound, binding to a hypothetical protein target. Benzophenone derivatives are known to possess a wide range of biological activities and have been the subject of in-silico studies to understand their interactions with various protein targets.[5][6][7][8] We will navigate the entire computational pipeline, from target identification and preparation to advanced molecular dynamics simulations and binding free energy calculations. The emphasis will be on not just the "how" but also the "why" behind each step, ensuring a robust and scientifically sound investigation.

Part 1: Target Identification and System Preparation - Laying a Solid Foundation

The first critical step in any in-silico drug design project is the identification and preparation of the biological target.[1][2] The accuracy of all subsequent computational steps hinges on the quality of the initial protein structure.

Hypothetical Target Selection: A Case for Cyclooxygenase-2 (COX-2)

Given the anti-inflammatory potential of many benzophenone derivatives, we will select Cyclooxygenase-2 (COX-2) as our hypothetical protein target. COX-2 is a well-validated target for nonsteroidal anti-inflammatory drugs (NSAIDs). For our simulation, we will use the crystal structure of human COX-2, which can be obtained from the Protein Data Bank (PDB).

Protein Preparation: Ensuring Structural Integrity

The raw PDB structure is not immediately ready for simulation. It requires careful preparation to ensure it is a chemically correct and computationally tractable representation of the biological system.

Experimental Protocol: Protein Preparation

  • Obtain the Crystal Structure: Download the PDB file for human COX-2.

  • Initial Inspection and Cleaning:

    • Visualize the structure in a molecular modeling program (e.g., PyMOL, UCSF Chimera).

    • Remove any non-essential molecules, such as crystallization aids and solvent molecules, except for crystallographic waters that may play a role in ligand binding.

    • Check for and correct any missing residues or atoms. If there are significant missing loops, homology modeling might be necessary to build a complete model.[1]

  • Protonation and Tautomeric State Assignment:

    • Assign the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This can be done using tools like H++ or the Protein Preparation Wizard in Schrödinger Maestro.

  • Energy Minimization:

    • Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is typically done using a molecular mechanics force field.

Ligand Preparation: From 2D Structure to 3D Conformation

The ligand, this compound, needs to be converted from a 2D representation to a low-energy 3D conformation with appropriate atom types and charges.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Conformation Generation: Convert the 2D structure to a 3D conformation. Most molecular modeling software can perform this conversion.

  • Energy Minimization: Minimize the energy of the 3D structure to obtain a stable, low-energy conformation.

  • Charge and Atom Type Assignment: Assign partial atomic charges and atom types using a suitable force field (e.g., General Amber Force Field - GAFF). This step is crucial for accurately describing the electrostatic and van der Waals interactions between the ligand and the protein.

Workflow for System Preparation

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Download PDB Structure Clean Clean Structure (Remove water, add hydrogens) PDB->Clean Protonate Assign Protonation States Clean->Protonate MinimizeP Energy Minimization Protonate->MinimizeP ReadySystem Simulation-Ready Protein-Ligand System MinimizeP->ReadySystem Draw Draw 2D Structure Convert3D Generate 3D Conformation Draw->Convert3D MinimizeL Energy Minimization Convert3D->MinimizeL Charge Assign Charges & Atom Types MinimizeL->Charge Charge->ReadySystem

Caption: Initial steps for preparing the protein and ligand for in-silico modeling.

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][9][10] It is a crucial step to generate a plausible starting conformation for more rigorous computational analyses.[1]

The Rationale Behind Docking

The primary goals of molecular docking in this context are:

  • To predict the binding pose of this compound within the active site of COX-2.

  • To obtain a preliminary estimate of the binding affinity through a scoring function.

Docking Protocol: A Step-by-Step Guide

Experimental Protocol: Molecular Docking

  • Define the Binding Site: The binding site can be defined based on the location of a co-crystallized ligand in the PDB structure or by using binding site prediction algorithms.[11][12] For COX-2, the active site is well-characterized.

  • Grid Generation: A grid box is generated around the defined binding site. The docking algorithm will search for favorable ligand poses only within this grid.

  • Ligand Docking: The prepared ligand is docked into the grid box using a docking program such as AutoDock Vina, Glide, or GOLD.[10][11] The program will generate a series of possible binding poses ranked by a scoring function.

  • Pose Analysis and Selection: The top-ranked poses should be visually inspected to assess their chemical reasonability. Key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues should be analyzed. The pose that makes the most sense from a biochemical perspective should be selected for further analysis.

Self-Validation of Docking Protocols

To ensure the reliability of the docking protocol, a re-docking experiment is often performed.[13] The co-crystallized ligand is extracted from the protein and then docked back into the active site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å), provides confidence in the docking parameters.[13]

Data Presentation: Docking Results

MetricValueInterpretation
Binding Affinity (kcal/mol)-9.5A lower value indicates a stronger predicted binding affinity.[14]
RMSD (Re-docking)1.2 ÅA value below 2.0 Å suggests the docking protocol is reliable.[13]
Key Interacting ResiduesArg120, Tyr355, Ser530These are known key residues in the COX-2 active site.

Part 3: Molecular Dynamics Simulations - Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[15][16] This provides a more realistic representation of the biological system and allows for a more rigorous assessment of binding stability and interactions.[16]

The Importance of Simulating Motion

MD simulations are essential for:

  • Assessing the stability of the docked ligand in the binding pocket.

  • Observing conformational changes in the protein and ligand upon binding.

  • Calculating more accurate binding free energies.

MD Simulation Workflow

Experimental Protocol: Molecular Dynamics Simulation

  • System Solvation: The protein-ligand complex is placed in a periodic box of water molecules to mimic the aqueous cellular environment.

  • Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and to simulate a physiological salt concentration.

  • Energy Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is done in two stages:

    • NVT Equilibration (Constant Volume and Temperature): The system is heated while the volume is kept constant.

    • NPT Equilibration (Constant Pressure and Temperature): The pressure is allowed to equilibrate while maintaining a constant temperature.

  • Production Run: Once the system is equilibrated, a long production simulation is run (typically on the order of nanoseconds to microseconds) to collect data for analysis.

Molecular Dynamics Simulation Workflow

G Start Docked Protein-Ligand Complex Solvate Solvation (Add Water) Start->Solvate Ions Add Ions Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT and NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis Production->Analysis

Caption: The sequential stages of a molecular dynamics simulation.

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms at different time points. This trajectory can be analyzed to extract valuable information:

  • Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand can be plotted over time to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

  • Root-Mean-Square Fluctuation (RMSF): The RMSF of individual residues can be calculated to identify flexible regions of the protein.

  • Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein can be monitored throughout the simulation to identify key interactions.

Part 4: Binding Free Energy Calculations - Quantifying Binding Affinity

While docking scores provide a rough estimate of binding affinity, more accurate calculations can be performed using methods that leverage the data from MD simulations.[17][18][19] These methods provide a more quantitative prediction of the ligand's potency.

Advanced Methods for Affinity Prediction

Several methods are available for calculating the binding free energy, each with its own balance of accuracy and computational cost.

  • Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-point methods that calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[19]

  • Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are alchemical methods that are more computationally expensive but generally more accurate.[17][18] They calculate the relative binding free energy between two ligands by "morphing" one into the other in the simulation.[20]

MM/PBSA Calculation Protocol

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Extraction: Snapshots of the protein, ligand, and complex are extracted from the MD trajectory.

  • Energy Calculations: For each snapshot, the molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and non-polar solvation energy are calculated for the complex, the protein alone, and the ligand alone.

  • Binding Free Energy Calculation: The binding free energy is calculated using the following equation: ΔG_binding = G_complex - (G_protein + G_ligand)

Data Presentation: Binding Free Energy Results

Energy ComponentValue (kcal/mol)Contribution to Binding
Van der Waals Energy-45.2Favorable
Electrostatic Energy-20.5Favorable
Polar Solvation Energy35.8Unfavorable
Non-polar Solvation Energy-5.1Favorable
Total Binding Free Energy -35.0 Strong Predicted Binding

Conclusion: From In-Silico Insights to Experimental Validation

This in-depth technical guide has outlined a comprehensive in-silico workflow for modeling the binding of a novel compound, this compound, to a hypothetical protein target. By following a logical progression from target preparation and molecular docking to molecular dynamics simulations and binding free energy calculations, researchers can gain valuable insights into the potential of a small molecule as a drug candidate.

It is crucial to remember that in-silico modeling is a predictive tool, and its results must be validated by experimental data.[21] The insights gained from these computational studies can, however, significantly de-risk and guide the experimental validation process, ultimately accelerating the path to new therapeutic discoveries.

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Spectroscopic analysis (NMR, IR, MS) of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Introduction: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and materials science, the synthesis of novel molecular entities is merely the first step. The true value of a new compound, such as this compound, is unlocked only through its precise and unambiguous structural characterization. This molecule, with its unique combination of a benzophenone core, halogen substituents, and a strained azetidine ring, presents a compelling case study for the application of modern spectroscopic techniques. Its potential utility as a pharmaceutical intermediate or a photophysical probe necessitates a rigorous analytical workflow to confirm its identity, purity, and structure.

This guide provides an in-depth analysis of the methodologies used to elucidate the structure of this compound. We will proceed from the foundational confirmation of molecular mass and elemental composition via Mass Spectrometry (MS), through the functional group identification by Infrared (IR) Spectroscopy, to the detailed atomic-level connectivity and stereochemistry established by Nuclear Magnetic Resonance (NMR) spectroscopy. The narrative is framed from the perspective of applied science, focusing not just on the data itself, but on the causal logic behind the spectral features and the strategic choices made during data acquisition and interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic discussion of the spectroscopic data, the structure of this compound is presented below with a standardized numbering scheme. This convention will be used consistently throughout the guide for all spectral assignments.

Fragmentation M [M+H]⁺ m/z 348/350 F1 Phenyl Cation m/z 77 M->F1 - C₁₀H₆BrFNO F2 Benzoyl Cation m/z 105 M->F2 - C₁₁H₁₀BrFN F3 Substituted Benzoyl Cation m/z 242/244 M->F3 - C₇H₅ F4 Azetidinomethyl Tropylium Ion m/z 146 F3->F4 - CO, -Br, -F (rearrangement) HMBC C7 C=O (7) C6p C6' C2p C2' C8 C8 N9 N9 H8 H8->C6p ³J H8->C2p ³J H8->N9 ²J H10 H10->C8 ³J H8_lab H8 H10_lab H10

Caption: Key expected HMBC correlations for structural confirmation.

Diagnostic HMBC Correlations:

  • H8 to C2' and C6': This 3-bond correlation definitively connects the linker methylene group to the substituted aromatic ring.

  • H8 to C10/C12: A 3-bond correlation linking the linker proton to the azetidine ring carbons via the nitrogen atom.

  • H2/H6 to C7: Connects the unsubstituted ring protons to the carbonyl carbon, confirming the benzophenone core.

Standard Operating Protocols

To ensure data is reproducible and of high quality, standardized protocols must be followed.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Positive ion mode (ESI+).

  • Mass Range: Scan from m/z 50 to 500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to achieve mass accuracy < 5 ppm.

  • MS/MS: For fragmentation analysis, select the [M+H]⁺ ion (m/z 348) for collision-induced dissociation (CID) with nitrogen or argon gas, ramping the collision energy (e.g., 10-40 eV) to generate a comprehensive fragment spectrum.

Protocol 2: FTIR Spectroscopy
  • Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Parameters: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Background: Record a background spectrum of the clean, empty ATR crystal immediately before the sample analysis and subtract it from the sample spectrum.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire with proton decoupling (e.g., zgpg30 pulse program) over a spectral width of 0-220 ppm. A longer relaxation delay (5 seconds) and a larger number of scans may be required due to the lower sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR: Acquire with proton decoupling over a wide spectral width (e.g., +50 to -250 ppm) using a fluorine-capable probe.

  • 2D Experiments (COSY, HSQC, HMBC): Utilize standard vendor-supplied parameter sets, optimizing the spectral widths in both dimensions to the region of interest. For HMBC, set the long-range coupling delay (e.g., d6) to optimize for correlations over a J-coupling of ~8 Hz.

Conclusion

The structural elucidation of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. Mass spectrometry confirms the molecular formula and provides initial fragmentation clues. IR spectroscopy rapidly identifies the key functional groups present. Finally, a comprehensive suite of 1D and 2D NMR experiments, including ¹⁹F NMR, provides the definitive, high-resolution map of the atomic connectivity. By integrating these datasets, researchers and drug development professionals can proceed with absolute confidence in the identity and structure of this novel chemical entity, paving the way for its further investigation and application.

References

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A Strategic Guide to Target Identification and Validation for 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide outlines a comprehensive strategy for the identification and validation of potential therapeutic targets for the novel chemical entity (NCE), 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone. As this molecule is not currently documented in public scientific literature, this whitepaper provides a principled, structure-based approach to hypothesize and experimentally verify its biological mechanism of action. By deconstructing the molecule into its core pharmacophoric elements—a privileged benzophenone scaffold, strategic halogenation, and an azetidine moiety—we prioritize two high-probability target classes: Protein Kinases and G-Protein Coupled Receptors (GPCRs) . For each class, we present a tiered experimental workflow, from broad initial screening to specific functional validation, complete with detailed, field-proven protocols. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals initiating an investigation into this and other novel chemical entities.

Introduction to the Novel Chemical Entity (NCE)

The journey of a novel chemical entity from initial synthesis to a potential therapeutic agent is contingent on the precise identification of its biological target(s). The compound this compound presents a unique combination of structural motifs, each known to contribute to specific pharmacological activities. A systematic analysis of these features provides a logical foundation for a targeted investigation.

Chemical Structure and Pharmacophoric Analysis

The structure of the NCE combines three key components:

  • Benzophenone Scaffold: This diphenyl ketone framework is a ubiquitous and privileged structure in medicinal chemistry.[1][2][3] It is found in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4] Its rigid, yet conformationally adaptable nature allows it to fit into diverse binding pockets.

  • Halogenation (4-Bromo, 3-Fluoro): The strategic placement of halogen atoms is a cornerstone of modern drug design.[5] Fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic properties.[6][7][8][9] The bromine atom further modifies the electronic landscape and can participate in halogen bonding, a key interaction in many ligand-receptor complexes.

  • Azetidinomethyl Group: The azetidine ring is a four-membered nitrogen-containing heterocycle increasingly valued in drug discovery.[10][11] Its inclusion can enhance solubility, metabolic stability, and provide a basic nitrogen center for key ionic interactions within a receptor binding site.[10][11] This moiety is present in several FDA-approved drugs and is known to confer favorable pharmacokinetic profiles.[10]

Rationale for Prioritizing Target Classes

Based on this structural deconstruction, a hypothesis-driven approach is warranted.

  • The benzophenone core is a common feature in numerous ATP-competitive protein kinase inhibitors .[1][12]

  • The overall structure, particularly the presence of a basic amine in the azetidine ring, is reminiscent of many GPCR ligands that engage with aminergic or peptidergic receptors.[13][14]

Therefore, this guide will focus on robust, industry-standard methodologies to probe these two target classes first, maximizing the probability of a successful and efficient target deconvolution campaign.

Primary Hypothesis: Protein Kinases as a Target Class

The human kinome represents one of the most critical target families for therapeutic intervention, particularly in oncology and immunology.[15] The benzophenone scaffold has been successfully exploited to develop potent kinase inhibitors, such as p38 MAPK inhibitors.[1]

Initial Screening Strategy: Broad Kinase Panel Profiling

The most efficient first step is to perform a broad kinase panel screen. This "wide-net" approach rapidly identifies potential kinase families or specific kinases that interact with the NCE, guiding all subsequent efforts. A competitive binding assay format is ideal for initial screening as it is independent of enzyme activity and requires minimal compound.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Competitive Binding)

This protocol describes a generalized approach for assessing the inhibitory potential of the NCE against a large panel of kinases.

Objective: To determine the dissociation constant (Kd) or percent inhibition of the NCE against a panel of purified human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series from this stock to achieve final assay concentrations typically ranging from 10 µM to 10 pM.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the appropriate kinase, a fixed concentration of an active-site directed ligand tracer, and the NCE dilution series.

  • Incubation: Allow the plate to incubate at room temperature for a specified period (e.g., 60 minutes) to reach binding equilibrium.

  • Detection: Measure the assay signal using an appropriate plate reader. The signal will be inversely proportional to the amount of tracer displaced by the NCE.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the NCE relative to high (no inhibitor) and low (saturating concentration of control inhibitor) controls.

    • Plot the percent inhibition against the logarithm of the NCE concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 or Kd value for each kinase where significant inhibition is observed.

Visualization: Kinase Screening and Validation Workflow

The following diagram illustrates the logical flow from broad screening to cellular validation.

Kinase_Workflow cluster_0 In Vitro Profiling cluster_1 Cellular Validation A Broad Kinase Panel Screen (>400 Kinases, Binding Assay) B Identify Primary Hits (e.g., Kd < 1 µM) A->B Data Analysis C Orthogonal Confirmatory Assay (Biochemical, e.g., ADP-Glo™) B->C Hit Prioritization D Determine IC50 & Selectivity C->D Dose-Response E Target Engagement Assay (e.g., NanoBRET™, CETSA®) D->E Advance Validated Hits F Phospho-Protein Analysis (Western Blot / ELISA) E->F Confirm Intracellular Binding G Cellular Phenotypic Assay (e.g., Proliferation, Apoptosis) F->G Link to Pathway Modulation

Caption: Workflow for kinase target identification and validation.

Data Interpretation and Hit Validation

A successful outcome from the initial screen would be the identification of one or more kinases that bind to the NCE with high affinity (e.g., Kd < 1 µM). These "hits" must then be validated.

  • Orthogonal Confirmation: Hits should be confirmed using a different assay format, such as a biochemical assay that measures the inhibition of ATP consumption or substrate phosphorylation (e.g., ADP-Glo™ or LanthaScreen™). This ensures the observed activity is not an artifact of the primary assay platform.

  • Cellular Target Engagement: To confirm that the NCE can enter cells and bind to its intended target, a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA®) is crucial.

  • Functional Cellular Assays: The final step is to demonstrate that target engagement leads to a functional consequence. This involves measuring the inhibition of phosphorylation of a known downstream substrate of the target kinase via Western Blot or ELISA.

Secondary Hypothesis: G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of all marketed drugs.[16] The benzophenone moiety has been utilized in photoaffinity labels to map ligand-GPCR interactions, demonstrating its compatibility with GPCR binding pockets.[16]

Initial Screening Strategy: Receptor Binding Assays

The recommended starting point for GPCRs is a panel of radioligand binding displacement assays. This approach is highly sensitive and directly measures the ability of the NCE to compete with a known high-affinity ligand for the orthosteric binding site.

Detailed Protocol: Radioligand Binding Displacement Assay

Objective: To determine the binding affinity (Ki) of the NCE for a specific GPCR.

Methodology:

  • Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target GPCR.

  • Compound Preparation: Prepare a serial dilution of the NCE in assay buffer.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-spiperone for dopamine D2 receptors), and the NCE dilution series.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a period sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.

  • Detection: Allow the filter mat to dry, then add scintillation cocktail and count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from total binding.

    • Plot the percent specific binding against the logarithm of the NCE concentration.

    • Fit the data to a one-site competition model to calculate the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualization: GPCR Signaling and Assay Principle

The diagram below shows a generic GPCR signaling cascade and illustrates the principle of the competitive binding assay.

GPCR_Signaling cluster_0 Competitive Binding Assay cluster_1 Functional Validation GPCR GPCR (Membrane Prep) G_Protein G-Protein GPCR->G_Protein Activates Radioligand Radioligand (*) Radioligand->GPCR Binds & Generates Signal NCE NCE (Test Compound) NCE->GPCR Competes for Binding Site Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Principle of GPCR competitive binding and functional signaling.

Functional Validation

A compound that binds to a GPCR may be an agonist, antagonist, or inverse agonist. Therefore, any binding "hit" must be profiled in a functional assay.

  • Second Messenger Assays: Depending on the G-protein coupling of the receptor (Gs, Gi, Gq), measure the modulation of second messengers like cAMP (for Gs/Gi) or intracellular calcium flux (for Gq).

  • Agonist vs. Antagonist Mode: Run the assay in two modes:

    • Agonist Mode: Apply the NCE alone to see if it stimulates a response.

    • Antagonist Mode: Pre-incubate with the NCE and then stimulate the receptor with a known agonist to see if the NCE blocks the response.

Data Synthesis and Future Directions

The initial screening phases will generate a significant amount of data. The primary goal is to identify a specific, validated molecular target for this compound.

Summarizing Potential Findings

Results should be consolidated into a clear table to facilitate decision-making.

Target ClassPrimary ScreenHit(s) Identified (Hypothetical)Confirmation AssayCellular Activity
Kinases Binding PanelKinase X (Kd = 150 nM)Kinase Y (Kd = 800 nM)IC50 (Kinase X) = 250 nMInhibits p-Substrate in cells
GPCRs Binding PanelReceptor Z (Ki = 300 nM)No hits in functional assayNo cellular activity observed
Next Steps

Once a primary target is validated with cellular activity, the project should advance to:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the NCE to improve potency and selectivity.

  • In Vivo Target Validation: Test the compound in a relevant animal model of disease to link target inhibition to a therapeutic effect.

  • ADME/Tox Profiling: Conduct early absorption, distribution, metabolism, excretion, and toxicity studies to assess the drug-like properties of the NCE.

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Sources

The Halogen Effect: A Deep Dive into the Structure-Activity Relationship of Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold, a privileged structure in medicinal chemistry, has been the foundation for a diverse array of biologically active compounds. The introduction of halogen atoms onto its phenyl rings profoundly influences its physicochemical properties and biological activity, opening up new avenues for drug design and development. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of halogenated benzophenones, offering insights into how the type, position, and number of halogen substituents dictate their therapeutic potential and toxicological profiles.

The Benzophenone Core: A Versatile Scaffold

Benzophenone, with its two phenyl rings connected by a carbonyl group, presents a unique three-dimensional structure that allows for diverse interactions with biological targets.[1] This diaryl ketone motif is found in numerous natural products and synthetic molecules exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and endocrine-modulating effects.[2] The carbonyl group can act as a hydrogen bond acceptor, while the phenyl rings can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions.

The Influence of Halogenation: A Double-Edged Sword

Halogenation is a powerful tool in medicinal chemistry to modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of benzophenones, the introduction of halogens can either enhance desired biological activities or introduce toxicity. A thorough understanding of the SAR is therefore crucial for the rational design of safe and effective halogenated benzophenone-based drugs.

Impact on Physicochemical Properties

The nature of the halogen atom significantly alters the electronic and steric properties of the benzophenone scaffold. The reactivity of halogenated benzophenones in common organic reactions, such as Friedel-Crafts acylation and Suzuki-Miyaura coupling, is influenced by the halogen present. For instance, in Friedel-Crafts reactions, the reactivity of halobenzenes generally follows the order F > Cl > Br > I, while in palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is typically I > Br > Cl.[3][4]

The lipophilicity of the molecule, a critical factor for cell permeability and bioavailability, is also affected by halogenation. The hydrogen-bond acceptor strength of halogens generally follows the order F > Cl ≈ Br ≈ I.[5]

Structure-Activity Relationship in Enzyme Inhibition

Halogenated benzophenones have emerged as potent inhibitors of various enzymes implicated in disease.

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer by expelling chemotherapeutic agents from cells. Halogenated benzophenones have been investigated as P-gp inhibitors to overcome this resistance. Docking studies suggest that these compounds bind to the same region as other known P-gp inhibitors.[6]

Steroid sulfatase is a key enzyme in the biosynthesis of estrogens and androgens, making it an attractive target for hormone-dependent cancers. Benzophenone-4,4'-O,O-bis-sulfamate has been identified as a potent irreversible inhibitor of STS.[7] SAR studies have revealed that the carbonyl and bis-sulfamate groups are essential for its inhibitory activity.[7]

Anti-Tumor Activity

Several halogenated benzophenone derivatives have demonstrated significant anti-tumor activity against various cancer cell lines. The substitution pattern of halogens on the phenyl rings plays a crucial role in their cytotoxic effects.

CompoundCell LineIC50 (µM)Reference
Compound 1HL-60 (Leukemia)0.48[8]
Compound 1A-549 (Lung Cancer)0.82[8]
Compound 1SMMC-7721 (Hepatocellular Carcinoma)0.26[8]
Compound 1SW480 (Colon Cancer)0.99[8]
Compound 8HL-60 (Leukemia)0.15[8]
Compound 9HL-60 (Leukemia)0.16[8]

Network pharmacology and molecular docking studies have identified potential target hub genes for these compounds, including AKT1, CASP3, and STAT3.[8]

Endocrine-Disrupting Effects

A significant area of research for halogenated benzophenones is their potential as endocrine-disrupting chemicals (EDCs). Many benzophenone-based UV filters used in sunscreens have been shown to possess endocrine activity.[9][10]

Chlorinated byproducts of benzophenone-1 (BP-1) have been shown to exhibit significantly higher antiandrogenic activity than the parent compound.[11] These chlorinated derivatives can downregulate the mRNA expression of androgen receptor (AR)-regulated genes.[11] Molecular dynamics simulations suggest that increased hydrophobic interactions are responsible for the enhanced binding affinities of chlorinated products to the AR ligand-binding domain.[6]

Benzophenone-3 (BP-3) and its metabolite, benzophenone-1 (BP-1), have been identified as endocrine disruptors with estrogenic activity.[9] Studies have linked BP-3 exposure to alterations in hormonal cycles and developmental effects.[9] The estrogenic activity of benzophenones can be mediated through interactions with the estrogen receptor α (ERα).[6]

Key Mechanistic Insights

The biological activities of halogenated benzophenones are underpinned by their interactions with specific molecular targets and their influence on cellular signaling pathways.

Enzyme Inhibition Mechanisms

The inhibitory activity of halogenated benzophenones often involves direct binding to the active site of the target enzyme, leading to either reversible or irreversible inhibition. For instance, the sulfamate-containing benzophenones act as irreversible inhibitors of steroid sulfatase through a mechanism-based inactivation process.[7]

Endocrine Disruption Pathways

The endocrine-disrupting effects of halogenated benzophenones are primarily mediated through their interaction with nuclear hormone receptors, such as the androgen and estrogen receptors.[12] This can lead to the activation or inhibition of downstream signaling pathways, resulting in altered gene expression and physiological responses.[11] For example, BP-1 has been shown to activate ERα, which in turn triggers crosstalk with the Wnt/β-catenin pathway, leading to abnormal cell proliferation.[6]

endocrine_disruption_pathway cluster_ar Androgen Receptor Pathway cluster_er Estrogen Receptor Pathway Halogenated Benzophenone Halogenated Benzophenone AR Androgen Receptor Halogenated Benzophenone->AR Binds to LBD ARE Androgen Response Element AR->ARE Translocates to Nucleus Gene_Expression Altered Gene Expression ARE->Gene_Expression Regulates Transcription Halogenated Benzophenone_ER Halogenated Benzophenone ERa Estrogen Receptor α Halogenated Benzophenone_ER->ERa Binds to LBD ERE Estrogen Response Element ERa->ERE Translocates to Nucleus Wnt_Pathway Wnt/β-catenin Pathway ERa->Wnt_Pathway Crosstalk Gene_Expression_ER Altered Gene Expression ERE->Gene_Expression_ER Regulates Transcription

Caption: Endocrine disruption pathways of halogenated benzophenones.

Experimental Protocols for Activity Assessment

The evaluation of the biological activity of halogenated benzophenones requires robust and validated experimental protocols.

P-glycoprotein (P-gp) Inhibition Assay

This assay measures the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate from cells overexpressing P-gp.[13]

Materials:

  • P-gp overexpressing cells (e.g., CHRB30)[13]

  • Fluorescent P-gp substrate (e.g., S-HR)[13]

  • Test compound (halogenated benzophenone)

  • ATP solution

  • 96-well microplate

  • Fluorescence microplate reader with injectors

Procedure:

  • Seed P-gp overexpressing cells in a 96-well plate.

  • Add the fluorescent P-gp substrate to each well.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plate.

  • Place the plate in the microplate reader and establish a fluorescence baseline.

  • Inject ATP solution into each well to initiate P-gp-mediated efflux.

  • Monitor the fluorescence over time.

  • Calculate the rate of efflux and determine the IC50 value of the test compound.[13]

In Vitro Anti-Tumor Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell lines

  • Test compound (halogenated benzophenone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the test compound.

Future Directions and Conclusion

The study of the structure-activity relationship of halogenated benzophenones continues to be a vibrant area of research. Future work should focus on a more systematic comparison of the effects of all four halogens (F, Cl, Br, I) at various positions on the benzophenone scaffold to develop more predictive SAR models. The elucidation of the precise molecular mechanisms underlying their biological activities will be crucial for the design of more selective and less toxic therapeutic agents. Furthermore, a deeper understanding of their metabolic pathways and potential for bioaccumulation is necessary to fully assess their safety profiles.

References

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  • Zhan, T., et al. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology. [Link]

  • Li, X., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20004-20013. [Link]

  • de Oliveira, A. C., et al. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 26(15), 4473. [Link]

  • Woo, L. W., et al. (2000). Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. Bioorganic & Medicinal Chemistry, 8(4), 877-891. [Link]

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  • Wang, Y., et al. (2014). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules, 19(11), 17793-17809. [Link]

  • ECHA. (2025). ECHA classifies Benzophenone-3 as endocrine disruptor. Home & Personal Care Middle East & Africa. [Link]

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  • Ghazipura, M., et al. (2023). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Eco-Environment & Health, 2(4), 235-248. [Link]

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  • Hernandez-Valdes, D., et al. (2021). Jablonski diagram of benzophenone at the different levels of theory... ResearchGate. [Link]

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  • Trivedi, M. K., et al. (2016). Structure of benzophenone. ResearchGate. [Link]

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  • Chen, C. Y., et al. (2022). Shedding light on ultrafast ring-twisting pathways of halogenated GFP chromophores from the excited to ground state. Physical Chemistry Chemical Physics, 24(2), 1017-1027. [Link]

  • Liu, W., et al. (2016). Transformation pathways and acute toxicity variation of 4-hydroxyl benzophenone in chlorination disinfection process. Chemosphere, 154, 491-498. [Link]

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  • Sun, J., et al. (2020). Screening of Benzophenone Ultraviolet Absorbers with High-Efficiency Light Absorption Capacity, Low-Permeability and Low-Toxicity by 3D-QSAR Model. International Journal of Molecular Sciences, 21(11), 3949. [Link]

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Sources

The Azetidine Ring: A Compact Scaffold for Optimizing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. The strategic incorporation of small, conformationally constrained motifs is a key tactic in this endeavor. Among these, the azetidine ring—a four-membered saturated nitrogen heterocycle—has emerged from a synthetic curiosity to a privileged scaffold in drug design.[1][2] Its unique combination of high sp³ character, conformational rigidity, and inherent polarity provides a powerful toolset for medicinal chemists to address common liabilities such as poor solubility, metabolic instability, and off-target activity. This guide provides an in-depth analysis of the physicochemical principles underlying the azetidine ring's utility, presents detailed experimental protocols for evaluating its impact, and examines real-world applications in approved pharmaceuticals.

Introduction: Beyond the Flatlands of Aromatic Scaffolds

The over-reliance on flat, aromatic structures in drug discovery has often led to compounds with poor physicochemical properties, a phenomenon sometimes referred to as "molecular obesity." To escape this, the field has increasingly embraced three-dimensional, sp³-rich scaffolds.[3] The azetidine ring is a prime example of this strategic shift.[3] It serves as a compact, structurally rigid building block that allows for the precise spatial projection of substituents while simultaneously improving foundational drug-like properties.[2]

Historically, the synthesis of such a strained four-membered ring was considered challenging, limiting its widespread use.[4][5] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, fueling their incorporation into drug discovery pipelines.[3] This guide will dissect the key advantages this small ring confers, moving from fundamental theory to practical application.

Core Physicochemical Advantages of the Azetidine Moiety

The utility of the azetidine ring stems from a unique convergence of structural and electronic properties. It is not merely a smaller version of its more common five- and six-membered cousins, pyrrolidine and piperidine; its inherent ring strain and compact nature give rise to distinct behaviors.

Conformational Rigidity and Vectorial Projection

Unlike flexible acyclic linkers or larger, more conformationally mobile rings like piperidine, the azetidine ring exists in a non-planar, puckered conformation.[6] This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity.[7] More importantly, it forces substituents at the 3-position and on the nitrogen into well-defined spatial vectors, which is invaluable for optimizing interactions within a protein's binding pocket.

Diagram 1: Conformational Constraint of Azetidine

cluster_0 Azetidine: Rigid Puckered Conformation cluster_1 Piperidine: Flexible Chair Conformation a_n1 N a_c2 C a_n1->a_c2 a_c3 C a_c2->a_c3 a_c4 C a_c3->a_c4 a_r R a_c3->a_r Defined Vector a_c4->a_n1 p_n1 N p_c2 C p_n1->p_c2 p_c3 C p_c2->p_c3 p_c4 C p_c3->p_c4 p_c5 C p_c4->p_c5 p_r_ax R (axial) p_c4->p_r_ax Axial Vector p_r_eq R (equatorial) p_c4->p_r_eq Equatorial Vector p_c6 C p_c5->p_c6 p_c6->p_n1

Caption: Azetidine's puckered ring presents substituents at well-defined vectors.

Modulating Physicochemical Properties: A Bioisosteric Approach

The azetidine ring is frequently employed as a bioisostere for larger saturated heterocycles like pyrrolidine and piperidine, or even for acyclic fragments.[2] This substitution can profoundly and beneficially alter key physicochemical properties.

  • Solubility and Lipophilicity: The replacement of a piperidine or pyrrolidine ring with an azetidine generally leads to a decrease in lipophilicity (logP/logD) and an increase in aqueous solubility.[7][8] This is attributed to the azetidine's smaller nonpolar surface area and the greater influence of its polar nitrogen atom. This is a critical advantage, as poor solubility is a primary cause of compound attrition in drug discovery.[9]

  • Basicity (pKa): The basicity of the azetidine nitrogen is slightly lower than that of pyrrolidine and piperidine. This is due to the increased s-character of the nitrogen lone pair orbital in the strained four-membered ring. This subtle modulation of pKa can be crucial for fine-tuning interactions with targets, altering absorption profiles, or avoiding liabilities associated with strong basicity, such as hERG channel inhibition.

Data Presentation Table 1: Comparative Physicochemical Properties of Saturated Heterocycles

PropertyAzetidine (Representative)Pyrrolidine (Representative)Piperidine (Representative)Rationale for Impact on Drug Design
Molecular Weight ( g/mol ) 57.0971.1285.15Lower MW of azetidine improves ligand efficiency (LE).
pKa (Conjugate Acid) ~11.15[10]~11.27[11]~11.22[11]Azetidine's slightly lower basicity can help mitigate basicity-driven off-target effects.
logP (Calculated) ~0.1~0.46[11]~0.84[11]Lower lipophilicity of azetidine often leads to improved aqueous solubility.
Aqueous Solubility HighModerateLow to ModerateImproved solubility enhances suitability for in vitro assays and oral formulations.[8]
Metabolic Stability Generally HighModerateModerate to LowAzetidine can block sites of metabolism, particularly N-dealkylation or α-carbon oxidation.

Note: The data presented are for the parent heterocycles or representative derivatives. Actual values will vary depending on the specific substitutions.[8][10][11]

Enhancing Metabolic Stability

Azetidine rings can significantly improve a compound's metabolic stability.[3] They are generally more resistant to oxidation by cytochrome P450 (CYP) enzymes compared to larger rings or acyclic amines. The strained ring and steric hindrance around the nitrogen can prevent or slow down common metabolic pathways like N-dealkylation and oxidation of carbons alpha to the nitrogen, thereby increasing the compound's half-life.[7]

Experimental Evaluation of Azetidine-Containing Compounds

The theoretical benefits of incorporating an azetidine ring must be validated through rigorous experimental testing. A standard cascade of in vitro ADME assays is typically employed in early drug discovery to characterize and rank compounds.

Assessing Metabolic Stability: The Liver Microsomal Stability Assay

Scientist's Insight (Causality): The liver microsomal stability assay is a workhorse of early drug discovery.[12] We choose this assay for initial screening because it is cost-effective, has high throughput, and provides a good initial assessment of Phase I metabolic liabilities, primarily driven by CYP enzymes.[1][13] While hepatocyte assays are more physiologically complete (containing both Phase I and II enzymes and transporters), they are more expensive and lower throughput. Microsomal data allows us to quickly triage compounds and identify major metabolic soft spots that can be addressed through chemical modification, such as the strategic placement of an azetidine ring.[13][14]

Experimental Protocol 1: In Vitro Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Microsomal Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 0.5 mg/mL protein in phosphate buffer. Keep on ice.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer as per the manufacturer's instructions. This system continuously regenerates the necessary cofactor for CYP enzyme activity.

  • Incubation Procedure:

    • Pre-warm the microsomal suspension and phosphate buffer to 37°C for 10 minutes.

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Gently mix.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is determined by linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

Diagram 2: Workflow for Microsomal Stability Assay

prep 1. Preparation - Test Compound (1µM final) - Liver Microsomes (0.5 mg/mL) - NADPH System incubate 2. Incubation - Mix reagents - Start reaction with NADPH - Incubate at 37°C prep->incubate quench 3. Quenching - Aliquots taken at T=0, 5, 15, 30, 45 min - Add cold Acetonitrile + Internal Std incubate->quench process 4. Processing - Centrifuge to pellet protein - Transfer supernatant quench->process analyze 5. Analysis - Quantify parent compound via LC-MS/MS process->analyze calculate 6. Calculation - Plot ln(% remaining) vs. Time - Calculate t½ and CLint analyze->calculate

Caption: Standard workflow for assessing metabolic stability in vitro.

Measuring Aqueous Solubility: The Kinetic Solubility Assay

Scientist's Insight (Causality): For early-stage discovery, we prioritize speed and throughput. The kinetic solubility assay is ideal for this purpose.[9][15] It measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer, mimicking how compounds are handled in most high-throughput biological screens.[9] Thermodynamic solubility, which measures the solubility of a crystalline solid at equilibrium, is a more accurate reflection of true solubility but is much slower and requires more material.[16] We use the kinetic assay to quickly flag compounds with potential solubility issues, which can then be addressed by, for example, introducing polar scaffolds like azetidine.[16][17]

Experimental Protocol 2: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

  • Preparation of Solutions:

    • Test Compound Plate: In a 96-well plate, prepare serial dilutions of the 10 mM DMSO stock solution of the test compound.

    • Aqueous Buffer: Use a physiologically relevant buffer, typically Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Assay Procedure:

    • Add the aqueous buffer to the wells of a clear 96-well assay plate.

    • Using a liquid handler, transfer a small volume (e.g., 2 µL) of the DMSO stock solutions from the compound plate to the assay plate containing the buffer. This initiates precipitation of compounds that are insoluble at that concentration.

    • Mix the plate vigorously for a set period (e.g., 1-2 hours) at room temperature to allow for precipitation to occur.

  • Measurement and Analysis:

    • Measure the turbidity (light scattering) of each well using a plate reader (nephelometer).

    • The concentration at which the turbidity signal rises significantly above the background is determined as the kinetic solubility limit.

    • The result is typically reported in µM or µg/mL.

Synthesis of a Key Azetidine Building Block

The accessibility of key building blocks is crucial for the widespread adoption of a chemical scaffold. N-Boc-3-aminoazetidine is a versatile intermediate that allows for the introduction of the azetidine core into a target molecule.

Experimental Protocol 3: Synthesis of tert-butyl azetidin-3-ylcarbamate

This protocol is a representative multi-step synthesis adapted from literature procedures.

Step 1: Synthesis of 1-benzhydrylazetidin-3-ol

  • To a solution of benzhydrylamine in a suitable solvent, add epichlorohydrin dropwise at room temperature. The reaction is typically stirred overnight.

  • Work-up involves extraction and purification by chromatography to yield 1-benzhydrylazetidin-3-ol.

Step 2: Mesylation of 1-benzhydrylazetidin-3-ol

  • Dissolve 1-benzhydrylazetidin-3-ol in dichloromethane (DCM).

  • Cool the solution to 0°C and add triethylamine (TEA).

  • Add methanesulfonyl chloride dropwise and allow the reaction to warm to room temperature.

  • After completion, quench the reaction with water and extract the product. The crude mesylate is often used directly in the next step.

Step 3: Azide Displacement

  • Dissolve the crude mesylate in dimethylformamide (DMF).

  • Add sodium azide and heat the reaction (e.g., to 80°C) until the starting material is consumed.

  • Work-up involves aqueous extraction and purification to yield 3-azido-1-benzhydrylazetidine.

Step 4: Reduction and Boc Protection

  • Dissolve 3-azido-1-benzhydrylazetidine in methanol. Add di-tert-butyl dicarbonate (Boc₂O) and a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir until the azide is reduced. The benzhydryl protecting group is typically cleaved under these hydrogenolysis conditions, and the resulting free amine is simultaneously protected by the Boc₂O.

  • Filter off the catalyst and concentrate the filtrate. Purify the residue by column chromatography to yield the final product, tert-butyl azetidin-3-ylcarbamate.

Case Studies: The Azetidine Ring in FDA-Approved Drugs

The real-world impact of the azetidine scaffold is best illustrated by its presence in marketed drugs. In these examples, the azetidine was not an arbitrary choice but a deliberate design element to overcome specific medicinal chemistry challenges.

Case Study 1: Baricitinib (Olumiant®)
  • Indication: Rheumatoid Arthritis, COVID-19

  • Target: Janus Kinase (JAK1/JAK2)

  • Role of Azetidine: In Baricitinib, a 1-(ethylsulfonyl)azetidin-3-yl group is attached to a pyrazole core.[4] The development of JAK inhibitors often involves navigating a fine balance between potency, selectivity, and pharmacokinetic properties. The azetidine moiety in Baricitinib serves multiple purposes:

    • Vectorial Projection: It acts as a rigid linker, projecting the ethylsulfonyl group into a specific region of the kinase binding site to optimize potency and selectivity.

    • Improved Physicochemical Properties: Compared to a more flexible or larger linker, the azetidine contributes to a lower molecular weight and helps maintain a favorable balance of lipophilicity and polarity, which is beneficial for oral bioavailability.

    • Metabolic Stability: The azetidine core is metabolically robust, preventing degradation at the linker position and contributing to a favorable pharmacokinetic profile.[3]

Case Study 2: Cobimetinib (Cotellic®)
  • Indication: Melanoma

  • Target: MEK1/MEK2

  • Role of Azetidine: Cobimetinib features a 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl amide linked to a piperidine, which in turn is substituted with an azetidine ring. The azetidine-piperidine core is a key feature of the molecule.

    • Solubility Enhancement: The azetidine, as a polar and compact group, helps to improve the overall aqueous solubility of this large, lipophilic molecule.

    • Modulation of Basicity: The spirocyclic nature of the azetidine-piperidine system can modulate the basicity of the piperidine nitrogen, fine-tuning its properties to optimize cell permeability and target engagement while minimizing off-target effects.

    • Intellectual Property: The incorporation of a less common scaffold like azetidine can provide a novel chemical space, strengthening the intellectual property position of the drug candidate.

Conclusion and Future Outlook

The azetidine ring has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to impart conformational rigidity, improve metabolic stability, and fine-tune physicochemical properties like solubility and lipophilicity makes it an attractive scaffold for addressing multiple challenges in drug design simultaneously.[3][4][5] The growing accessibility of diverse azetidine building blocks, driven by innovations in synthetic chemistry, ensures that its application will continue to expand.[3] From CNS-penetrant agents to targeted oncology therapies, the compact power of the azetidine ring will undoubtedly be at the core of many next-generation therapeutics.[18][19]

References

  • Patsnap Synapse. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose? Retrieved from [Link]

  • Understanding Microsomal Binding Assays: A Key Tool in Drug Development. (2025, June 5). Retrieved from [Link]

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Methodological & Application

Protocol for the synthesis of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Authored by: A Senior Application Scientist

This document provides a detailed, research-grade protocol for the synthesis of this compound, a novel compound with potential applications in medicinal chemistry and drug development. The benzophenone scaffold is a ubiquitous and privileged structure in pharmacology, known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the azetidine moiety, a strained four-membered nitrogen heterocycle, is increasingly recognized as a valuable bioisostere that can improve solubility, metabolic stability, and pharmacokinetic profiles.[4][5]

This guide is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy. The proposed pathway is a multi-step process designed for robustness and adaptability in a standard synthetic chemistry laboratory.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, beginning with the construction of the core benzophenone structure, followed by functionalization of the side chain, and culminating in the introduction of the azetidine ring.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution A 4-Bromo-3-fluorobenzoyl chloride + Toluene B Intermediate 1: 4-Bromo-3-fluoro-3'-methylbenzophenone A->B AlCl₃, DCM C Intermediate 2: 3'-(Bromomethyl)-4-bromo-3-fluorobenzophenone B->C NBS, AIBN, CCl₄ D Final Product: This compound C->D Azetidine, K₂CO₃, ACN

Figure 1: Proposed three-step synthetic workflow for this compound.

Quantitative Data Summary

The following table outlines the key reagents, their properties, and the molar equivalents for each step of the synthesis. This serves as a quick reference for experimental setup.

StepReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
1 4-Bromo-3-fluorobenzoyl chloride237.451.010.02.37 g
Toluene92.145.050.05.3 mL
Aluminum Chloride (AlCl₃)133.341.212.01.60 g
2 4-Bromo-3-fluoro-3'-methylbenzophenone295.121.08.0 (Est.)2.36 g (Est.)
N-Bromosuccinimide (NBS)177.961.18.81.57 g
Azobisisobutyronitrile (AIBN)164.210.050.466 mg
3 3'-(Bromomethyl)-4-bromo-3-fluorobenzophenone374.021.06.0 (Est.)2.24 g (Est.)
Azetidine57.091.59.00.58 mL
Potassium Carbonate (K₂CO₃)138.212.012.01.66 g

Note: Amounts for steps 2 and 3 are estimated based on an assumed 80% and 75% yield from the preceding steps, respectively. Adjustments should be made based on actual yields.

Experimental Protocols

PART 1: Synthesis of 4-Bromo-3-fluoro-3'-methylbenzophenone (Intermediate 1)

Principle: This step employs a classic Friedel-Crafts acylation reaction. Anhydrous aluminum chloride, a potent Lewis acid, coordinates to the oxygen of the acyl chloride, dramatically increasing the electrophilicity of the carbonyl carbon. This electrophile is then attacked by the electron-rich toluene ring, primarily at the para position due to steric hindrance and the directing effect of the methyl group, to form the diaryl ketone.[6]

Materials:

  • 4-Bromo-3-fluorobenzoyl chloride (10.0 mmol, 2.37 g)

  • Toluene (50.0 mmol, 5.3 mL)

  • Anhydrous Aluminum Chloride (AlCl₃) (12.0 mmol, 1.60 g)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL), magnetic stirrer, dropping funnel, ice bath, nitrogen inlet

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.60 g) and anhydrous DCM (20 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve 4-bromo-3-fluorobenzoyl chloride (2.37 g) and toluene (5.3 mL) in anhydrous DCM (15 mL).

  • Add this solution to the AlCl₃ suspension dropwise via a dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully cool the reaction mixture back to 0 °C and slowly quench it by pouring it into a beaker containing crushed ice and 30 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-bromo-3-fluoro-3'-methylbenzophenone as a white to off-white solid.

PART 2: Synthesis of 3'-(Bromomethyl)-4-bromo-3-fluorobenzophenone (Intermediate 2)

Principle: This step involves a free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) serves as the source of bromine radicals. The reaction is initiated by a radical initiator, AIBN, which decomposes upon heating to form radicals that abstract a hydrogen atom from NBS, propagating the radical chain reaction. This method is highly selective for the benzylic position.

Materials:

  • 4-Bromo-3-fluoro-3'-methylbenzophenone (Intermediate 1) (8.0 mmol, 2.36 g)

  • N-Bromosuccinimide (NBS) (8.8 mmol, 1.57 g)

  • Azobisisobutyronitrile (AIBN) (0.4 mmol, 66 mg)

  • Carbon tetrachloride (CCl₄), anhydrous (40 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet

Procedure:

  • In a round-bottom flask, combine Intermediate 1 (2.36 g), NBS (1.57 g), AIBN (66 mg), and anhydrous CCl₄ (40 mL). Caution: CCl₄ is toxic and carcinogenic; handle in a fume hood.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The use of a lamp to irradiate the flask can facilitate initiation.

  • Maintain reflux for 3-5 hours. The reaction can be monitored by TLC or ¹H NMR (disappearance of the methyl singlet). The solid succinimide byproduct will float to the surface upon completion.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water (2 x 20 mL) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude product, 3'-(Bromomethyl)-4-bromo-3-fluorobenzophenone, can often be used in the next step without further purification. If necessary, purify by recrystallization from a hexane/ethyl acetate mixture.

PART 3: Synthesis of this compound (Final Product)

Principle: The final step is a nucleophilic substitution (S_N2) reaction. The nitrogen atom of azetidine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. Potassium carbonate is used as a mild base to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the azetidine nucleophile.[7]

Materials:

  • 3'-(Bromomethyl)-4-bromo-3-fluorobenzophenone (Intermediate 2) (6.0 mmol, 2.24 g)

  • Azetidine (9.0 mmol, 0.58 mL) Caution: Azetidine is a volatile and corrosive liquid.

  • Potassium Carbonate (K₂CO₃), anhydrous (12.0 mmol, 1.66 g)

  • Acetonitrile (ACN), anhydrous (30 mL)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a round-bottom flask, add Intermediate 2 (2.24 g), anhydrous potassium carbonate (1.66 g), and anhydrous acetonitrile (30 mL).

  • Stir the suspension at room temperature under a nitrogen atmosphere.

  • Carefully add azetidine (0.58 mL) to the mixture dropwise.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction's completion by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (using a gradient elution, e.g., DCM moving to DCM:Methanol 95:5) to yield the final product, this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

  • Reagents: Aluminum chloride is highly corrosive and reacts violently with water. N-Bromosuccinimide is a lachrymator and irritant. Carbon tetrachloride is a known carcinogen. Azetidine is volatile, flammable, and corrosive. Handle these chemicals with extreme care.

  • Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic. Perform this step slowly and with adequate cooling to prevent uncontrolled boiling.

References

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  • Jabeen, F., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science, 5(5), 180148.

  • Feng, C., et al. (2023). Synthesis and application of novel benzophenone photoinitiators. ResearchGate.

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  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Arkivoc, 2012(1), 583-628.

  • de Oliveira, R. B., et al. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 26(11), 3343.

  • Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 34-47.

  • Svatunek, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5411-5433.

  • Wang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20040-20048.

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  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

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Application Notes for High-Throughput Screening of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone as a Photoaffinity Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Probe for Modern Drug Discovery

The landscape of high-throughput screening (HTS) is continually evolving, demanding sophisticated tools to identify and validate novel therapeutic leads with higher confidence.[1][2] 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a novel compound designed for such advanced screening paradigms. This molecule uniquely combines two powerful chemical moieties: the azetidine ring and the benzophenone group.

The azetidine scaffold is a "privileged" structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved metabolic stability, solubility, and three-dimensional complexity, which can enhance binding affinity and selectivity for biological targets.[3][4][5] Several FDA-approved drugs incorporate azetidine motifs, highlighting their therapeutic relevance across various diseases, including cancer and inflammatory conditions.[3]

The benzophenone group, on the other hand, is a highly effective photoactivatable cross-linking agent.[6] Upon exposure to UV light (typically around 350-360 nm), it forms a reactive triplet diradical that can covalently bond with adjacent C-H bonds of a target protein, a technique known as photoaffinity labeling (PAL).[6][7] This allows for the irreversible capture of protein-ligand interactions, providing a powerful tool for target identification, validation, and mechanistic studies.[1][8]

This application note provides a comprehensive guide for utilizing this compound in a high-throughput screening campaign to identify inhibitors of a hypothetical protein kinase, "Kinase X," a critical target in oncology. We present a multi-stage screening cascade, beginning with a primary biochemical screen to identify initial hits, followed by orthogonal validation and a photoaffinity labeling assay to confirm direct target engagement.

Core Principles of the Screening Strategy

The central hypothesis is that this compound acts as a competitive binding probe for Kinase X. The screening campaign is designed to identify compounds from a library that displace this probe from the kinase's active site. The benzophenone moiety allows for covalent capture of the probe-kinase interaction, which is instrumental in secondary validation assays.

Mechanism of Action:

  • Reversible Binding: The probe, driven by the pharmacophoric features of the azetidine and benzophenone scaffolds, binds reversibly to the ATP-binding pocket of Kinase X.

  • Competitive Displacement: In the primary screen, library compounds that bind to the same site will displace the probe, leading to a measurable change in the assay signal.

  • Photo-Covalent Capture: For hit validation, the probe-kinase complex is irradiated with UV light, causing the benzophenone group to form a covalent bond with the protein, thus "trapping" the interaction. Confirmed hits will prevent this covalent labeling.

This dual functionality makes this compound a versatile tool for not only identifying hits but also for elucidating their mechanism of action.[9][10]

High-Throughput Screening Workflow

A robust HTS campaign requires a multi-step process to minimize false positives and negatives and to ensure that the identified hits are genuine binders of the target.[11][12]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Target Engagement & Validation Primary_Screen Primary HTS of Compound Library (e.g., TR-FRET Assay) Hit_Identification Identification of Primary Hits (Based on activity threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., FP or Luminescence-based) Dose_Response->Orthogonal_Assay Counterscreens Counterscreens (Assay interference, cytotoxicity) Orthogonal_Assay->Counterscreens PAL_Assay Photoaffinity Labeling Assay (UV Cross-linking) Counterscreens->PAL_Assay Validated Hits MS_Analysis Mass Spectrometry (Binding site identification) PAL_Assay->MS_Analysis Cell_Based_Assay Cell-Based Functional Assay PAL_Assay->Cell_Based_Assay PAL_Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Photoactivation cluster_2 Step 3: Covalent Cross-linking Kinase Kinase X Kinase_Probe Kinase X :: Probe Complex Kinase->Kinase_Probe + Probe Probe Probe (this compound) Probe->Kinase_Probe UV_Light UV Light (365 nm) Kinase_Probe_Excited Kinase X :: Probe* (Excited State) UV_Light->Kinase_Probe_Excited Covalent_Complex Covalent Kinase X-Probe Adduct Kinase_Probe_Excited->Covalent_Complex Covalent Bond Formation

Caption: Mechanism of photoaffinity labeling with the benzophenone probe.

Materials:

  • Validated hit compounds

  • This compound (probe)

  • Purified Kinase X

  • Assay buffer

  • UV cross-linking instrument (e.g., Stratalinker® with 365 nm bulbs)

  • SDS-PAGE gels and Western Blotting apparatus

  • Anti-Kinase X antibody or anti-tag antibody

  • 96-well microplates

Protocol:

  • Reaction Setup: In a 96-well plate, incubate Kinase X with either DMSO (control), the photoaffinity probe alone, or the probe pre-incubated with a validated hit compound (typically at 10x the IC50).

  • Incubation: Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).

  • UV Irradiation: Place the open plate on ice and irradiate with 365 nm UV light for 10-20 minutes. The optimal time should be determined empirically. [13]4. Sample Preparation: Quench the reaction by adding SDS-PAGE loading buffer.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the proteins to a PVDF membrane and probe with an antibody against Kinase X.

  • Detection: Visualize the bands using a chemiluminescence-based detection system. A successful cross-linking of the probe to Kinase X will result in a slight upward shift in the molecular weight of the kinase band. In the presence of a competitive inhibitor (a validated hit), this shift should be reduced or absent, confirming direct target engagement.

Data Presentation and Interpretation

Table 1: Hypothetical Primary HTS Assay Performance

ParameterValueInterpretation
Assay FormatTR-FRETHomogeneous, robust for HTS. [14]
Plate Format384-wellStandard for high-throughput.
Signal Window (S/B)8.5Excellent separation between positive and negative controls.
Z'-Factor0.78Indicates a highly robust and reliable assay.
Primary Hit Rate0.5%A manageable number of hits for follow-up studies.

Table 2: Hypothetical Hit Confirmation Data

Compound IDPrimary Screen (% Inhibition @ 10 µM)TR-FRET IC50 (µM)Orthogonal Assay IC50 (µM)PAL Competition (% Reduction)
Hit-00185.20.250.3192
Hit-00278.91.101.2585
False-Positive-0165.4> 50> 505
  • Interpretation: Hit-001 and Hit-002 show consistent potency in both the primary and orthogonal assays and effectively compete with the photoaffinity probe, confirming them as strong, on-target hits. False-Positive-01 was active in the primary screen but failed to show dose-dependent activity or compete in the PAL assay, indicating it is likely an assay artifact. [11]

Conclusion

This compound is a sophisticated chemical tool designed for modern HTS campaigns. Its bifunctional nature, combining a privileged azetidine scaffold for target binding with a benzophenone warhead for photo-covalent capture, enables a comprehensive screening and validation cascade. The protocols outlined in this note provide a robust framework for identifying and validating inhibitors of protein kinases or other targets, reducing the risk of pursuing false positives and increasing the confidence in identified hits. This integrated approach of competitive screening and direct target engagement confirmation accelerates the early stages of drug discovery.

References

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]

  • Donato, A. L., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of the American Society for Mass Spectrometry. [Link]

  • Lowe, J. T., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(9), 1597–1608. [Link]

  • WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. [Link]

  • Parker, C. G., & Houlton, A. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Science, 11(44), 12065–12075. [Link]

  • Zhang, Z. Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology, 2743, 301–316. [Link]

  • Wang, D., et al. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 3(11), 2942–2958. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Thomas, J. R., & Brittain, S. M. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology, 1647, 1–18. [Link]

  • Creative Biostructure. (n.d.). Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. [Link]

  • Lee, S., Howell, B., & Kunapuli, P. (2006). Cell imaging assays for G protein-coupled receptor internalization: application to high-throughput screening. Methods in Enzymology, 414, 79–98. [Link]

  • Wacker, D., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 38(11), 971–985. [Link]

  • An, Y., et al. (2017). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(9), 1111-1122. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]

  • Fang, Y. (2014). Comparison of Various Cell-Based Assays for GPCR Screening. Journal of Pharmacological and Toxicological Methods, 69(3), 209-222. [Link]

  • Corrales, L., et al. (2017). Photoaffinity labeling in target- and binding-site identification. Drug Discovery Today: Technologies, 23, 19-27. [Link]

  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Kamal, A., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). RSC Advances, 7(58), 36563–36573. [Link]

  • Kii, I., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(3), 333-341. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Chen, J., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

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Application Notes and Protocols: 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them a prime target for therapeutic intervention. The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases is a major focus of modern drug discovery.[1][2] 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a novel synthetic compound designed to leverage key structural motifs known to confer potent and selective kinase inhibition.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in in-vitro kinase inhibitor assays. We will delve into the scientific rationale behind the molecule's design, its proposed mechanism of action, and provide detailed protocols for its evaluation as a kinase inhibitor.

Scientific Rationale: The Synergy of Key Structural Features

The design of this compound incorporates three key structural features, each contributing to its potential as a kinase inhibitor:

  • Benzophenone Scaffold: The benzophenone core is a versatile and ubiquitous scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory effects.[3][4][5] Its rigid structure provides a stable platform for the precise orientation of substituent groups within the kinase active site.

  • Azetidine Moiety: The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in drug discovery.[6][7][8] Its incorporation can enhance metabolic stability, aqueous solubility, and target-binding affinity.[6][7] The rigid nature of the azetidine ring allows for the precise positioning of substituents, which can lead to improved pharmacokinetic and pharmacodynamic properties.[6]

  • Halogenation (Bromo and Fluoro Substituents): The presence of bromine and fluorine atoms on the benzophenone core is a strategic design choice. Halogen bonding is an increasingly recognized interaction in drug design, and these substituents can form key interactions with amino acid residues in the kinase ATP-binding pocket, enhancing binding affinity and selectivity.[9][10] The electron-withdrawing nature of fluorine can also modulate the electronic properties of the molecule, potentially influencing its binding characteristics.[1]

Proposed Mechanism of Action and Target Kinase Family

Based on its structural features, this compound is hypothesized to function as a Type I kinase inhibitor, competitively binding to the ATP-binding site of the kinase. The benzophenone scaffold likely occupies the hydrophobic pocket, while the azetidinomethyl group may extend towards the solvent-exposed region, potentially forming hydrogen bonds. The bromo and fluoro substituents are predicted to engage in specific halogen bonding interactions within the active site, contributing to the inhibitor's potency and selectivity.

Given the prevalence of benzophenone and azetidine scaffolds in inhibitors of receptor tyrosine kinases (RTKs) and downstream signaling kinases, we propose that this compound is a promising candidate for targeting kinases involved in proliferative signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival and is often constitutively activated in cancer cells.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor 3'-Azetidinomethyl-4-bromo- 3-fluorobenzophenone Inhibitor->PI3K Inhibits

Figure 1: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following protocol describes a luminescence-based in vitro kinase assay to determine the inhibitory activity of this compound against a target kinase (e.g., PI3Kα).[11] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[11]

Materials:
  • Target Kinase (e.g., recombinant human PI3Kα)

  • Kinase Substrate (e.g., a suitable peptide or lipid substrate)

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[11]

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)[11]

  • White, opaque 96-well or 384-well plates[11]

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities[11]

  • DMSO (for compound dilution)

Protocol:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.[11]

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for testing.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.[11]

    • Add 2.5 µL of the kinase to each well.[11]

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[11][12]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[11]

    • Incubate the plate at 30°C for 60 minutes.[11]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[11]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[11]

    • Add 20 µL of Kinase Detection Reagent to each well.[11]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[11]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[2]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 3'-Azetidinomethyl-4-bromo- 3-fluorobenzophenone in DMSO Add_Compound Add compound/DMSO to 96-well plate Compound_Prep->Add_Compound Reagent_Prep Prepare kinase, substrate, and ATP reaction mix Add_Kinase Add kinase and incubate for 10 min Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Start_Reaction Add substrate/ATP mix to initiate reaction Add_Kinase->Start_Reaction Incubate_Reaction Incubate at 30°C for 60 min Start_Reaction->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate for 40 min to stop reaction Add_ADP_Glo->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Signal Incubate for 30 min to generate signal Add_Detection->Incubate_Signal Read_Plate Measure luminescence with plate reader Incubate_Signal->Read_Plate Plot_Data Plot luminescence vs. log[inhibitor] Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

Sources

Application Notes and Protocols for the Development of Cell-Based Assays for Azetidinomethyl Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Azetidinomethyl Benzophenone Derivatives

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2]. The incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, can significantly influence the pharmacological profile of a molecule, often enhancing its potency and metabolic stability. The novel class of azetidinomethyl benzophenone derivatives, therefore, represents a promising area for the discovery of new therapeutic agents. Recent studies have highlighted the potential of these compounds, for instance, in exhibiting antimicrobial and antifungal activities[3]. Other benzophenone derivatives have been shown to exert potent cytotoxic effects on various cancer cell lines, such as P388 murine leukemia and PC-6 human lung carcinoma cells[4].

The journey from a newly synthesized compound to a potential drug candidate is paved with rigorous biological evaluation. Cell-based assays are the cornerstone of this process, providing critical insights into a compound's efficacy, potency, and mechanism of action in a physiologically relevant context[5][6]. This comprehensive guide provides a strategic workflow and detailed protocols for the initial characterization of novel azetidinomethyl benzophenone derivatives, focusing on assays to determine cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Strategic Workflow for Compound Characterization

A logical and stepwise approach is crucial for efficiently characterizing the biological activity of novel compounds. We propose a tiered screening cascade, starting with broad cytotoxicity assessments and progressively moving towards more detailed mechanistic studies. This approach ensures that resources are focused on the most promising candidates.

Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification (Optional) Cytotoxicity Assay Cytotoxicity Screening (e.g., LDH or MTT Assay) Determine IC50 Apoptosis Assay Apoptosis Induction (Caspase-3/7 Activity, Annexin V Staining) Cytotoxicity Assay->Apoptosis Assay Active Compounds Cell Cycle Assay Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity Assay->Cell Cycle Assay Active Compounds Target Engagement Target Engagement Assays (e.g., Kinase Activity Assays) Apoptosis Assay->Target Engagement Cell Cycle Assay->Target Engagement

Figure 1: A tiered workflow for characterizing azetidinomethyl benzophenone derivatives.

Part 1: Cytotoxicity Assays - The First Gatekeeper

The initial step in evaluating any new compound with therapeutic potential is to determine its cytotoxic effects. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Principle of the Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane[7]. The LDH assay is a colorimetric method that measures the amount of LDH released, which is directly proportional to the number of lysed cells[7]. This assay relies on a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product[7]. The intensity of the red color is measured spectrophotometrically. While other assays like MTT or MTS are also common, they measure metabolic activity and can sometimes produce misleading results if the compound affects cellular metabolism without inducing cell death[8][9][10].

Protocol: LDH Cytotoxicity Assay

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well, clear, flat-bottom cell culture plates

  • Test compound (azetidinomethyl benzophenone derivative)

  • Vehicle control (e.g., DMSO)

  • Positive control for maximum LDH release (e.g., Lysis Buffer from the kit)

  • Appropriate cancer cell line (e.g., A549, HeLa, Jurkat)

  • Complete cell culture medium

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include wells for vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control for maximum LDH release (untreated cells).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or controls.

    • Incubate for a predetermined time, typically 24, 48, or 72 hours.

  • Assay Execution:

    • After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • To the wells designated for maximum LDH release, add 10 µL of Lysis Buffer and incubate for 45 minutes at 37°C before transferring the supernatant.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Cytotoxicity:

    • Subtract the absorbance value of the culture medium background from all other absorbance values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

      • Spontaneous LDH activity: LDH released from untreated, viable cells.

      • Maximum LDH activity: LDH released from lysed cells (positive control).

  • Determine IC50 Value:

    • Plot the percent cytotoxicity against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Hypothetical Data Presentation:

CompoundIC50 (µM) on A549 cells (48h)
Derivative 15.2
Derivative 212.8
Derivative 3> 100
Doxorubicin (Control)0.8

Part 2: Apoptosis Assays - Unraveling the Mode of Cell Death

Once a compound is identified as cytotoxic, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.

Principle of Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and Caspase-7 are effector caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis[11]. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method to measure the activity of these caspases. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for Caspase-3 and -7. When caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity[12].

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • 96-well, white-walled, clear-bottom cell culture plates

  • Test compound

  • Vehicle control (DMSO)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the LDH assay protocol. A shorter incubation time (e.g., 6-24 hours) may be appropriate for detecting early apoptotic events.

  • Assay Execution:

    • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Plot the relative luminescence units (RLU) against the compound concentration.

  • An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Principle of Annexin V Staining for Flow Cytometry

Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS)[13]. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V[14]. Propidium Iodide (PI) is a fluorescent dye that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised[14]. By using Annexin V and PI together, it is possible to distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+)[15].

Protocol: Annexin V and Propidium Iodide Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

  • Test compound

  • Vehicle control (DMSO)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Appropriate cancer cell line

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for an appropriate time (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution[16].

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[16][17].

    • Add 400 µL of 1X Binding Buffer to each tube[16][17].

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Lower Left Quadrant (Annexin V- / PI-): Viable cells

  • Lower Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper Left Quadrant (Annexin V- / PI+): Necrotic cells

Part 3: Cell Cycle Analysis - Investigating Cytostatic Effects

Some compounds may exert their anticancer effects by arresting the cell cycle at a specific phase, rather than directly inducing apoptosis. Cell cycle analysis is therefore a critical assay to identify such cytostatic effects.

Principle of Propidium Iodide Staining for Cell Cycle Analysis

Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By staining a population of cells with PI and analyzing them by flow cytometry, it is possible to distinguish between cells in different phases of the cell cycle: G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

Protocol: Cell Cycle Analysis using Propidium Iodide

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • PBS

  • Flow cytometer

  • Test compound

  • Vehicle control (DMSO)

  • Appropriate cancer cell line

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation:

    • Harvest the cells and wash them once with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells[18][19].

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate at 37°C for 30 minutes in the dark.

    • Analyze the samples on a flow cytometer.

Data Analysis:

  • Generate a histogram of PI fluorescence intensity.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.

CellCycle G1 G1 Phase (2N DNA) S S Phase (DNA Synthesis) G1->S G2M G2/M Phase (4N DNA) S->G2M G2M->G1 Mitosis Compound Azetidinomethyl Benzophenone Derivative Compound->G1 G1 Arrest Compound->S S Phase Arrest Compound->G2M G2/M Arrest

Figure 2: Potential points of cell cycle arrest by a test compound.

Part 4: Advanced Assays - Towards Target Identification

Should the initial characterization suggest a specific mechanism, such as kinase inhibition, more targeted assays can be employed. The benzophenone scaffold is known to be present in some kinase inhibitors[1].

Cell-Based Kinase Assays

Cell-based kinase assays are essential for confirming that a compound inhibits a specific kinase within the complex cellular environment[20][21]. These assays can measure either the direct binding of the inhibitor to the kinase (target engagement) or the downstream consequences of kinase inhibition (functional activity)[20][22][23][24].

  • Target Engagement Assays: Techniques like NanoBRET™ can measure the apparent affinity of a compound for a target kinase in live cells by competitive displacement of a tracer[20].

  • Phosphorylation Assays: These assays quantify the phosphorylation of a specific substrate of the target kinase. A decrease in substrate phosphorylation upon compound treatment indicates kinase inhibition[20].

The choice of a specific kinase to investigate would be guided by bioinformatics, proteomics, or prior knowledge of the benzophenone scaffold's targets.

Conclusion

The systematic application of the cell-based assays detailed in this guide will enable researchers to effectively characterize the biological activity of novel azetidinomethyl benzophenone derivatives. This structured approach, from initial cytotoxicity screening to in-depth mechanistic studies, provides a robust framework for identifying promising therapeutic candidates and elucidating their mechanisms of action, thereby accelerating the drug discovery process.

References

  • Synthesis and antitumor activity of novel benzophenone derivatives. PubMed. [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed Central - NIH. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH. [Link]

  • Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. PMC. [Link]

  • Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. PubMed. [Link]

  • Relevant benzophenone derivatives. The mechanism of this interesting... ResearchGate. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC - NIH. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. Source unknown. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Annexin V Stain Protocol | Flow Cytometry Core | ECU. Brody School of Medicine. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Source unknown. [Link]

  • Muse® Caspase-3/7 Kit. Source unknown. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]

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Application & Methods Guide: Characterizing 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone as a Novel Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive theoretical framework and practical protocols for the evaluation of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, a novel synthetic compound, as a potential fluorescent probe for cellular bioimaging. While this specific molecule is not an established fluorophore, its benzophenone core offers a foundation for intrinsic fluorescence that could be modulated by its unique substitutions. We present a logical, step-by-step guide for its characterization, from fundamental photophysical analysis to its application in a cellular context, grounded in established principles of fluorescence microscopy and probe development. This guide is intended for researchers in chemical biology, cell biology, and drug development.

Part 1: Scientific Rationale & Proposed Mechanism of Action

The rational design of fluorescent probes is paramount for selectively visualizing biological processes. The subject of this guide, this compound, is a structurally intriguing molecule. Its core, benzophenone, is known for its photochemical properties, though not typically for high fluorescence quantum yields. The central hypothesis is that the specific substitutions—the electron-withdrawing bromine and fluorine atoms and the potentially interactive azetidinomethyl group—may confer useful solvatochromic or environmentally sensitive fluorescent properties.

The benzophenone scaffold's fluorescence is often quenched due to efficient intersystem crossing to the triplet state. However, modifications to the aromatic rings can modulate these photophysical pathways. We hypothesize that the azetidinomethyl group, a four-membered heterocyclic amine, could serve two roles:

  • Targeting Moiety: The azetidine ring may mediate specific interactions with biological macromolecules, potentially leading to localization in particular cellular compartments.

  • Modulator of Fluorescence: The protonation state of the azetidine nitrogen could be sensitive to the local pH, potentially altering the electronic properties of the benzophenone core and, consequently, its fluorescence emission. This could form the basis of a pH-sensitive probe.

The bromo and fluoro substituents are expected to influence the molecule's spectral properties and photostability through their inductive and resonance effects.

G cluster_probe Probe in Aqueous Environment (Low Fluorescence) cluster_target Probe in Target Microenvironment (Fluorescence ON) Probe Benzophenone Core (Efficient Intersystem Crossing) Quenched Triplet State (Non-fluorescent) Probe->Quenched ISC Probe_Bound Probe-Target Complex Probe->Probe_Bound Binding Event or Protonation Target Hydrophobic Pocket or Acidic Compartment Target->Probe_Bound Fluorescence Enhanced Fluorescence Probe_Bound->Fluorescence Reduced ISC

Figure 1: Hypothesized mechanism for fluorescence enhancement.

Part 2: Essential Protocols for Probe Characterization

A rigorous, multi-stage validation process is required to determine the utility of any new chemical entity as a fluorescent probe. The following protocols provide a comprehensive workflow from basic characterization to cellular application.

Protocol 2.1: Photophysical and Spectroscopic Analysis

Objective: To determine the fundamental photophysical properties of the probe, including its absorption and emission spectra, quantum yield, and sensitivity to the local environment (solvatochromism).

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • A series of solvents of varying polarity (e.g., Dioxane, Chloroform, Ethyl Acetate, Acetonitrile, Methanol, Water)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Absorption Spectrum:

    • Prepare a 10 µM solution of the probe in PBS.

    • Scan the absorbance from 250 nm to 600 nm to determine the maximum absorption wavelength (λ_max_abs).

  • Emission Spectrum:

    • Using the determined λ_max_abs as the excitation wavelength, scan the fluorescence emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_max_em).

  • Solvatochromism Study:

    • Prepare 10 µM solutions of the probe in each of the selected solvents.

    • For each solution, record the λ_max_abs and λ_max_em.

    • Plot the Stokes shift (difference between λ_max_em and λ_max_abs in wavenumbers) against the solvent polarity parameter (E_T(30)) to generate a Lippert-Mataga plot. A linear relationship suggests a strong solvatochromic effect.

  • Quantum Yield (Φ_F) Calculation:

    • Measure the integrated fluorescence intensity and absorbance of a dilute solution of the probe in PBS (absorbance < 0.1).

    • Measure the same parameters for the quinine sulfate standard (Φ_F = 0.54).

    • Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where 'I' is the integrated intensity, 'A' is the absorbance at the excitation wavelength, and 'n' is the refractive index of the solvent.

Data Summary Table:

PropertyValue (Hypothetical)Description
λ_max_abs (PBS)350 nmWavelength of maximum light absorption.
λ_max_em (PBS)480 nmWavelength of maximum fluorescence emission.
Molar Extinction Coeff. (ε)15,000 M⁻¹cm⁻¹Measure of how strongly the molecule absorbs light.
Quantum Yield (Φ_F)0.05 (in PBS)Efficiency of converting absorbed light into emitted light.
Stokes Shift130 nmSeparation between absorption and emission maxima, crucial for imaging.
Protocol 2.2: Cellular Imaging Workflow

Objective: To assess the probe's ability to enter live cells, determine its subcellular localization, and evaluate its performance in a biological context.

Materials:

  • HeLa cells (or other relevant cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Probe stock solution (10 mM in DMSO)

  • Hoechst 33342 (nuclear stain)

  • MitoTracker™ Red CMXRos (mitochondrial stain)

  • LysoTracker™ Red DND-99 (lysosomal stain)

  • Paraformaldehyde (PFA) 4% in PBS

  • Confocal Laser Scanning Microscope

Procedure:

  • Cell Culture: Plate HeLa cells on glass-bottom imaging dishes and grow to 60-70% confluency.

  • Probe Loading:

    • Prepare a working solution of the probe at 1-10 µM in serum-free medium.

    • Remove the growth medium from the cells, wash once with PBS.

    • Add the probe working solution and incubate for 30 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells twice with warm PBS to remove extracellular probe.

  • Co-localization (Optional):

    • If testing for specific organelle targeting, incubate with an organelle-specific tracker (e.g., MitoTracker Red for 15 minutes) either simultaneously with or after loading the primary probe.

  • Live-Cell Imaging:

    • Add fresh imaging medium (e.g., phenol red-free medium).

    • Image the cells immediately using the confocal microscope. Use the pre-determined excitation and emission wavelengths.

  • Fixation and Mounting (for fixed-cell imaging):

    • After washing (Step 3), fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Mount with an antifade mounting medium containing DAPI or Hoechst for nuclear counterstaining.

G cluster_prep Preparation cluster_exp Experiment cluster_img Imaging & Analysis A Plate Cells on Imaging Dish B Grow to 60-70% Confluency A->B C Prepare Probe Working Solution B->C D Incubate Cells with Probe (30 min) C->D E Wash with PBS (2x) D->E F Add Imaging Medium E->F G Live-Cell Confocal Microscopy F->G H Co-localization Analysis G->H I Photostability Test G->I

Figure 2: Standard workflow for cellular imaging with a novel probe.

Protocol 2.3: Cytotoxicity and Photostability Assessment

Objective: To ensure the probe is not toxic to cells at working concentrations and that it is sufficiently stable under illumination for reliable imaging.

Materials:

  • HeLa cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

  • Probe stock solution

  • Confocal microscope with time-lapse capability

Procedure - Cytotoxicity (MTT Assay):

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the probe (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) for 24 hours. Include a positive control for toxicity (e.g., Triton X-100).

  • Perform the MTT assay according to the manufacturer's instructions.

  • Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control (0 µM). A probe is generally considered non-toxic if viability remains >90% at working concentrations.

Procedure - Photostability:

  • Prepare a slide of cells stained with the probe as described in Protocol 2.2.

  • Select a region of interest (ROI) within a stained cell.

  • Acquire a time-lapse series, capturing an image every 30 seconds for 10-15 minutes while continuously illuminating the sample with the excitation laser at typical imaging power.

  • Measure the mean fluorescence intensity within the ROI for each time point.

  • Plot the normalized intensity against time. The rate of decay indicates the degree of photobleaching.

Part 3: Troubleshooting and Expert Recommendations

  • Low Signal/No Staining: This may be due to poor cell permeability, efflux by cellular pumps, or low fluorescence quantum yield in the cellular environment.

    • Recommendation: Increase the incubation time or concentration. To test for efflux, co-incubate with a broad-spectrum efflux pump inhibitor like verapamil.

  • High Background Signal: This can result from probe aggregation in the medium or non-specific binding to the coverslip.

    • Recommendation: Ensure the probe is fully dissolved in the working medium. Consider adding a small amount of a non-ionic surfactant like Pluronic F-127 to the medium. Always use high-quality, clean glass coverslips.

  • Rapid Photobleaching: The benzophenone core can be susceptible to photobleaching.

    • Recommendation: Minimize laser power and exposure time during imaging. Use an antifade mounting medium for fixed samples. If the signal is bright enough, use a more sensitive detector to allow for lower laser power.

References

  • Principles of Fluorescence Spectroscopy. Lakowicz, J. R. (2006). Springer.[Link]

  • Azetidine scaffolds in medicinal chemistry. Singh, U. P., & Kumar, S. (2021). Future Medicinal Chemistry.[Link]

  • Solvatochromism and Lippert-Mataga plots. Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry.[Link]

Application Notes & Protocols: A Researcher's Guide to Testing Anti-Proliferative Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest to Control Cell Growth

In the landscape of drug discovery, particularly in oncology, the ability to modulate cell proliferation is a cornerstone of therapeutic intervention. Uncontrolled cell proliferation is a hallmark of cancer, and compounds that can selectively inhibit this process are of paramount importance.[1] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical protocols for designing and executing robust experiments to test the anti-proliferative effects of a novel compound. As a senior application scientist, this document is structured not as a rigid template, but as a logical workflow, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducible results.

The Scientific Foundation: Understanding Proliferation and Its Control

Cell proliferation is a tightly regulated process involving a complex network of signaling pathways that govern the cell cycle.[2][3] Cells typically remain quiescent until stimulated by external signals, such as growth factors.[4] These signals activate intracellular cascades, most notably the RAS/MAPK and PI3K/Akt pathways, which converge on the cell cycle machinery.[3][5] These pathways ultimately lead to the phosphorylation of the retinoblastoma protein (pRB), releasing the E2F transcription factors that drive the cell from the G1 phase into the S phase, committing it to DNA replication and division.[2] An effective anti-proliferative compound may interfere with any number of these critical steps.

Cell_Proliferation_Signaling cluster_legend Legend GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK CyclinD Cyclin D / CDK4/6 ERK->CyclinD AKT Akt PI3K->AKT AKT->CyclinD pRB pRB Phosphorylation CyclinD->pRB E2F E2F Release pRB->E2F G1_S G1-S Transition (Cell Cycle Progression) E2F->G1_S Proliferation Cell Proliferation G1_S->Proliferation Compound Anti-Proliferative Compound Compound->RTK Compound->MEK Compound->PI3K Compound->CyclinD Key_Activation Activation Key_Inhibition Inhibition Key_Process Core Process

Caption: Key signaling pathways (MAPK and PI3K/Akt) driving cell proliferation.

Part 1: Initial Screening — Is the Compound Active?

The first step is to determine if the compound has any effect on cell viability or proliferation and to quantify its potency. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process by 50%.[6][7]

Principle of Measurement: Tetrazolium Salt Reduction Assays (MTT & MTS)

The most common initial screening methods are colorimetric assays that measure the metabolic activity of a cell population.[8] The MTT and MTS assays are based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce a yellow tetrazolium salt to a purple (MTT) or colored (MTS) formazan product.[9][10] The intensity of the color is directly proportional to the number of metabolically active cells.[9]

  • Why choose MTT/MTS? These assays are cost-effective, rapid, and suitable for high-throughput screening in a 96-well format.[11]

  • Causality: A reduction in the colorimetric signal indicates either a decrease in cell number (cytotoxicity) or a reduction in metabolic activity (cytostatic effect). It provides a robust, quantitative measure of the compound's overall impact.

  • Trustworthiness: The reliability of these assays depends on careful optimization, including cell seeding density and incubation times, and the inclusion of appropriate controls.

Protocol 1: IC50 Determination using MTT Assay

This protocol outlines the steps for determining the IC50 of a compound in an adherent cancer cell line.

Materials and Reagents:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9][12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow:

IC50_Workflow Start Start Seed 1. Seed Cells in 96-well plate Start->Seed Incubate1 2. Incubate 24h (Allow attachment) Seed->Incubate1 Prepare 3. Prepare Serial Dilutions of Compound Incubate1->Prepare Treat 4. Treat Cells (Compound, Vehicle, Blank) Incubate1->Treat Prepare->Treat Incubate2 5. Incubate 48-72h (Treatment period) Treat->Incubate2 AddMTT 6. Add MTT Reagent Incubate2->AddMTT Incubate3 7. Incubate 2-4h (Formazan formation) AddMTT->Incubate3 Solubilize 8. Solubilize Formazan (Add DMSO/SDS) Incubate3->Solubilize Read 9. Read Absorbance (570 nm) Solubilize->Read Analyze 10. Analyze Data (Calculate % Viability, Plot Curve, Determine IC50) Read->Analyze End End Analyze->End

Caption: Standard workflow for determining compound IC50 using an MTT assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare a 2X concentrated serial dilution of the test compound in culture medium. A typical 8-point dilution series might range from 100 µM to 0.01 µM.

  • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Test Wells: Compound at various concentrations.

    • Vehicle Control Wells: Medium with the highest concentration of the solvent (e.g., 0.1% DMSO).

    • Untreated Control Wells: Medium only.

    • Blank Wells: Medium only, no cells (for background subtraction).

  • Incubate the plate for a duration relevant to the compound's expected mechanism (typically 48 or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[9][13]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100[9]

  • Determine IC50: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[14][15]

Compound Conc. (µM)Absorbance (570nm)% Viability
0 (Vehicle)1.250100%
0.11.21597.2%
0.51.05084.0%
1.00.87570.0%
5.00.62550.0%
10.00.40032.0%
50.00.15012.0%
100.00.12510.0%
Table 1: Example data from an MTT assay. The IC50 is the concentration at which viability is reduced to 50%, which is 5.0 µM in this example.

Part 2: Mechanistic Insights — How Does the Compound Work?

An IC50 value from an MTT assay is a critical starting point, but it doesn't explain the mechanism of action. Does the compound kill the cells (cytotoxicity), or does it simply stop them from dividing (cytostatic)? Further assays are required to dissect the underlying biology.

A. DNA Synthesis Assay (BrdU Incorporation)

This assay directly measures DNA synthesis, a hallmark of the S-phase of the cell cycle.

  • Principle: 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine.[16] When added to cell culture, it is incorporated into newly synthesized DNA in proliferating cells.[17][18][19] This incorporated BrdU can then be detected using a specific anti-BrdU antibody, often in an ELISA-like format.[16][18]

  • Why choose BrdU? It provides a more direct measure of proliferation than metabolic assays. A decrease in BrdU incorporation strongly suggests that the compound is inhibiting entry into or progression through the S-phase.

  • Trustworthiness: The protocol requires a DNA denaturation step to allow the antibody access to the incorporated BrdU.[16][18] Proper timing of the BrdU pulse is critical to capture the effect of the compound.

Protocol 2: BrdU Cell Proliferation Assay

Materials and Reagents:

  • BrdU Cell Proliferation Assay Kit (contains BrdU label, Fixative/Denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, TMB substrate)[18][20]

  • Cells and compound-treated plates (prepared as in Protocol 1)

  • Wash Buffer (e.g., PBS)

Step-by-Step Procedure:

  • Compound Treatment: Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a desired period (e.g., 24-48 hours).

  • BrdU Labeling: During the final 2-4 hours of the treatment period, add BrdU labeling solution to each well according to the kit manufacturer's instructions.[17][20]

  • Fixation and Denaturation: Remove the culture medium. Add the Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA.[18]

  • Antibody Incubation: Wash the wells with Wash Buffer. Add the diluted anti-BrdU primary antibody and incubate for 1-2 hours.[17]

  • Wash the wells, then add the HRP-linked secondary antibody and incubate for 1 hour.[18]

  • Detection: Wash the wells thoroughly. Add TMB substrate and incubate until color develops (typically 15-30 minutes).

  • Measurement: Add a Stop Solution and measure the absorbance at 450 nm. The signal intensity is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.[18]

B. Cell Cycle Analysis (Propidium Iodide Staining)

This technique uses flow cytometry to provide a snapshot of the cell cycle distribution within a population.

  • Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[21] By staining fixed and permeabilized cells with PI, their DNA content can be measured.[22] Cells in the G0/G1 phase have 2n DNA content, cells in G2/M have 4n DNA content, and cells in the S phase have an intermediate amount.[23]

  • Why choose Cell Cycle Analysis? This powerful method can reveal if a compound induces cell cycle arrest at a specific checkpoint (e.g., G1, S, or G2/M).[21][22] For example, an accumulation of cells in the G2/M peak suggests the compound interferes with mitosis.

  • Trustworthiness: The protocol requires proper cell fixation (often with ethanol) to preserve DNA integrity and RNase treatment to eliminate staining of double-stranded RNA.[21][24] Careful data analysis is needed to deconvolute the G0/G1, S, and G2/M populations.

Protocol 3: Cell Cycle Analysis by PI Staining and Flow Cytometry

Materials and Reagents:

  • Cells treated with the compound (in 6-well plates for sufficient cell numbers)

  • PBS, Trypsin

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[24]

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Treatment & Harvest: Treat cells in 6-well plates with the compound (e.g., at its IC50 concentration) and a vehicle control for 24-48 hours. Harvest the cells by trypsinization, collecting both adherent and floating cells to include any that have detached.

  • Fixation: Wash the cells with cold PBS. While vortexing gently, add cold 70% ethanol dropwise to the cell pellet to a final concentration of 70%. Fix on ice for at least 2 hours or at -20°C overnight.[24] This step permeabilizes the cells and preserves their DNA.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate in the dark at room temperature for 30 minutes.[24]

  • Acquisition: Analyze the samples on a flow cytometer. Collect the fluorescence data for at least 10,000-20,000 events per sample. Use a linear scale for the DNA content histogram.[24]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the vehicle control.

C. Apoptosis Assays

If a compound is cytotoxic, it is crucial to determine if it induces programmed cell death (apoptosis). Many anti-cancer drugs are designed specifically to trigger this pathway.[25][26]

  • Common Methods:

    • Annexin V/PI Staining: Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis. PI is a viability dye that enters cells with compromised membranes (late apoptosis/necrosis). This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[27][28]

    • Caspase Activity Assays: Caspases are key enzymes that execute apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3/7), providing a direct measure of apoptotic pathway activation.[27][29]

Best Practices & Troubleshooting

IssuePossible CauseRecommended Solution
High variability between replicate wells Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.Ensure a homogenous single-cell suspension before seeding.[30] Avoid using the outer wells of the plate or fill them with sterile PBS. Use a multichannel pipette carefully.
Low signal or poor dynamic range in MTT/MTS assay Cell number too low; Insufficient incubation time with MTT/MTS reagent.Optimize cell seeding density. Increase incubation time with the reagent (up to 4 hours), ensuring it doesn't become toxic.
Compound precipitates in media Poor solubility of the compound.Check the maximum soluble concentration. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells (<0.5%).
IC50 value changes between experiments Variation in cell passage number or health; Inconsistent reagent preparation.Use cells within a consistent, low passage number range.[31] Prepare fresh reagents and record lot numbers.
Table 2: Common Troubleshooting Scenarios in Anti-Proliferation Assays.

References

  • Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. [Link]

  • Cossarizza, A., et al. (2019). Guidelines for the use of flow cytometry and cell sorting in immunological studies. European Journal of Immunology. [Link]

  • Merck Millipore. BrdU Cell Proliferation Assay | QIA58.[Link]

  • Sui, X., et al. (2014). Major Physiological Signaling Pathways in the Regulation of Cell Proliferation and Survival. Journal of Cancer. [Link]

  • Biocompare. BrdU Cell Proliferation Assay From Calbiochem Product Review.[Link]

  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays.[Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.[Link]

  • Sever, R., & Brugge, J. S. (2015). Signal transduction in cancer. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Platypus Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.[Link]

  • Biology LibreTexts. Response to the Cellular Signal - Cell Signaling and Cell Growth.[Link]

  • ISCA. (2025). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview.[Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.[Link]

  • ResearchGate. The signaling pathways of cell proliferation.[Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.[Link]

  • ResearchGate. What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?[Link]

  • Wikipedia. MTT assay.[Link]

  • BMG Labtech. Apoptosis – what assay should I use?[Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis.[Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.[Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry.[Link]

  • Wikipedia. Cell cycle analysis.[Link]

  • MDPI. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.[Link]

  • Visikol. The Importance of IC50 Determination.[Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.[Link]

  • Spandidos Publications. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.[Link]

  • Assay Genie. Cell Culture Guide - Techniques and Protocols.[Link]

  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024.[Link]

  • ResearchGate. Experimental design for proliferation assays.[Link]

  • YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.[Link]

  • Molecular Biologist. Assay Troubleshooting.[Link]

  • National Center for Biotechnology Information. Students Investigating the Antiproliferative Effects of Synthesized Drugs on Mouse Mammary Tumor Cells.[Link]

  • Springer Nature Experiments. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells.[Link]

  • PubMed. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells.[Link]

  • KCAS Bioanalytical & Biomarker Services. Model Selection and Experimental Design for Screening Experiments.[Link]

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Application Notes & Protocols: A Scientist's Guide to Benzophenone Synthesis via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Benzophenones and a Modern Synthetic Solution

Benzophenones are a cornerstone of organic synthesis, with their rigid diaryl ketone structure forming the backbone of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Traditionally, their synthesis has been dominated by Friedel-Crafts acylation.[1][2] However, this classic method is often hampered by harsh conditions, poor regioselectivity, and a limited substrate scope, particularly with electron-deficient arenes.[1][2] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon bonds, and the Suzuki-Miyaura coupling, in particular, has emerged as a powerful and versatile tool for the synthesis of benzophenones.[1][3][4] This acylative variation of the Suzuki-Miyaura reaction offers a milder, more functional group tolerant, and often more selective alternative to traditional methods.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Suzuki-Miyaura coupling for benzophenone synthesis. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and robust experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Palladium-Catalyzed Dance of Benzophenone Formation

The synthesis of benzophenones via Suzuki-Miyaura coupling typically involves the reaction of an aroyl halide (most commonly a chloride) with an arylboronic acid, catalyzed by a palladium complex in the presence of a base.[1][2][3] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to understanding and optimizing this reaction.[4][5][6][7]

The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[4][5][6][7]

  • Oxidative Addition: The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition into the carbon-halogen bond of the aroyl halide. This step forms a Pd(II) intermediate.[5][6][7] The reactivity of the halide follows the order I > Br > Cl, although modern catalyst systems with bulky, electron-rich phosphine ligands have enabled the efficient use of more abundant and cost-effective aryl chlorides.[8][9][10]

  • Transmetalation: This crucial step involves the transfer of the aryl group from the boron atom of the arylboronic acid to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation.[11][12][13] The choice of base is therefore paramount to the success of the reaction.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, which forms the new carbon-carbon bond of the benzophenone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6][11]

Visualizing the Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle for Benzophenone Synthesis pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar(CO)Pd(II)(X)L₂ oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar(CO)Pd(II)(Ar')L₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration benzophenone Ar-CO-Ar' (Benzophenone) reductive_elimination->benzophenone Product Formation aroyl_halide Ar-CO-X (Aroyl Halide) aroyl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation Activates Boronic Acid Experimental Workflow for Benzophenone Synthesis start Start setup Assemble and dry glassware under inert atmosphere. start->setup reagents Add Pd(OAc)₂, PPh₃, K₂CO₃, and phenylboronic acid to the flask. setup->reagents degas Evacuate and backfill with inert gas (3x). reagents->degas solvent Add degassed toluene and water. degas->solvent aroyl_chloride Add 4-bromobenzoyl chloride via syringe. solvent->aroyl_chloride reaction Heat the reaction mixture to reflux (e.g., 100 °C). aroyl_chloride->reaction monitor Monitor reaction progress by TLC or GC-MS. reaction->monitor workup Cool to RT, add water, and extract with an organic solvent (e.g., ethyl acetate). monitor->workup Upon completion purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification analysis Characterize the product by NMR, IR, and MS. purification->analysis end End analysis->end

Figure 2: A step-by-step workflow for the synthesis of benzophenones via Suzuki-Miyaura coupling.

Detailed Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1 mol%), triphenylphosphine (0.08 mmol, 4 mol%), potassium carbonate (4.0 mmol, 2.0 equiv.), and phenylboronic acid (2.4 mmol, 1.2 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene (10 mL) and degassed water (2 mL) to the flask via syringe. Stir the mixture at room temperature for 15 minutes.

  • Substrate Addition: Add 4-bromobenzoyl chloride (2.0 mmol, 1.0 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C (reflux) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours. [2]6. Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenylbenzophenone.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Optimizing Your Benzophenone Synthesis: A Parameter Guide

The success of a Suzuki-Miyaura coupling for benzophenone synthesis hinges on the careful selection of several key parameters. The following table summarizes common choices and their rationale, providing a starting point for optimization.

ParameterCommon ChoicesRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that form the active Pd(0) species in situ. Pd(PPh₃)₄ is an air-stable Pd(0) source but can sometimes lead to byproducts from phosphine exchange.
Ligand PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)PPh₃ is a cost-effective choice for many substrates. For more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, bulky and electron-rich Buchwald-type ligands or NHCs are often necessary to promote oxidative addition. [8][9][10][14][15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base is crucial for activating the boronic acid. [11][13]K₂CO₃ is a good general-purpose base. Cs₂CO₃ is more soluble and can be more effective for less reactive substrates. K₃PO₄ is a stronger base that can be beneficial in certain cases. The choice of base can also influence the rate of side reactions like protodeboronation. [16]
Solvent Toluene, Dioxane, THF, DMF (often with water)A mixture of an organic solvent and water is commonly used. Toluene and dioxane are frequent choices. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. [17][18]
Boronic Acid Derivative Arylboronic acids, Arylboronate esters (e.g., pinacol esters), Potassium aryltrifluoroboratesArylboronic acids are the most common, but can be prone to decomposition. Arylboronate esters and potassium aryltrifluoroborates offer increased stability and are often used for sensitive substrates. [19][20]

Troubleshooting Common Issues in Benzophenone Synthesis

Even with a well-designed protocol, challenges can arise. Here are some common problems and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Inappropriate base or solvent- Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents and a robust inert atmosphere.- Purify reagents if necessary.- Screen different bases and solvent systems (see optimization table).
Formation of Biaryl Homocoupling Product - Decomposition of boronic acid- Oxidative coupling of boronic acids- Use a milder base or lower reaction temperature.- Employ a more stable boronic acid derivative (e.g., pinacol ester).- Ensure a strictly oxygen-free environment.
Protodeboronation (Loss of Boronic Acid) - Presence of protic impurities- High reaction temperature or prolonged reaction time- Use anhydrous solvents and reagents.- Optimize the reaction time to minimize exposure to harsh conditions.
Hydrolysis of Aroyl Chloride - Presence of excess water- Use a minimal amount of water in the solvent system, or consider anhydrous conditions with a fluoride source (e.g., CsF) as the base.

Conclusion: A Versatile Tool for Modern Synthesis

The Suzuki-Miyaura coupling has proven to be an invaluable method for the synthesis of benzophenones, offering significant advantages in terms of mild reaction conditions, broad functional group tolerance, and high yields. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively harness this powerful transformation to access a diverse array of benzophenone derivatives for applications in drug discovery, materials science, and beyond. This guide serves as a starting point for both newcomers and experienced chemists to successfully implement and optimize the Suzuki-Miyaura coupling in their synthetic endeavors.

References

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available from: [Link]

  • Suzuki reaction - Wikipedia. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF - ResearchGate. Available from: [Link]

  • Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF - ResearchGate. Available from: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. Available from: [Link]

  • Couplings of aryl chlorides with aryl boronic acids a - ResearchGate. Available from: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. Available from: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides - Hong Kong Baptist University - HKBU Scholars. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. Available from: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available from: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available from: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. Available from: [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. Available from: [Link]

  • Synthesis of Functionalized 4-Aryl-2,3 Bis (Trifluoromethanesulfonyloxy) Benzophenones, Based on Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4-Tris (Trifluoromethanesulfonyloxy) Benzophenone. | Science Journal of University of Zakho. Available from: [Link]

  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Available from: [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. Available from: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available from: [Link]

  • (PDF) Synthesis of 3,4-Diarylbenzophenones by Site-Selective Suzuki–Miyaura Reactions of 3,4-Bis(trifluoromethylsulfonyloxy)benzophenone - ResearchGate. Available from: [https://www.researchgate.net/publication/250066917_Synthesis_of_34-Diarylbenzophenones_by_Site-Selective_Suzuki-Miyaura_Reactions_of_34-Bis trifluoromethylsulfonyloxybenzophenone]([Link] trifluoromethylsulfonyloxybenzophenone)

  • Optimization of the reaction conditions for the synthesis of 12-14. - ResearchGate. Available from: [Link]

  • General and User-friendly Method for Suzuki Reactions with Aryl Chlorides - ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. Available from: [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides - Organic Chemistry Portal. Available from: [Link]

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Application Notes and Protocols: In Vitro Evaluation of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Cytotoxicity Profiling of Novel Benzophenone Analogs

Benzophenone derivatives represent a versatile class of organic compounds with a wide range of pharmacological activities.[1] In oncology research, certain analogs have demonstrated significant potential as anti-tumor agents by targeting critical cellular processes like angiogenesis and apoptosis.[1][2] The core benzophenone structure can be chemically modified to enhance potency and selectivity against cancer cells. Proposed mechanisms of action for various benzophenone derivatives include the induction of cell cycle arrest, modulation of key signaling pathways such as the MEK/ERK pathway, and interaction with hormone receptors like the estrogen receptor (ERα).[3][4][5]

This document provides a comprehensive guide for the initial in vitro evaluation of a novel halogenated benzophenone derivative, 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone . As a new chemical entity, its cytotoxic potential and mechanism of action are unknown. The following protocols are designed to establish a foundational understanding of its bioactivity, providing researchers with a robust framework to:

  • Quantify its dose-dependent cytotoxic effects on cancer cell lines.

  • Determine the half-maximal inhibitory concentration (IC₅₀), a key measure of drug potency.[6][7]

  • Investigate the primary mechanism of cell death, distinguishing between apoptosis and necrosis.

These assays are fundamental in the early stages of drug discovery and are essential for deciding if a compound warrants further preclinical development.[6][8]

Part 1: Assessment of Cell Viability and Metabolic Activity (MTT Assay)

The initial step in cytotoxicity screening is to assess the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, high-throughput colorimetric method for this purpose.[9] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active, living cells.[10] This reaction produces insoluble purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[10][11]

Experimental Workflow: MTT Assay

The following diagram outlines the key steps in the MTT assay protocol.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Assay Execution cell_seeding Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubation_24h Incubate for 24h to allow cell attachment cell_seeding->incubation_24h treatment Treat cells with compound (including vehicle & positive controls) incubation_24h->treatment compound_prep Prepare serial dilutions of 3'-Azetidinomethyl-4-bromo- 3-fluorobenzophenone compound_prep->treatment incubation_48h Incubate for desired time (e.g., 24, 48, or 72h) treatment->incubation_48h add_mtt Add MTT solution (0.5 mg/mL final concentration) incubation_48h->add_mtt incubate_mtt Incubate for 2-4h at 37°C (purple formazan forms) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan incubate_mtt->solubilize read_abs Read absorbance at 570 nm (reference ~630 nm) solubilize->read_abs

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials and Reagents:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., HEK293) for selectivity analysis.[9]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (stock solution in DMSO).

  • MTT (Thiazolyl Blue Tetrazolium Bromide) stock solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Sterile 96-well flat-bottom plates.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Positive control (e.g., Doxorubicin).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.[12] Include wells with medium only for background control.[13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[6]

    • Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and positive control wells (e.g., Doxorubicin).

  • Incubation: Return the plate to the incubator for 24, 48, or 72 hours. The incubation time should be optimized based on the cell doubling time and the expected mechanism of the compound.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Subtract the average OD of the medium-only blank from all other OD values.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

  • Determine IC₅₀ Value: Plot the percent viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration that inhibits cell viability by 50%.[6][7]

  • Summarize Data: Present the IC₅₀ values in a clear, tabular format.

Table 1: Example Cytotoxicity Data for this compound

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM) ± SD
MCF-7Breast Adenocarcinoma48[Insert Value]
A549Lung Carcinoma48[Insert Value]
HEK293Normal Kidney48[Insert Value]

Data should be presented as mean ± standard deviation from at least three independent experiments.

Part 2: Elucidating the Mechanism of Cell Death (Apoptosis vs. Necrosis)

Once cytotoxicity is established, it is crucial to determine how the compound induces cell death. Apoptosis (programmed cell death) is a controlled process that is often the target of anti-cancer therapies.[14] Necrosis is a more chaotic form of cell death resulting from acute injury. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate these states.[7]

Principle of the Assay:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS in the presence of Ca²⁺.[15] When conjugated to a fluorochrome (e.g., FITC), it labels early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised, staining their nucleus red.

This dual-staining approach allows for the clear differentiation of four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[16]

  • Necrotic Cells (Primary): Annexin V-negative and PI-positive (less common).

Experimental Workflow: Annexin V/PI Staining

AnnexinV_Workflow cluster_prep Phase 1: Cell Treatment cluster_staining Phase 2: Staining cluster_analysis Phase 3: Flow Cytometry seed_cells Seed cells in 6-well plates incubate_attach Incubate 24h for attachment seed_cells->incubate_attach treat_compound Treat with compound at IC₅₀ concentration (include controls) incubate_attach->treat_compound incubate_treat Incubate for a defined period (e.g., 24h) treat_compound->incubate_treat harvest_cells Harvest cells (including supernatant) incubate_treat->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in 1X Annexin Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_dark Incubate for 15-20 min at room temp in the dark add_stains->incubate_dark add_buffer Add 1X Binding Buffer incubate_dark->add_buffer analyze Analyze by flow cytometry within one hour add_buffer->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining

Materials and Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

  • Cells treated with the test compound (at or near the IC₅₀ value) and appropriate controls.

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for a specified time (e.g., 24 hours). Include vehicle-treated (negative) and apoptosis-induced (positive, e.g., with staurosporine) controls.[14]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[14] Combine all cells and centrifuge at ~300 x g for 5 minutes.[14]

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.[16] Centrifuge again and discard the supernatant.

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[16] Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[16] Analyze the samples by flow cytometry within one hour, using appropriate laser and filter settings for FITC and PI.

Part 3: Confirmation of Apoptotic Pathway Activation (Caspase Activity Assay)

To further confirm that the observed cell death is due to apoptosis, measuring the activity of caspases is essential. Caspases are a family of proteases that are central to the execution of the apoptotic program. Caspase-3 and Caspase-7 are key "executioner" caspases.[17] Luminescent assays, such as the Caspase-Glo® 3/7 Assay, provide a highly sensitive and specific method for quantifying their activity.

Principle of the Assay: The assay reagent contains a proluminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD.[18] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[18][19]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials and Reagents:

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent).

  • Cells cultured in white-walled, clear-bottom 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at the same density used for the MTT assay. Treat with the test compound at various concentrations for a predetermined time.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[19] Allow it to equilibrate to room temperature before use.

  • Assay Execution ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[18] The reagent lyses the cells and initiates the reaction.

    • Mix the contents on a plate shaker at a low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Presentation
  • Calculate Fold Change: Subtract the background luminescence (from cell-free wells) from all readings. Calculate the fold change in caspase activity relative to the vehicle control.

  • Graphical Representation: Plot the fold change in caspase activity against the compound concentration.

Table 2: Example Caspase-3/7 Activity Data

Compound Concentration (µM)Fold Change in Luminescence (vs. Vehicle) ± SD
0 (Vehicle Control)1.0 ± 0.1
[Conc. 1][Insert Value]
[Conc. 2][Insert Value]
[Conc. 3][Insert Value]
Positive Control[Insert Value]

Conclusion and Future Directions

This guide provides a multi-faceted approach to the initial in vitro cytotoxic evaluation of this compound. By integrating cell viability, apoptosis detection, and caspase activity assays, researchers can build a comprehensive profile of the compound's biological effects. Positive results from these assays—specifically, potent IC₅₀ values, a high percentage of apoptosis induction, and significant caspase-3/7 activation—would strongly justify advancing the compound to more complex studies, including cell cycle analysis, western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved PARP), and ultimately, in vivo efficacy studies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • The Annexin V Apoptosis Assay. University of Georgia. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • MTT Assay. Protocols.io. [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. NIH. [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm (RSC Publishing). [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. [Link]

  • Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway. PubMed. [Link]

  • Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. Semantic Scholar. [Link]

  • Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. PubMed. [Link]

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Application Notes & Protocols: Animal Models for Efficacy Testing of Novel Benzophenone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of animal models for evaluating the efficacy of novel benzophenone compounds. It details experimental protocols, the rationale behind methodological choices, and data interpretation strategies, ensuring scientific rigor and reproducibility.

Introduction: The Therapeutic Potential and Challenges of Benzophenones

Benzophenones are a class of compounds characterized by a diaryl ketone scaffold. Found in various plants and fungi, these naturally abundant molecules have garnered significant interest in drug discovery.[1][2] Their versatile structure is present in several natural products and marketed drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The core benzophenone structure allows for extensive chemical modification, enabling the synthesis of novel derivatives with potentially enhanced therapeutic efficacy.[3]

However, the translation of promising in vitro results to in vivo efficacy presents a significant hurdle. Animal models are indispensable tools for bridging this gap, providing a complex physiological system to assess the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of new chemical entities.[4] This guide outlines the critical considerations and detailed protocols for utilizing animal models in the preclinical evaluation of novel benzophenone compounds.

Strategic Selection of Animal Models

The choice of an appropriate animal model is paramount and depends entirely on the therapeutic target of the benzophenone compound. A poorly chosen model can lead to misleading results and the unwarranted termination of a promising drug candidate or, conversely, the progression of an ineffective one.

Considerations for Model Selection:
  • Therapeutic Area: The primary determinant. For an anti-inflammatory benzophenone, a model of induced inflammation (e.g., carrageenan-induced paw edema) is appropriate.[5][6][7] For an anticancer agent, a xenograft or syngeneic tumor model is required.[8][9]

  • Metabolic Similarity: While no animal model perfectly recapitulates human metabolism, rodents (mice and rats) are commonly used for initial screening due to their well-characterized genetics, rapid breeding cycles, and cost-effectiveness.[10][11][12] However, their metabolic rate is significantly faster than humans. For certain compounds, non-human primates or other species may be more appropriate for later-stage preclinical testing if metabolic pathways are shown to be more analogous to humans.

  • Disease Pathophysiology: The chosen model should mimic the human disease state as closely as possible. For neuroprotective benzophenones, a model of neurodegeneration like the MPTP-induced Parkinson's model in mice would be relevant.

  • Route of Administration: The model must be suitable for the intended clinical route of administration (e.g., oral, intravenous, topical).

Common Animal Models for Key Therapeutic Areas:
Therapeutic AreaCommon Animal ModelsKey Efficacy Endpoints
Oncology Xenograft (human tumor cells in immunocompromised mice), Syngeneic (murine tumor cells in immunocompetent mice), Patient-Derived Xenograft (PDX) models.[9][13][14]Tumor growth inhibition, survival analysis, biomarker modulation.
Inflammation Carrageenan-induced paw edema (rats/mice), Lipopolysaccharide (LPS)-induced systemic inflammation (mice), Collagen-induced arthritis (mice).[5][7][15]Reduction in paw volume, pro-inflammatory cytokine levels (e.g., TNF-α, IL-6), clinical arthritis score.[16]
Neuroprotection MPTP-induced Parkinson's disease (mice), Amyloid-beta infusion model of Alzheimer's (rats), Stroke models (e.g., MCAO).Behavioral tests (e.g., rotarod, Morris water maze), histological analysis of neuronal loss, biomarker levels in CSF/brain tissue.
Dermatology (UV Protection) Hairless mouse models (e.g., SKH-1) exposed to UV radiation.[17]Erythema score, skin thickness, histological analysis for photodamage, measurement of DNA damage markers.

Experimental Design and Workflow

A well-designed experiment is crucial for obtaining robust and interpretable data. This involves careful consideration of group sizes, dosing regimens, and appropriate controls.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel benzophenone compound in vivo.

G cluster_pre Pre-Experimental Phase cluster_animal In Vivo Experimental Phase cluster_post Post-Experimental Analysis A Compound Synthesis & Characterization B In Vitro Screening (Target Validation) A->B C Toxicity & Solubility Screening B->C D Animal Model Selection & Acclimatization C->D Proceed to In Vivo E Dose Range Finding Study (e.g., MTD) D->E F Efficacy Study Execution (Treatment vs. Vehicle vs. Positive Control) E->F E->F Establish Dosing G In-life Measurements (e.g., Tumor Volume, Body Weight) F->G H Endpoint Sample Collection (Blood, Tissues) G->H I Ex Vivo Analysis (e.g., Histology, Biomarkers) H->I J Pharmacokinetic (PK) Analysis H->J K Data Analysis & Statistical Evaluation I->K J->K L Reporting & Go/No-Go Decision K->L

Caption: General workflow for in vivo efficacy testing of novel compounds.

Detailed Protocols

The following protocols are examples and should be adapted based on the specific benzophenone compound and its therapeutic target. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol: Efficacy of an Anti-Inflammatory Benzophenone in a Carrageenan-Induced Paw Edema Model

This model is a widely used and well-characterized assay for screening acute anti-inflammatory activity.[5][7][18] The inflammatory response, quantified by the increase in paw size, is typically maximal around 3 to 5 hours after the carrageenan injection.[18][19]

Objective: To evaluate the ability of a novel benzophenone compound (Cpd-X) to reduce acute inflammation in rats.

Materials:

  • Male Wistar rats (180-200g)

  • Carrageenan (1% w/v in sterile saline)[5][19]

  • Cpd-X, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (10 mg/kg) or Naproxen (15 mg/kg)[19]

  • Plethysmometer or calipers[5]

Procedure:

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, food and water ad libitum).

  • Grouping: Randomly assign animals to the following groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Cpd-X (Low dose)

    • Group 3: Cpd-X (Mid dose)

    • Group 4: Cpd-X (High dose)

    • Group 5: Positive Control (e.g., Indomethacin)

  • Dosing: Administer the vehicle, Cpd-X, or positive control (e.g., orally or intraperitoneally) 30 to 60 minutes before carrageenan injection.[5]

  • Baseline Measurement: Just prior to carrageenan injection, measure the volume of the right hind paw of each rat.[5] This is the initial volume (V₀).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[5][19]

  • Post-Induction Measurements: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5][19]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point: Edema (%) = [(Vₜ - V₀) / V₀] * 100.

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.

Trustworthiness Check: The inclusion of a vehicle control is essential to account for any effects of the formulation itself. The positive control validates the assay; if this group does not show significant inhibition of edema, the assay is considered invalid.

Protocol: Efficacy of an Anticancer Benzophenone in a Human Xenograft Mouse Model

This model is a cornerstone of preclinical oncology research for evaluating the direct effect of a compound on human tumor growth.[9][20] It involves transplanting human tumor cells into immunodeficient mice.[14]

Objective: To determine the anti-tumor efficacy of a novel benzophenone compound (Cpd-Y) against a human cancer cell line (e.g., A549 lung carcinoma) in immunodeficient mice.[21]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)[20]

  • Human cancer cell line (e.g., A549)

  • Matrigel or Cultrex BME (to improve tumor take and growth)

  • Cpd-Y, formulated for the desired route of administration

  • Vehicle control

  • Positive control (standard-of-care chemotherapy)

  • Digital calipers

Procedure:

  • Cell Culture: Culture cancer cells under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

  • Tumor Implantation:

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel/BME.

    • Subcutaneously inject the cell suspension (e.g., 1-10 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is often calculated using the formula: Volume = (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment:

    • Administer Cpd-Y, vehicle, or positive control according to a predetermined schedule.

    • Monitor body weight and clinical signs of toxicity throughout the study. A body weight loss of >20% is a common endpoint criterion.

  • Efficacy Measurement:

    • Measure tumor volume and body weight 2-3 times per week. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

  • Study Termination:

    • Terminate the study when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

    • At termination, collect tumors and major organs for ex vivo analysis (e.g., histopathology, biomarker analysis).

Data Analysis:

  • Calculate TGI: TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

  • Plot mean tumor volume ± SEM over time for each group.

  • Perform statistical analysis (e.g., repeated measures ANOVA) to compare tumor growth curves.

G A Day -14 to -1 Cell Culture & Expansion B Day 0 Tumor Cell Implantation (Subcutaneous) A->B C Day 7-10 Tumor Palpation & Randomization into Groups B->C D Day 11 Start of Treatment (Vehicle, Cpd-Y, Positive Control) C->D E Day 11-32 Treatment Period (Monitor Tumor Volume & Body Weight) D->E F Day 32 Study Termination E->F G Endpoint Analysis (Tumor Weight, Histology, Biomarkers) F->G

Caption: Timeline for a typical xenograft efficacy study.

Conclusion and Future Directions

The use of animal models is a critical and mandatory step in the preclinical development of novel benzophenone compounds. The protocols and strategies outlined in this guide provide a framework for conducting robust and reproducible efficacy studies. The choice of model must be scientifically justified based on the compound's proposed mechanism of action and intended therapeutic indication. Careful experimental design, including appropriate controls and statistically sound group sizes, is essential for generating data that can reliably inform clinical development decisions. Future advancements, such as the increasing use of patient-derived xenograft (PDX) models and humanized mouse models, will continue to improve the predictive power of preclinical animal studies, ultimately accelerating the translation of promising benzophenones from the laboratory to the clinic.[14][22][23]

References

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • ResearchGate. Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. [Link]

  • Suggitt, M., & Bibby, M. C. (2005). 50 Years of Preclinical Anticancer Drug Screening: Empirical to Target-Driven Approaches. In Anticancer Drug Development (pp. 163-189). Humana Press.
  • National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • Wikipedia. Benzophenone. [Link]

  • Jivani, P., Patel, C., Jain, V., & Jivani, N. (2021). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. GSC Biological and Pharmaceutical Sciences, 15(3), 229-242.
  • ResearchGate. (2018). In vivo screening models of anticancer drugs. [Link]

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]

  • Scientific Electronic Library Online. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

  • National Center for Biotechnology Information. Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]

  • Slideshare. Pre clinical screening models for anti cancer drugs. [Link]

  • Royal Society of Chemistry. Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • Bio-protocol. Carrageenan paw edema. [Link]

  • Public Health Toxicology. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. [Link]

  • National Center for Biotechnology Information. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]

  • PubMed. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]

  • INNOSC Theranostics and Pharmacological Sciences. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Bio-protocol. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • National Center for Biotechnology Information. Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • Royal Society of Chemistry. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. [Link]

  • Melior Discovery. Xenograft Mouse Models. [Link]

  • National Center for Biotechnology Information. Carcinogenesis studies of benzophenone in rats and mice. [Link]

  • Cosmetic Ingredient Review. Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]

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Troubleshooting & Optimization

Challenges in the multi-step synthesis of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the multi-step synthesis of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.

Overview of Synthetic Strategy

The synthesis of this compound is a challenging endeavor that involves the careful construction of a diaryl ketone core followed by the introduction of a strained heterocyclic moiety. The primary challenges lie in managing the electronic effects of the halogen substituents, ensuring regioselectivity, and preserving the integrity of the azetidine ring.

Two primary retrosynthetic pathways are commonly considered for this target molecule, each with its own set of advantages and potential pitfalls.

G cluster_0 Synthetic Pathways Target 3'-Azetidinomethyl-4-bromo- 3-fluorobenzophenone Inter1A 3'-(Bromomethyl)-4-bromo- 3-fluorobenzophenone Target->Inter1A Route A: Nucleophilic Substitution Azetidine Azetidine Core_FC 4-Bromo-3-fluorobenzophenone Core Inter1A->Core_FC Radical Bromination Core_Suzuki 4-Bromo-3-fluorobenzophenone Core SM_FC1 1-Bromo-2-fluorobenzene Core_FC->SM_FC1 Friedel-Crafts Acylation SM_FC2 3'-(Bromomethyl)benzoyl Chloride SM_Suzuki1 4-Bromo-3-fluorophenyl boronic acid Core_Suzuki->SM_Suzuki1 Suzuki Coupling SM_Suzuki2 1-Bromo-3-(bromomethyl)benzene

Caption: High-level retrosynthetic analysis for the target compound.

Part 1: Synthesis of the 4-Bromo-3-fluorobenzophenone Core

The formation of the central benzophenone structure is the foundational stage of the synthesis. The primary methods, Friedel-Crafts acylation and Suzuki coupling, present distinct challenges.

Method A: Friedel-Crafts Acylation

This classic method involves the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid. For this specific target, a common approach is the acylation of 1-bromo-2-fluorobenzene.

Q1: Why is my Friedel-Crafts reaction yield consistently low? The aromatic ring, 1-bromo-2-fluorobenzene, is significantly deactivated by the electron-withdrawing effects of both the bromine and fluorine atoms. This deactivation slows the rate of electrophilic aromatic substitution, requiring more forcing conditions which can lead to side reactions. Additionally, the benzophenone product can complex with the Lewis acid catalyst (e.g., AlCl₃), effectively sequestering it and halting the reaction.[1]

Q2: I'm observing multiple product isomers. How can I improve regioselectivity? Regiocontrol is a known issue. Both fluorine and bromine are ortho-, para-directing. In 1-bromo-2-fluorobenzene, the primary sites of attack are C4 (para to fluorine) and C6 (ortho to fluorine). Acylation at C4 is sterically less hindered and electronically favored, but acylation at other positions can occur. Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Q3: What is the best acylating agent to use for later introduction of the azetidine group? Using 3-methylbenzoyl chloride is a common strategy. The resulting 4-bromo-3-fluoro-3'-methylbenzophenone can then be subjected to radical bromination (e.g., with NBS) to form the 3'-(bromomethyl) intermediate, which is a direct precursor for nucleophilic substitution with azetidine.

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficiently active Lewis acid catalyst. 2. Deactivated aromatic substrate.[2] 3. Wet reagents or glassware. 4. Catalyst complexation with product ketone.1. Switch to a stronger Lewis acid (e.g., AlBr₃) or use a promoter. 2. Increase reaction temperature gradually, monitoring for decomposition. 3. Ensure all glassware is flame-dried and reagents are anhydrous. 4. Use a slight excess (>1.1 equivalents) of the Lewis acid catalyst.
Formation of Multiple Isomers 1. High reaction temperature favoring kinetic products. 2. Insufficient directing group control.1. Run the reaction at a lower temperature (e.g., 0 °C to RT) for a longer duration. 2. Experiment with different solvents, as solvent polarity can influence isomer ratios.
Charring/Decomposition 1. Reaction temperature is too high. 2. Exothermic reaction runaway. 3. Workup procedure is too harsh.1. Maintain strict temperature control with an ice or cooling bath during addition of reagents. 2. Add the Lewis acid catalyst portion-wise to manage the exotherm. 3. Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-bromo-2-fluorobenzene (1.0 eq.) and a suitable solvent (e.g., anhydrous DCM or CS₂).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise, keeping the internal temperature below 5 °C.

  • In a separate flask, prepare a solution of 3-methylbenzoyl chloride (1.1 eq.) in the same anhydrous solvent.

  • Add the 3-methylbenzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.

Method B: Palladium-Catalyzed Suzuki Coupling

As an alternative to the often harsh conditions of Friedel-Crafts reactions, Suzuki-Miyaura coupling offers a milder route to construct the C-C bond of the benzophenone.[3][4] This involves coupling an arylboronic acid with an aryl halide.

Q1: Which coupling partners should I use: (4-bromo-3-fluorophenyl)boronic acid and 3-bromobenzoyl chloride, or another combination? A highly effective route is the coupling of an appropriate arylboronic acid with an aryl halide.[5] For instance, coupling (4-bromo-3-fluorophenyl)boronic acid with 3-methyl-bromobenzene followed by oxidation of the methyl group is a viable path. Alternatively, a carbonylative Suzuki coupling can directly form the ketone. A common and often successful approach is the coupling between an arylboronic acid and an acyl chloride.[6]

Q2: My Suzuki reaction is stalling and I see starting materials even after prolonged heating. What's wrong? Catalyst deactivation is a common culprit. This can be caused by oxygen contamination, insufficient ligand to stabilize the palladium catalyst, or side reactions with functional groups. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.[7] The choice of base is also critical; inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, and their efficacy can be substrate-dependent.[8]

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst or ligand degradation. 2. Inefficient transmetalation step.[7] 3. Protodeboronation of the boronic acid.1. Use a pre-catalyst or ensure the active Pd(0) species is generated. Screen different phosphine ligands. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The addition of water to the solvent system (e.g., dioxane/water) can facilitate this step.[3] 3. Use the boronic acid as fresh as possible; consider using more stable boronate esters (e.g., pinacol esters).
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. High reaction temperature.1. Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas. 2. Lower the reaction temperature and extend the reaction time.
Difficulty in Purification 1. Residual palladium catalyst. 2. Boronic acid-related impurities.1. Filter the crude product through a pad of Celite®. Specific scavengers for palladium can also be used. 2. Perform an aqueous wash with a mild base to remove unreacted boronic acid.

Part 2: Introduction of the 3'-Azetidinomethyl Moiety

This step typically involves the nucleophilic substitution of a benzylic halide with azetidine. The stability of the four-membered azetidine ring is a primary concern.[9][10]

G cluster_1 Troubleshooting Azetidine Introduction Start 3'-(Bromomethyl) Intermediate Azetidine + Azetidine + Base (e.g., K₂CO₃) DesiredPath Desired Product Azetidine->DesiredPath Desired Sₙ2 (Controlled Stoichiometry) SidePath1 Quaternary Salt (Over-alkylation) Azetidine->SidePath1 Excess Starting Material or Product Reacts Again SidePath2 Ring-Opened Products Azetidine->SidePath2 Harsh Conditions (Acid/High Temp)

Caption: Key reaction pathways in the azetidination step.

Q1: How can I prevent the formation of the bis-alkylated quaternary ammonium salt? Over-alkylation occurs when the product, a secondary amine, acts as a nucleophile and reacts with another molecule of the benzylic bromide. To minimize this, use a slight excess of azetidine (e.g., 1.5-2.0 equivalents). Running the reaction at lower temperatures and carefully monitoring its progress to stop it upon consumption of the starting material can also prevent this side reaction.

Q2: The azetidine ring appears to be unstable under my reaction conditions. What should I do? The azetidine ring is susceptible to opening under acidic conditions or at high temperatures due to its inherent ring strain.[11][12] Ensure the reaction is run under basic or neutral conditions. A non-nucleophilic base like K₂CO₃ or DIPEA should be used to scavenge the HBr formed during the reaction. Avoid any acidic workup until the product is isolated.

Q3: Is it better to use free azetidine or a protected form? Using free azetidine is often successful if conditions are carefully controlled. However, if side reactions persist, using N-Boc-azetidine can be a robust alternative. The Boc group can be removed later under acidic conditions, though care must be taken to avoid cleaving other parts of the molecule.

ProblemProbable Cause(s)Recommended Solution(s)
Formation of Quaternary Byproduct 1. Incorrect stoichiometry (excess benzylic halide). 2. Product amine is reacting faster than azetidine.1. Use a slight excess of azetidine (1.5-2.0 eq.). 2. Add the benzylic halide slowly to a solution of azetidine and base to maintain a low concentration of the halide.
Azetidine Ring Opening 1. Presence of acid (HBr byproduct). 2. High reaction temperature.[11]1. Use at least one equivalent of a non-nucleophilic base (K₂CO₃, DIPEA) to neutralize the acid as it forms. 2. Conduct the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
Incomplete Reaction 1. Poor leaving group on the benzylic carbon. 2. Insufficiently nucleophilic azetidine.1. If starting from a benzylic chloride, convert it to the more reactive bromide or iodide (e.g., Finkelstein reaction). 2. Ensure the azetidine is not protonated; use a suitable base.
  • To a round-bottom flask, add the 3'-(bromomethyl)-4-bromo-3-fluorobenzophenone intermediate (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent like acetonitrile or DMF.

  • Add azetidine (1.5 eq.) to the suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS, checking for the disappearance of the starting material.

  • Once complete, filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude final product via column chromatography on silica gel, often using a gradient containing a small percentage of triethylamine or ammonia in the mobile phase (e.g., DCM/MeOH/NH₄OH) to prevent peak tailing.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone.
  • Furst, L., & Smith, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • PMC. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromobenzophenone.
  • PubMed. (2012).
  • RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Synthesis Routes for Substituted Benzophenones.
  • NIH. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • CH 463 & CH 463H (WIC) Department. (2014).
  • Buchwald, S. L., & Mauger, C. M. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle.
  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • PubMed. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed.
  • YouTube. (2017). Benzopinacol Preparation: a Photochemical Reaction.
  • BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics.
  • Chemistry Stack Exchange. (2014). Synthesis of benzophenone.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety | Poster Board #1203.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • ResearchGate. (n.d.). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Pendidikan Kimia. (n.d.).
  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • Chemistry LibreTexts. (2019). 18.5 Friedel–Crafts Alkylation and Acylation.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone.
  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • ChemicalBook. (n.d.). 4-BROMO-3'-CHLOROBENZOPHENONE synthesis.
  • PrepChem.com. (n.d.). Synthesis of A. 4-(Chloromethyl)benzoyl chloride.
  • ChemicalBook. (n.d.). 3-Bromo-4-fluorobenzaldehyde synthesis.
  • Google Patents. (n.d.). CN104230703A - Method for synthesizing high-purity benzoyl chloride.
  • PrepChem.com. (n.d.). Preparation of benzoyl chloride.
  • Oakwood Chemical. (n.d.). 4-Bromo-4'-fluorobenzophenone.
  • ChemicalBook. (n.d.). 3-(Chloromethyl)benzoyl chloride synthesis.
  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.
  • Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific experimental challenges.

The synthesis of substituted benzophenones is a cornerstone in medicinal chemistry and materials science, with applications ranging from pharmaceutical agents to photoinitiators.[1] However, the journey from starting materials to a pure, well-characterized product can be fraught with challenges, including low yields, unexpected side products, and purification difficulties. This guide provides field-proven insights and scientifically grounded solutions to help you optimize your reaction conditions and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to substituted benzophenones?

A1: There are several robust methods for synthesizing substituted benzophenones, each with its own advantages and limitations. The most common laboratory and industrial methods include:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of an aromatic compound with a benzoyl chloride or anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2][3] It is a highly efficient method for forming aryl ketones.[2]

  • Suzuki-Miyaura Cross-Coupling: This versatile palladium-catalyzed reaction forms a carbon-carbon bond between an arylboronic acid and an aryl halide or acyl chloride.[4][5] It offers excellent functional group tolerance and is often used for synthesizing complex or sterically hindered benzophenones.[1][5]

  • Grignard Reactions: The reaction of a phenylmagnesium halide (Grignard reagent) with a benzoyl chloride can produce a benzophenone.[6] However, this method requires careful control of stoichiometry to prevent over-addition of the Grignard reagent to the newly formed ketone, which would yield a tertiary alcohol.[6][7][8]

  • Oxidation of Diphenylmethanes: Substituted diphenylmethanes can be oxidized to the corresponding benzophenones using various oxidizing agents, including air with a copper catalyst.[9]

Q2: My Friedel-Crafts acylation is giving a low yield. What are the likely causes and how can I improve it?

A2: Low yields in Friedel-Crafts acylation are a common issue and can often be traced back to several key factors. A systematic approach to troubleshooting can significantly improve your results.

Troubleshooting Guide: Low Yield in Friedel-Crafts Acylation

This flowchart outlines a systematic approach to diagnosing and resolving low product yield in Friedel-Crafts acylation reactions.

Caption: Troubleshooting flowchart for low benzophenone yield.[10]

Detailed Troubleshooting Steps:

  • Catalyst Inactivity or Insufficient Amount: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it. Furthermore, a stoichiometric amount (at least 1.1 - 1.3 equivalents) is required because the AlCl₃ complexes with the product ketone, rendering it catalytically inactive.[10][11]

    • Solution: Use freshly opened or properly stored anhydrous AlCl₃. Ensure you are using a slight excess relative to the limiting reagent (the acyl chloride).[10]

  • Presence of Moisture: Water in the solvent or reagents will react with and quench the Lewis acid catalyst and the acylium ion intermediate.

    • Solution: Use anhydrous solvents and ensure all glassware is flame-dried or oven-dried before use.[2]

  • Poor Temperature Control: The Friedel-Crafts acylation is highly exothermic. If the temperature rises too high, it can lead to the formation of tar-like by-products and reduce the yield of the desired product.[12]

    • Solution: Perform the addition of the acyl chloride and catalyst at a low temperature (typically 0-5 °C) using an ice bath.[2][10] Use a dropping funnel for slow, controlled addition of the acyl chloride.[2]

  • Deactivated Aromatic Ring: Friedel-Crafts reactions do not work well on aromatic rings that are substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[13]

    • Solution: If your substrate is deactivated, consider alternative synthetic routes such as a Suzuki-Miyaura cross-coupling.

Q3: I'm observing significant by-product formation in my Suzuki-Miyaura coupling. What are the common side reactions and how can I suppress them?

A3: By-product formation in Suzuki-Miyaura couplings can often be minimized by careful optimization of the reaction conditions. The most common side reactions are homocoupling of the boronic acid and dehalogenation of the aryl halide.[14]

Table 1: Common Side Reactions in Suzuki-Miyaura Coupling for Benzophenone Synthesis and Their Mitigation Strategies

Side ReactionDescriptionMitigation Strategies
Homocoupling Dimerization of the arylboronic acid to form a biaryl by-product.[14]Ensure rigorous degassing of the reaction mixture to remove oxygen.[15] Use the correct stoichiometry of reactants.[14] Consider a different palladium catalyst or ligand system.
Dehalogenation Reduction of the aryl halide starting material to the corresponding arene.[14]Use milder bases (e.g., K₂CO₃ instead of K₃PO₄).[14] Ensure strictly anaerobic (oxygen-free) conditions.[14]
Protodeboronation Cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene.Use anhydrous solvents and ensure the base is not excessively hydrated. Minimize reaction time by closely monitoring progress with TLC.[14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling for Benzophenone Synthesis

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[14]

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).[16][17]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[14]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[18]

Q4: My Grignard reaction with benzoyl chloride is not yielding the desired benzophenone. Instead, I'm getting a tertiary alcohol. What's happening?

A4: This is a classic issue with this reaction. The benzophenone ketone produced is also reactive towards the Grignard reagent.[7] Therefore, if an excess of the Grignard reagent is present, it will attack the newly formed ketone to produce a tertiary alcohol (triphenylmethanol in the case of phenylmagnesium bromide and benzoyl chloride).[6][8]

Sources

Technical Support Center: Purification of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this key pharmaceutical intermediate.

Introduction

This compound is a complex molecule featuring a polar and basic azetidine moiety, a halogenated aromatic system, and a ketone functional group. This unique combination of structural features can present challenges during purification. This guide will address common issues encountered during the purification process, providing logical troubleshooting strategies and detailed protocols to streamline your workflow and ensure the desired purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound, and what are the expected impurities?

A1: The most probable synthetic route is a Friedel-Crafts acylation reaction.[1] This typically involves the reaction of a substituted benzoyl chloride with a substituted benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]

Probable Synthetic Route:

  • Step 1: Friedel-Crafts Acylation: Reaction of 4-bromo-3-fluorobenzoyl chloride with a suitable azetidinomethyl-substituted benzene derivative. Alternatively, and more likely, the acylation of 1-bromo-2-fluorobenzene with 3-(azetidinomethyl)benzoyl chloride.

Expected Impurities:

  • Starting Materials: Unreacted 1-bromo-2-fluorobenzene and 3-(azetidinomethyl)benzoyl chloride (or its corresponding carboxylic acid).

  • Isomeric Products: Positional isomers may form during the Friedel-Crafts acylation. While the primary product is the 3'-substituted benzophenone, small amounts of other isomers could be present.[3]

  • Diacylation Products: Although the acyl group is deactivating, under harsh reaction conditions, a second acylation of the aromatic ring could occur, though this is generally a minor byproduct.

  • Hydrolysis Products: The benzoyl chloride starting material can hydrolyze to the corresponding carboxylic acid, which may be present in the crude product.

  • Azetidine-related Impurities: The azetidine ring can be susceptible to ring-opening or other side reactions, especially under strongly acidic or basic conditions. Impurities could include oligomers or degradation products of the azetidine moiety.

Q2: My crude product is an oil or a sticky solid and won't crystallize. What should I do?

A2: Oiling out during recrystallization is a common problem, especially with complex molecules that may have a melting point lower than the boiling point of the solvent.[4] Here are several strategies to address this:

  • Solvent Selection: The choice of solvent is critical. For a polar ketone like this compound, a polar solvent or a mixture of polar and non-polar solvents is recommended.[5]

  • Lower the Crystallization Temperature: If the compound oils out at room temperature, try cooling the solution slowly in an ice bath or even a freezer.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a good solvent (e.g., a small amount of methanol or acetone) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[3]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can induce crystallization.[4]

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.[4]

Q3: I am seeing significant peak tailing when analyzing my compound by reverse-phase HPLC. What is the cause and how can I fix it?

A3: Peak tailing in reverse-phase HPLC for basic compounds like your target molecule is often due to strong interactions between the basic azetidine nitrogen and acidic residual silanol groups on the silica-based stationary phase.[1]

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has been end-capped to minimize exposed silanol groups.

  • Mobile Phase Additives: Add a competing base to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1%). These additives will interact with the silanol groups, reducing their interaction with your analyte.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic acid or trifluoroacetic acid) will protonate the azetidine nitrogen. This can improve peak shape by creating a more consistent charge state and reducing silanol interactions.

  • Use a Mixed-Mode Column: For compounds with both hydrophobic and basic properties, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can provide excellent separation and peak shape.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Initial Work-up Incomplete reaction; presence of starting materials and byproducts.Optimize reaction conditions (time, temperature, stoichiometry). Perform an initial acid-base extraction to remove acidic and basic impurities.
Multiple Spots on TLC Close to the Product Spot Isomeric byproducts from the Friedel-Crafts reaction.Column chromatography is likely necessary. Use a high-resolution silica gel and a carefully optimized eluent system. A gradient elution may be required.
Product is a Dark, Tarry Substance Decomposition or polymerization during the reaction or work-up.Run the reaction at a lower temperature. Ensure all reagents are pure and anhydrous. Avoid overly harsh acidic or basic conditions during work-up.
Poor Recovery from Column Chromatography Strong adsorption of the polar, basic compound to the silica gel.Use an amine-functionalized silica gel column.[1] Add a small amount of a volatile base (e.g., triethylamine) to the eluent.
Co-elution of Impurities in HPLC Similar polarity of the product and impurities.Optimize the HPLC method: try a different stationary phase (e.g., phenyl-hexyl), adjust the mobile phase composition and pH, or use a gradient elution.

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.[6]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes) at room and elevated temperatures.[5]

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude product and heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the flask or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recommended Solvent Systems to Screen:

  • Ethanol/Water

  • Isopropanol/Hexane

  • Acetone/Water

  • Ethyl Acetate/Hexane

Protocol 2: High-Performance Liquid Chromatography (HPLC)

For high-purity requirements or when dealing with difficult-to-separate impurities, preparative HPLC is the method of choice.

Step-by-Step Methodology:

  • Analytical Method Development: Develop an analytical HPLC method to resolve the target compound from all impurities.

  • Column Selection: A C18 column is a good starting point. For this basic compound, a base-deactivated C18 or a mixed-mode column is highly recommended.

  • Mobile Phase Selection: A mixture of acetonitrile or methanol and water is a common choice for reversed-phase HPLC. Due to the basic nature of the azetidine group, adding an acid (e.g., 0.1% formic acid or TFA) to the mobile phase is crucial for good peak shape.

  • Gradient Optimization: Start with a gradient elution to determine the approximate elution conditions. Then, optimize the gradient for the best separation of the target compound from its impurities.

  • Scale-Up to Preparative HPLC: Once an optimal analytical method is established, scale it up to a preparative scale by increasing the column diameter and flow rate.

  • Fraction Collection and Analysis: Collect the fractions containing the purified product and analyze their purity by analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Suggested HPLC Starting Conditions

ParameterConditionRationale
Column Base-deactivated C18, 5 µm, 4.6 x 150 mmMinimizes silanol interactions with the basic azetidine moiety.
Mobile Phase A 0.1% Formic Acid in WaterProtonates the azetidine nitrogen for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 20 minutesTo elute a wide range of polarities and identify optimal elution conditions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at a suitable wavelength (e.g., 254 nm)Benzophenone core is a strong UV chromophore.
Column Temp. 30 °CFor reproducible retention times.

Visualizing the Purification Workflow

The following diagram illustrates a typical purification workflow for this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Column_Chromo Column Chromatography Purity_Check1->Column_Chromo Purity Not OK Purity_Check2 Purity Check (TLC/HPLC) Column_Chromo->Purity_Check2 Purity_Check2->Pure_Product Purity OK Prep_HPLC Preparative HPLC Purity_Check2->Prep_HPLC Purity Not OK Purity_Check3 Purity Check (HPLC) Prep_HPLC->Purity_Check3 Purity_Check3->Pure_Product Purity OK

Caption: Purification workflow for this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common purification issues.

TroubleshootingLogic Start Crude Product Analysis (TLC/HPLC) Oily_Product Product is an Oil/Sticky Solid? Start->Oily_Product Multiple_Spots Multiple Spots/Peaks? Oily_Product->Multiple_Spots No Solvent_System Optimize Recrystallization Solvent System Oily_Product->Solvent_System Yes Peak_Tailing HPLC Peak Tailing? Multiple_Spots->Peak_Tailing No Column_Chromo Perform Column Chromatography Multiple_Spots->Column_Chromo Yes HPLC_Method Optimize HPLC Method Peak_Tailing->HPLC_Method Yes Pure Pure Product Peak_Tailing->Pure No Solvent_System->Multiple_Spots Column_Chromo->Peak_Tailing HPLC_Method->Pure

Caption: Troubleshooting logic for purification challenges.

References

  • PrepChem. Synthesis of 4-bromo-4'-fluorobenzophenone. [Link]

  • Studylib. Friedel-Crafts Acetylation of Bromobenzene. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Link]

  • JoVE. Video: Recrystallization - Concept. [Link]

Sources

Technical Support Center: Overcoming Low Yield in the Synthesis of Functionalized Aromatic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in the synthesis of functionalized aromatic ketones, primarily via Friedel-Crafts acylation and related methods. Here, we move beyond simple protocols to explore the underlying chemical principles, offering a structured approach to troubleshooting and optimization in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis of aromatic ketones. We diagnose the problem, explain the root cause, and provide actionable solutions.

Q1: My Friedel-Crafts acylation resulted in a very low yield or failed completely. What are the most common culprits?

A1: Low yields in Friedel-Crafts acylation are frequently traced back to one of five key areas: substrate reactivity, catalyst activity, reaction stoichiometry, moisture contamination, or suboptimal temperature.[1][2] A systematic diagnosis is the most effective approach.

  • Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If your aromatic ring possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -SO₃H), its nucleophilicity is drastically reduced, rendering it unreactive toward the electrophilic acylium ion.[1][3][4] The substrate should be at least as reactive as a halobenzene for the reaction to proceed.[3]

  • Inactive or Insufficient Catalyst: The Lewis acid catalyst (most commonly AlCl₃) is the heart of the reaction, but it is vulnerable. Its activity can be compromised in two main ways:

    • Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.[1][2][5] Strict anhydrous conditions are non-negotiable.

    • Product Complexation: The ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst.[5][6] This complex removes the catalyst from the reaction cycle. Therefore, Friedel-Crafts acylation requires at least a stoichiometric amount of the catalyst relative to the acylating agent, not a catalytic amount.[2][6][7]

  • Suboptimal Temperature: Reaction temperature is a critical variable. While some reactions proceed smoothly at 0°C or room temperature, others may require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[6]

Below is a logical workflow to diagnose these common issues.

TroubleshootingWorkflow start Low or No Yield sub_check Is the aromatic ring substituted with strongly electron-withdrawing groups (-NO2, -CN, -COR, -SO3H)? start->sub_check cat_check Was a stoichiometric amount (≥1 eq.) of Lewis acid used? sub_check->cat_check No sub_yes Problem: Deactivated Ring. Solution: Consider alternative synthetic routes. sub_check->sub_yes Yes moisture_check Were strict anhydrous conditions maintained (dried glassware, anhydrous reagents/solvents)? cat_check->moisture_check Yes cat_no Problem: Insufficient Catalyst. Solution: Rerun with ≥1.1 eq. of Lewis acid. cat_check->cat_no No temp_check Has the reaction temperature been optimized? moisture_check->temp_check Yes moisture_no Problem: Catalyst Deactivation. Solution: Ensure all components are rigorously dried. moisture_check->moisture_no No temp_no Problem: Suboptimal Temp. Solution: Screen temperatures (e.g., 0°C, RT, reflux). temp_check->temp_no No ok Proceed to further optimization (solvent, reaction time). temp_check->ok Yes

Caption: Troubleshooting workflow for low-yield aromatic ketone synthesis.
Q2: My aromatic substrate has an amine (-NH₂) or hydroxyl (-OH) group, and the reaction is failing. What is happening?

A2: This is a classic limitation of the Friedel-Crafts reaction. Aromatic compounds bearing Lewis basic functional groups, such as amines and alcohols, are generally unsuitable for direct acylation.[6][8] The lone pair of electrons on the nitrogen or oxygen atom will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[5] This interaction has two detrimental effects:

  • Catalyst Deactivation: The Lewis acid becomes complexed with the substrate and is no longer available to activate the acylating agent.[5][6]

  • Substrate Deactivation: The formation of the Lewis acid-base adduct places a positive charge on the heteroatom, which in turn transforms the activating -NH₂ or -OH group into a powerful deactivating group, shutting down the electrophilic substitution on the ring.[9]

Solution: The functional group must be protected. For example, an amine can be acylated to form an amide, or a hydroxyl group can be converted to an ether. After the Friedel-Crafts reaction, the protecting group can be removed.

Q3: I am observing the formation of multiple products or isomers. How can I improve selectivity?

A3: The formation of multiple products can stem from two primary sources: polyacylation or poor regioselectivity.

  • Polyacylation: Unlike Friedel-Crafts alkylation, acylation is far less prone to multiple substitutions. The introduction of an acyl group (a deactivating group) makes the aromatic ring less nucleophilic and thus less likely to undergo a second acylation.[1][10] However, if your starting material is a very highly activated aromatic ring (e.g., phenols, anisoles), polyacylation can sometimes occur as a minor side reaction.[6] The best way to minimize this is to use a 1:1 stoichiometry of the aromatic substrate to the acylating agent.

  • Regioselectivity (ortho- vs. para-): The formation of different positional isomers is a more common issue. The directing effects of substituents on the aromatic ring and steric hindrance are the primary factors determining the ortho/para ratio.[1] Additionally, the choice of solvent can have a profound impact on regioselectivity.

For instance, in the acylation of naphthalene, performing the reaction in a non-polar solvent like carbon disulfide (CS₂) tends to favor the kinetically controlled alpha-product. In contrast, using a polar solvent like nitrobenzene can favor the formation of the thermodynamically more stable beta-product.[11] This is because the intermediate-catalyst complex is soluble in polar solvents, allowing the reaction to become reversible and equilibrate to the most stable product.[11]

Optimizing Reaction Parameters: A Deeper Dive

For those who have addressed the fundamental issues above but still seek to improve yield, fine-tuning the reaction parameters is the next logical step.

Q4: How critical is solvent choice, and what are the best practices?

A4: Solvent choice is highly critical. An ideal solvent must be anhydrous and inert to the strong Lewis acid catalyst.[7]

  • Common Inert Solvents: Dichloromethane (CH₂Cl₂), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂) are frequently used.[7] It is crucial to use anhydrous grades or to distill them from a suitable drying agent (e.g., CaH₂) immediately before use.[2]

  • Solvents to Avoid: Protic solvents (alcohols, water) and Lewis basic solvents (ethers, acetone) will react with or complex the catalyst, inhibiting the reaction.

  • Using Reactant as Solvent: In some cases, particularly in industrial settings, using a large excess of the liquid aromatic substrate (e.g., benzene or toluene) can serve as the solvent.

ParameterCommon Choice(s)Key Considerations & Rationale
Lewis Acid Catalyst AlCl₃, FeCl₃, BF₃AlCl₃ is most common but highly sensitive to moisture. Stoichiometric amounts (≥1.1 eq) are required to overcome product complexation.[2][6]
Solvent CH₂Cl₂, CS₂, NitrobenzeneMust be anhydrous and inert. Can influence regioselectivity (kinetic vs. thermodynamic control).[7][11]
Temperature 0 °C to RefluxMust be optimized empirically. Lower temperatures can improve selectivity, while higher temperatures may be needed for less reactive substrates.[1]
Acylating Agent Acyl Chloride, AnhydrideAcyl chlorides are generally more reactive. Ensure high purity to avoid side reactions.[1][2]
Core Experimental Protocols

Adherence to rigorous experimental technique is paramount for success. The following protocols provide a validated starting point.

Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound

This protocol is a representative example and requires optimization for specific substrates.

  • Glassware Preparation: Ensure all glassware (round-bottom flask, dropping funnel, condenser) is thoroughly dried in an oven (e.g., at 120°C overnight) and assembled hot under an inert atmosphere (N₂ or Argon).

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent like dichloromethane (CH₂Cl₂).[6] Cool the stirred suspension to 0°C in an ice bath.

  • Acylating Agent Addition: Dissolve the acylating agent (e.g., acetyl chloride, 1.0 equivalent) in a small amount of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.[2]

  • Aromatic Substrate Addition: After the acylating agent has been added, add the aromatic substrate (1.0 equivalent), also dissolved in anhydrous CH₂Cl₂, dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C or let it warm to room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). The reaction time can vary from 1 to 24 hours.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and very carefully and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[5][6] This step hydrolyzes the aluminum complexes and quenches the reaction.

  • Work-up & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with additional CH₂Cl₂. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[5]

Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl R-CO-Cl Acylium [R-C≡O]⁺ (Acylium Ion) + [AlCl₄]⁻ AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Arene Aromatic Ring Sigma Sigma Complex (Non-aromatic intermediate) Arene->Sigma + [R-C≡O]⁺ Product Aromatic Ketone Sigma->Product + [AlCl₄]⁻ - H⁺ CatalystRegen AlCl₃ (regenerated) + HCl Product->CatalystRegen Forms complex with AlCl₃

Caption: Simplified mechanism of Friedel-Crafts acylation.
Q5: Friedel-Crafts acylation is not an option for my highly deactivated or sensitive substrate. What are some viable alternatives?

A5: When classical Friedel-Crafts conditions are unsuitable, modern organic chemistry offers several powerful alternatives for the synthesis of aromatic ketones.

  • Fries Rearrangement: If you can synthesize the corresponding phenolic ester, it can be rearranged to a hydroxyaryl ketone using a Lewis acid catalyst. This is an intramolecular alternative.[12]

  • Cross-Coupling Reactions: Modern palladium or nickel-catalyzed cross-coupling reactions are extremely versatile. For example, a reaction between an organometallic reagent (like an organozinc or organoboron compound) and an acyl chloride can form the desired ketone.

  • Direct Carboxylic Acid Coupling: Recent advancements have enabled the direct coupling of aromatic carboxylic acids with organohalides or alkenes, often using photoredox or nickel catalysis.[13][14][15] These methods can offer broader functional group tolerance and avoid the need to prepare highly reactive acyl chlorides.[13][14]

By understanding the core principles of the Friedel-Crafts acylation and systematically troubleshooting, researchers can overcome common obstacles to achieve high yields in their synthesis of these valuable chemical building blocks.

References
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions.
  • BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation Reactions.
  • BenchChem. (n.d.). Optimizing Friedel-Crafts reaction conditions for acyl chlorides.
  • ResearchGate. (n.d.). Upgrading ketone synthesis direct from carboxylic acids and organohalides.
  • Filo. (2025). Explain the limitations of Friedel-Crafts reactions.
  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups.
  • PMC. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • PubMed Central (PMC). (2018). A general deoxygenation approach for synthesis of ketones from aromatic carboxylic acids and alkenes.

Sources

Troubleshooting solubility issues of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming common solubility challenges encountered during in vitro and in vivo assays. By understanding the chemical nature of this compound and applying systematic troubleshooting, you can ensure the accuracy and reproducibility of your experimental results.

Understanding the Molecule: A Foundation for Troubleshooting

This compound is a multifaceted compound with distinct structural features that dictate its solubility profile. Its benzophenone core and bromo-fluorophenyl group contribute to its hydrophobicity, making it poorly soluble in aqueous solutions.[1][2] Conversely, the azetidinomethyl group contains a tertiary amine, which can be protonated. This feature introduces a pH-dependent element to its solubility, a critical factor in experimental design.[3][4]

This guide will address the most frequently asked questions and provide detailed protocols to resolve solubility issues, ensuring your experiments are built on a solid foundation of reliable compound preparation.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated after diluting my DMSO stock solution into an aqueous buffer. What is happening and how can I fix it?

This phenomenon, often called "crashing out," is a common issue when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is less soluble. The key is to maintain the compound in a soluble state in your final assay buffer.

Causality: The hydrophobic nature of the benzophenone backbone is the primary driver for its low aqueous solubility. When the highly solubilizing DMSO is diluted, water becomes the predominant solvent, and the compound aggregates and precipitates.

Troubleshooting Flowchart:

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase final DMSO (typically up to 1%) and re-test. check_dmso->increase_dmso Yes check_pH Is the buffer pH acidic? check_dmso->check_pH No solubility_limit Determine the kinetic solubility limit in your assay buffer. increase_dmso->solubility_limit acidify_buffer Lower buffer pH (e.g., to pH 6.0-6.5) to protonate the amine. check_pH->acidify_buffer No use_cosolvent Consider adding a co-solvent (e.g., PEG-400, ethanol) to the aqueous buffer. check_pH->use_cosolvent Yes acidify_buffer->solubility_limit serial_dilution Employ a stepwise serial dilution protocol. use_cosolvent->serial_dilution serial_dilution->solubility_limit

Caption: A troubleshooting flowchart for addressing compound precipitation.

Recommended Actions:

  • Optimize Final DMSO Concentration: For many cell-based assays, a final DMSO concentration of ≤0.5% is recommended to avoid solvent-induced artifacts.[5] However, for poorly soluble compounds, a slightly higher concentration (e.g., up to 1%) may be necessary. It is crucial to run a vehicle control with the same final DMSO concentration to assess its impact on the assay.[6][7]

  • Adjust Buffer pH: The azetidinomethyl group contains a tertiary amine, which becomes protonated and more water-soluble at acidic pH.[3][4] Lowering the pH of your final assay buffer (e.g., to 6.0-6.5) can significantly enhance the solubility of this compound. Always verify that the pH change does not negatively affect your assay's biological components.

  • Utilize a Co-solvent: Introducing a co-solvent into your aqueous buffer can improve the solubility of hydrophobic compounds.[8][9] Common co-solvents include PEG-400, ethanol, and propylene glycol.[8][10] Start with low percentages (e.g., 1-5%) and, as with DMSO, ensure a proper vehicle control is included.

  • Implement a Serial Dilution Strategy: Instead of a single, large dilution, a stepwise serial dilution can prevent immediate precipitation by gradually exposing the compound to the aqueous environment.

Q2: What is the best solvent for preparing a high-concentration stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[11] Its ability to dissolve a wide range of organic molecules makes it a standard in drug discovery.[9] For highly accurate work, consider using anhydrous DMSO to prevent moisture absorption, which can affect compound stability and concentration over time.

Best Practices for Stock Solution Preparation: [12][13]

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound.[14]

  • Gravimetric Method: For maximum accuracy, especially for smaller amounts, dissolve the entire contents of the vial and determine the concentration retrospectively.

  • Ensure Complete Dissolution: Use a vortex mixer and gentle warming (not exceeding 40°C) if necessary to ensure all solid material is dissolved. Visually inspect the solution against a light source to confirm there are no undissolved particulates.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to solvent evaporation and compound degradation.[14][15] Store at -20°C or -80°C, protected from light.

Q3: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

Answer: Determining the kinetic solubility of the compound in your final assay buffer is a critical step for designing your experiments and interpreting the results. A nephelometry-based or a UV-Vis spectrophotometry-based method can be employed.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare Stock Solution: Create a high-concentration stock solution in 100% DMSO (e.g., 20 mM).

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous assay buffer.

  • Incubation: Shake the plate for a predetermined time (e.g., 1-2 hours) at the assay temperature.

  • Measurement:

    • Nephelometry: Measure the light scattering caused by any precipitate.

    • UV-Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the compound's λ_max.

  • Data Analysis: The highest concentration that does not show significant precipitation is the kinetic solubility limit.

Data Presentation: Example Solubility Data

Buffer SystemFinal DMSO (%)pHMaximum Kinetic Solubility (µM)
PBS0.5%7.4~5
PBS1.0%7.4~12
MES0.5%6.5~25
MES with 2% PEG-4000.5%6.5~45

Note: These are hypothetical values for illustrative purposes.

Q4: Could the compound's poor solubility be leading to inaccurate IC50 values?

Answer: Absolutely. If a compound is not fully solubilized at the highest concentrations tested, the actual concentration in solution will be lower than the nominal concentration.[16][17] This will lead to an artificially high (less potent) IC50 value.

Workflow for Accurate IC50 Determination:

G start Start IC50 Determination solubility_test Determine Kinetic Solubility in Final Assay Buffer start->solubility_test set_top_conc Set Highest Assay Concentration ≤ Kinetic Solubility Limit solubility_test->set_top_conc prepare_plates Prepare Dilution Plates in 100% DMSO set_top_conc->prepare_plates assay_execution Add to Assay Plate and Run Experiment prepare_plates->assay_execution data_analysis Analyze Data and Calculate IC50 assay_execution->data_analysis

Caption: Workflow for ensuring accurate IC50 measurements.

Key Considerations:

  • Concentration Range: Ensure your highest tested concentration is at or below the determined kinetic solubility limit.[16]

  • Dilution Scheme: Prepare serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer. This minimizes the time the compound spends at high concentrations in an aqueous environment.[18]

  • Visual Inspection: During the assay, visually inspect the wells with the highest compound concentrations for any signs of precipitation.

By systematically addressing these solubility challenges, you can have greater confidence in your experimental outcomes and the structure-activity relationships you generate.

References

  • Vertex AI Search Result[3]

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Improving the regioselectivity of bromination in benzophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzophenone Synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselective bromination of benzophenone. Here, we address common issues through a series of troubleshooting questions and detailed protocols, grounded in mechanistic principles to ensure you can not only solve your immediate experimental hurdles but also understand the underlying chemical causality.

Frequently Asked Questions (FAQs): Core Principles

Question: What is the expected regiochemical outcome of a direct electrophilic bromination of benzophenone?

Answer: The benzoyl group (-C(O)Ph) is a moderately deactivating group and a meta-director for electrophilic aromatic substitution (EAS).[1][2][3][4] This is due to two primary electronic effects:

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the aromatic ring through the sigma bond network, deactivating it towards electrophilic attack.

  • Resonance Effect (-M): The carbonyl group withdraws pi-electron density from the ring via resonance, which deactivates the ortho and para positions significantly more than the meta position.

Therefore, direct bromination of benzophenone is expected to yield 3-bromobenzophenone as the major product. The electrophilic attack occurs on the ring to which the carbonyl carbon is attached.

To understand this, consider the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction.[5][6][7]

cluster_meta Meta-Attack (More Stable) cluster_ortho_para Ortho/Para-Attack (Less Stable) M1 Meta attack leads to a carbocation where the positive charge is never adjacent to the electron-withdrawing carbonyl group. OP1 Attack at the ortho or para position results in a resonance structure that places the positive charge directly on the carbon attached to the carbonyl. OP2 This is highly destabilizing due to the proximity of two partial positive charges (C+ and C=O).

Caption: Stability of Sigma Complexes in Benzophenone Bromination.

Attack at the meta position avoids placing the positive charge of the arenium ion adjacent to the partially positive carbon of the carbonyl group, resulting in a more stable intermediate compared to ortho or para attack.[8]

Troubleshooting Guide: Common Experimental Issues

Issue 1: My direct bromination of benzophenone gives a complex mixture of mono-brominated products, not just the expected 3-bromobenzophenone. Why is my regioselectivity so poor?

Answer: This is a classic challenge. While the benzoyl group directs meta on its own ring, you are overlooking the reactivity of the second phenyl ring . The benzoyl group deactivates Ring A, but the phenyl substituent on Ring A has a much weaker electronic effect on Ring B. Ring B behaves like a simple benzene ring, which is more reactive than the deactivated Ring A.

Consequently, the electrophile (Br+) may preferentially attack the ortho and para positions of Ring B, leading to a mixture of 2-, 3-, and 4-bromobenzophenones.

G cluster_main Troubleshooting: Poor Regioselectivity in Benzophenone Bromination start Start: Direct Bromination of Benzophenone problem Problem: Mixture of 2-, 3-, and 4-bromobenzophenone isomers obtained start->problem cause Root Cause: Competitive bromination on both rings. Ring A is deactivated (meta-directing). Ring B is activated relative to Ring A (ortho/para-directing). problem->cause solution_meta Solution for 3-Bromo (Meta): Optimize direct bromination with controlled conditions (see Protocol 1). Use a less reactive brominating agent or a milder Lewis acid to favor the more subtle electronic differences. cause->solution_meta Goal: Meta Isomer solution_para Solution for 4-Bromo (Para): Change synthetic strategy. Use Friedel-Crafts Acylation of Bromobenzene with Benzoyl Chloride (see Protocol 2). cause->solution_para Goal: Para Isomer G cluster_fc Friedel-Crafts Route to 4-Bromobenzophenone Reactants Bromobenzene + Benzoyl Chloride Catalyst AlCl₃ (Lewis Acid) Reactants->Catalyst Intermediate Formation of Acylium Ion [Ph-C=O]+ Catalyst->Intermediate Attack Electrophilic attack on Bromobenzene at para-position Intermediate->Attack Product 4-Bromobenzophenone Attack->Product

Caption: Synthetic workflow for 4-bromobenzophenone.

This approach provides excellent control over the regiochemistry, yielding the desired 4-bromobenzophenone as the major product. A detailed methodology is provided in Protocol 2.

Issue 3: My reaction to synthesize 3-bromobenzophenone is sluggish, and the yield is very low even after extended reaction times. What can I do?

Answer: This is a common consequence of the deactivating nature of the benzoyl group. [1]Several factors could be at play:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is essential for polarizing the Br-Br bond to generate a potent electrophile. [9][10][11]Ensure your catalyst is anhydrous and active. Old or improperly stored AlCl₃ can be ineffective.

  • Sub-optimal Temperature: While higher temperatures can increase reaction rates, they can also lead to side products. For a deactivated substrate, you may need to gently heat the reaction, but this must be carefully optimized.

  • Stoichiometry: In some cases involving deactivated rings, a slight excess of the Lewis acid may be necessary to drive the reaction forward. The carbonyl oxygen can coordinate with the Lewis acid, requiring more than a catalytic amount.

Troubleshooting Steps:

  • Verify Catalyst Quality: Use freshly opened or properly stored anhydrous AlCl₃ or FeBr₃.

  • Solvent Choice: A non-coordinating solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is standard.

  • Temperature Control: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction remains sluggish (monitored by TLC or GC-MS), consider gentle heating to 40-50 °C.

  • Reagent Addition: Add the bromine slowly to the mixture of benzophenone and Lewis acid to maintain control over the reaction exotherm and minimize side reactions.

See Protocol 1 for a detailed, optimized procedure for the direct synthesis of 3-bromobenzophenone.

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Bromobenzophenone

This protocol optimizes the direct bromination of benzophenone to favor the meta-isomer.

Materials:

  • Benzophenone (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Bromine (Br₂) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add benzophenone and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous AlCl₃ in portions. The mixture may turn colored as a complex forms.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add a solution of bromine in DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol to yield 3-bromobenzophenone. [12]

Protocol 2: Regioselective Synthesis of 4-Bromobenzophenone

This protocol utilizes a Friedel-Crafts acylation for a highly selective synthesis of the para-isomer. [13][14][15] Materials:

  • Bromobenzene (used as both reactant and solvent)

  • Benzoyl Chloride (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a gas outlet to a trap), add bromobenzene and benzoyl chloride.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add anhydrous AlCl₃. An exothermic reaction will occur, and HCl gas will evolve. Ensure the temperature does not exceed 10 °C during addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Gently heat the reaction mixture to 50-60 °C for 1-2 hours to drive the reaction to completion. Monitor by TLC.

  • Cool the reaction mixture back to room temperature and then quench by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • Stir until all the dark solid has decomposed. A light-colored precipitate (the product) should form.

  • Isolate the solid product by vacuum filtration. If the product separates as an oil, transfer the entire mixture to a separatory funnel and extract with DCM or diethyl ether.

  • Wash the isolated solid (or organic extract) with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic solution over anhydrous MgSO₄, filter, and concentrate.

  • Recrystallize the crude product from ethanol or isopropanol to obtain pure 4-bromobenzophenone as white crystals. [16]

Data Summary Table

Target IsomerRecommended Synthetic RouteKey ReagentsCatalystTypical RegioselectivityCommon Issues
3-Bromobenzophenone Direct Electrophilic BrominationBenzophenone, Br₂AlCl₃ / FeBr₃>85% metaSluggish reaction, over-bromination
4-Bromobenzophenone Friedel-Crafts AcylationBromobenzene, Benzoyl ChlorideAlCl₃>95% paraCatalyst deactivation, exothermic
2-Bromobenzophenone Multi-step synthesis (e.g., via ortho-lithiation or from 2-bromobenzoic acid)2-Bromobenzoyl chloride, BenzeneAlCl₃HighStarting material availability

References

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]

  • 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. Available at: [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. Available at: [Link]

  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE. Available at: [Link]

  • Exploring Synthesis Pathways: The Versatility of 4-Bromobenzophenone. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Experimental Chemistry II. Oregon State University. Available at: [Link]

  • 4-Bromobenzophenone by Friedel-Craft Reaction. Scribd. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • Halogenation of Benzene-The Need for a Catalyst. Chemistry LibreTexts. Available at: [Link]

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]

  • Aromatic halogenation. Khan Academy. Available at: [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Available at: [Link]

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Stability testing of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The stability profile of any novel compound is unique. Specific experimental data for 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is not extensively available in public literature. Therefore, this guide has been constructed by synthesizing data from structurally related benzophenone derivatives, principles of physical organic chemistry, and established pharmaceutical stability testing guidelines. The protocols and troubleshooting advice provided herein are intended as a robust starting point and should be adapted based on your specific experimental observations and formulation context.

Core Concepts: Structural Features & Stability Implications

Understanding the stability of this compound begins with analyzing its key structural components. Each moiety contributes to the overall chemical behavior and potential degradation pathways.

  • Benzophenone Core: The diaryl ketone structure is a strong chromophore, making the molecule susceptible to photodegradation. Upon absorption of UV radiation, the carbonyl group can undergo n-π* excitation to form a triplet excited state, which can lead to the formation of ketyl radicals and subsequent degradation products.[1][2]

  • Bromo and Fluoro Substituents: Halogens, particularly fluorine, can increase thermal stability due to the strength of the carbon-fluorine bond.[3] However, the carbon-bromine bond is weaker and can be a site for photolytic cleavage.[4] These electron-withdrawing groups also influence the electronic properties of the aromatic rings, affecting their susceptibility to oxidative or hydrolytic attack.[5]

  • Azetidinomethyl Group: The azetidine ring, a four-membered nitrogen-containing heterocycle, is often incorporated into drug candidates to enhance metabolic stability and solubility.[6][7] While generally stable, its inherent ring strain can make it susceptible to cleavage under harsh acidic or nucleophilic conditions.[8][9] The benzylic carbon linking the azetidine to the benzophenone core can be a potential site for oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should anticipate for this compound?

A: Based on its structure, you should prioritize investigating three main degradation pathways: photodegradation, oxidation, and hydrolysis (acidic and basic).

  • Photodegradation: This is often the most significant pathway for benzophenone derivatives.[10] Exposure to UV light can lead to the formation of radical intermediates, potentially causing dimerization, reduction of the carbonyl group to a benzhydrol, or cleavage of the C-Br bond.[1][2] Following ICH Q1B guidelines for photostability testing is critical.[11][12]

  • Oxidative Degradation: The molecule has several sites susceptible to oxidation. Radical oxidation can lead to hydroxylation of the aromatic rings or attack at the benzylic carbon.[13] In some cases, strong oxidation can cause cleavage of the ketone's carbon-carbon bonds.[14]

  • Hydrolytic Degradation: While the benzophenone core is generally stable to hydrolysis[15], the strained azetidine ring may be susceptible to ring-opening under strong acidic or basic conditions. The stability of the azetidine moiety should be carefully evaluated across a range of pH values.

Q2: What are the recommended storage and handling conditions for the pure compound (API)?

A: To minimize degradation, the compound should be stored in a well-sealed container, protected from light, in a cool and dry environment. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation.

Q3: Which analytical techniques are best suited for a stability-indicating method?

A: A stability-indicating analytical method is one that can separate the parent compound from its degradation products.

  • Primary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard approach. The conjugated benzophenone system should provide strong UV absorbance (typically 250-300 nm) for sensitive detection.[1][16]

  • Peak Purity and Identification: A Photodiode Array (PDA) detector is highly recommended to assess peak purity. For definitive identification of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, as it provides molecular weight and fragmentation data.[17][18]

  • Volatile Degradants: If degradation pathways suggest the formation of volatile fragments, Gas Chromatography-Mass Spectrometry (GC-MS) may be a useful complementary technique.[19]

Troubleshooting Guide for Stability Studies

This section addresses common issues encountered during stability testing.

Problem Potential Causes Recommended Solutions & Rationale
Poor Mass Balance (<95% or >105%) in HPLC Analysis 1. Co-elution: A degradation product may be co-eluting with the parent peak. 2. Precipitation: Degradants may have poor solubility in the sample diluent. 3. Non-UV Active Products: Degradation may lead to products that do not absorb at the detection wavelength. 4. Volatile Degradants: Degradation products may be lost to evaporation.1. Optimize HPLC Method: Modify the mobile phase gradient, organic solvent, or column chemistry to improve resolution. Check peak purity using a PDA detector. 2. Check Solubility: Visually inspect samples for precipitation. If observed, experiment with different diluents. 3. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. These detectors are less dependent on chromophores and provide a more uniform response. 4. Analyze Headspace: Use headspace GC-MS to analyze for volatile compounds.
No Significant Degradation Observed Under Stress Conditions 1. High Stability: The molecule may be exceptionally stable under the applied conditions. 2. Insufficient Stress: The concentration of the stress agent (acid, base, oxidant) or the duration/temperature of the stress may be too low.1. Increase Stress Level: Incrementally increase the stressor concentration, temperature, or exposure time. The goal for forced degradation is typically to achieve 5-20% degradation of the parent compound.[20] 2. Confirm Stressor Activity: For oxidative studies, ensure your hydrogen peroxide solution has not degraded. For photostability, confirm the light source is providing the required intensity as per ICH Q1B.[11]
Appearance of Many Small, Unidentified Peaks 1. Complex Degradation: The molecule may degrade through multiple competing pathways. 2. Excipient Interaction: In formulated products, the active ingredient may be reacting with excipients. 3. Sample Contamination: Contamination from glassware, solvents, or handling can introduce extraneous peaks.1. Isolate and Identify: Use LC-MS/MS to get molecular weights and fragmentation patterns for the major degradants to elucidate the primary degradation pathways. 2. Conduct Compatibility Studies: Test the drug substance in binary mixtures with each excipient under stress conditions to identify interactions. 3. Run Controls: Always run placebo (formulation without the active) and blank (diluent only) injections to identify peaks not related to the drug substance.
Precipitation Occurs Upon Adding Stress Reagent 1. Poor Solubility: The compound may have low solubility in the aqueous acidic/basic stress medium. 2. Salt Formation: The azetidine nitrogen may be protonated in acid, or an acidic degradant may form a salt in base, leading to precipitation.1. Use a Co-solvent: Add a water-miscible organic solvent (e.g., acetonitrile, methanol) to the stress medium to maintain solubility. Ensure the co-solvent is stable under the test conditions. 2. Adjust Concentration: Perform the study at a lower concentration of the drug substance.
Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps for subjecting the compound to various stress conditions as recommended by ICH guidelines.[21]

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% (v/v) Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in ACN or a suitable solvent mixture.

  • Acid Hydrolysis:

    • To a flask, add an aliquot of stock solution and 0.1 M HCl to achieve a final drug concentration of ~100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24h), cool, and neutralize with an equivalent amount of 0.1 M NaOH. Dilute with sample diluent to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure from step 2, using 0.1 M NaOH as the stress agent and neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To a flask, add an aliquot of stock solution and 3% H₂O₂ to achieve a final drug concentration of ~100 µg/mL.

    • Keep at room temperature, protected from light, for 24 hours.

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Keep a solid sample of the compound in a controlled oven at 80°C for 48 hours.

    • Also, prepare a solution of the compound (~100 µg/mL in sample diluent) and keep it at 80°C for 48 hours.

    • Analyze both the solid and solution samples.

  • Photostability:

    • Expose solid and solution samples to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Analyze the samples alongside a dark control stored under the same conditions but protected from light.

Protocol 2: Example HPLC-UV Stability-Indicating Method

Objective: To separate the parent compound from its process impurities and forced degradation products.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure sharp peaks for amine-containing compounds.
Mobile Phase B 0.1% Formic Acid in ACNOrganic modifier for elution.
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient is essential to elute both the parent and potentially more or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 265 nm (or λmax)Wavelength should be set at the absorbance maximum of the parent compound for best sensitivity.
Sample Diluent Acetonitrile/Water (50:50)Should be chosen to ensure solubility of the parent and all expected degradants.
Data Presentation: Summary of Forced Degradation Results

Quantitative results from a forced degradation study should be summarized clearly.

Stress Condition% Degradation of ParentNo. of DegradantsRRT of Major Degradants (>0.5%)Mass Balance (%)
0.1 M HCl, 60°C, 24h8.520.78, 1.1599.5
0.1 M NaOH, 60°C, 24h12.130.65, 0.82, 1.2498.9
3% H₂O₂, RT, 24h15.320.91, 1.35100.1
Thermal (Solid), 80°C, 48h<1.00-101.0
Photolytic (ICH Q1B)18.940.72, 0.88, 1.10, 1.4299.2
Control (Dark)<0.50-100.5
Note: This table contains representative data and is for illustrative purposes only.
Visualized Workflows and Pathways
Diagram 1: General Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis PrepStock Prepare 1 mg/mL Stock Solution PrepSamples Dilute Stock into Stress Media (Acid, Base, Oxidant, etc.) PrepStock->PrepSamples Expose Expose Samples to Stress Conditions (Heat, Light, etc.) PrepSamples->Expose Quench Quench Reaction & Neutralize (if applicable) Expose->Quench Analyze Analyze by Stability-Indicating HPLC Method Quench->Analyze Identify Identify Degradants (LC-MS/MS) & Calculate Mass Balance Analyze->Identify

Caption: Workflow for a typical forced degradation study.

Diagram 2: Troubleshooting Decision Tree for Unexpected HPLC Peaks

Troubleshooting_Tree Start Unexpected Peak Observed in Stressed Sample CheckBlank Is Peak Present in Blank/Placebo? Start->CheckBlank Contaminant Source is Contamination (Solvent, System, Excipient). Investigate. CheckBlank->Contaminant Yes IsDegradant Peak is a Potential Degradant CheckBlank->IsDegradant No CheckPurity Assess Parent Peak Purity with PDA IsDegradant->CheckPurity Pure Parent Peak is Pure. Proceed to Identify Degradant. CheckPurity->Pure Yes NotPure Parent Peak is Not Pure. Co-elution suspected. CheckPurity->NotPure No Optimize Optimize HPLC Method (Gradient, Column, etc.) NotPure->Optimize

Caption: Decision tree for investigating unknown HPLC peaks.

Diagram 3: Proposed Photodegradation Initiation Pathway

Photo_Pathway Parent Benzophenone Moiety (Ground State, S0) Excited Excited Triplet State (T1) Parent->Excited UV Light (hν) n-π* transition Radical Ketyl Radical Excited->Radical + H-donor (e.g., solvent) Products Further Degradation (e.g., Benzhydrol, Dimer) Radical->Products

Caption: Proposed initial steps of photodegradation.

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Technical Support Center: Synthesis of Azetidinomethyl-Substituted Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azetidinomethyl-substituted aromatics. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable azetidine motif into aromatic and heteroaromatic scaffolds. Here, we address common challenges and side reactions through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and field-proven solutions.

Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, enabling the coupling of azetidines with aryl halides and triflates.[1][2] While powerful, the reaction is sensitive to various parameters, and several side reactions can compromise yield and purity.

FAQ 1: My primary side product is the hydrodehalogenated arene. What is causing this and how can I suppress it?

Answer: Hydrodehalogenation, the replacement of the halide on your aromatic starting material with a hydrogen atom, is a common and frustrating side reaction. It typically arises from two main pathways within the palladium catalytic cycle:

  • Reaction with Trace Water: Residual water can react with the palladium-hydride species, which are formed via β-hydride elimination from the amido-complex or from the base, leading to the protonation of the aryl group.

  • β-Hydride Elimination from the Palladium Amide Complex: This is an unproductive pathway that competes with the desired reductive elimination step.[1] It generates a palladium-hydride species and an enamine or imine from the azetidine, which is less common for azetidine itself but can be a factor with substituted azetidines.

Troubleshooting Strategy:
  • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents (e.g., toluene, dioxane) and ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).

  • Choice of Base: The base plays a critical role. Strong, non-nucleophilic bases are required to deprotonate the amine. However, some bases can promote side reactions.

    • Sodium tert-butoxide (NaOtBu): Highly active but can be aggressive, sometimes promoting hydrodehalogenation.[3]

    • Lithium bis(trimethylsilyl)amide (LiHMDS): A good alternative for base-sensitive substrates, offering high proton tolerance.[3]

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Milder bases that can sometimes suppress hydrodehalogenation, though they may require higher temperatures or longer reaction times.

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands stabilize the Pd(0) center and promote the desired reductive elimination over competing pathways.[1] Consider screening a panel of ligands.

Workflow: Troubleshooting Hydrodehalogenation

G start High Hydrodehalogenation Observed check_anhydrous Verify Anhydrous Conditions (Solvent, Glassware, Inert Gas) start->check_anhydrous First Step change_base Screen Alternative Bases (e.g., LiHMDS, Cs₂CO₃) check_anhydrous->change_base If problem persists screen_ligands Screen Bulky Ligands (e.g., XPhos, RuPhos, BrettPhos) change_base->screen_ligands If still suboptimal optimize_temp Lower Reaction Temperature screen_ligands->optimize_temp Fine-tuning result Improved Yield of Azetidinomethyl Aromatic optimize_temp->result

Caption: Troubleshooting workflow for hydrodehalogenation.

FAQ 2: The reaction stalls at low conversion or fails completely. What are the likely causes of catalyst deactivation?

Answer: Complete reaction failure or stalling often points to catalyst deactivation. The active Pd(0) species is sensitive and can be consumed by several off-cycle processes.

  • Oxidative Degradation: Insufficiently inert conditions can lead to the oxidation of the phosphine ligand and/or the palladium center, rendering them inactive.

  • Formation of Inactive Pd Complexes: Certain substrates or impurities can coordinate strongly to the palladium center, forming stable, off-cycle complexes. For example, with aryl iodides, inactive palladium iodide dimers can sometimes form.[3]

  • Substrate-Related Inhibition: Functional groups on your aromatic partner or azetidine derivative (e.g., unprotected thiols, some nitrogen heterocycles) can act as catalyst poisons.

Troubleshooting Strategy:
  • Use of Pre-catalysts: Instead of air-sensitive Pd(0) sources like Pd₂(dba)₃, consider using more stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂) which are reduced in situ, or highly robust, commercially available pre-formed catalysts like G3 or G4 palladacycles (e.g., XPhos Pd G3).

  • Ligand-to-Palladium Ratio: Ensure an adequate excess of the phosphine ligand (typically 1.1 to 2.0 equivalents relative to palladium) to prevent palladium black precipitation and maintain a monoligated active species.

  • Substrate Purity: Ensure starting materials are free of impurities that could poison the catalyst. If poisoning is suspected from the substrate itself, a higher catalyst loading may be required.

Table 1: Recommended Catalyst Systems for Azetidination
Aryl Halide TypeRecommended LigandRecommended BaseTypical SolventsNotes
Aryl Bromides/Chlorides (Electron-Neutral/Rich)XPhos, RuPhosNaOtBu, LHMDSToluene, DioxaneThese ligands are generally robust and high-performing.[4]
Aryl Bromides/Chlorides (Electron-Poor)BrettPhos, SPhosCs₂CO₃, K₃PO₄t-BuOH, TolueneElectron-poor halides can be challenging; milder bases may be beneficial.
Aryl TriflatesJosiphos-type, BINAPK₂CO₃, Cs₂CO₃Toluene, DMEBidentate ligands can be effective for triflate couplings.[1]
Heteroaryl HalidesDavePhos, cataCXium AK₃PO₄, NaOtBuDioxane, TolueneSubstrate-dependent; screening is often necessary.
Experimental Protocol: Screening for Optimal Buchwald-Hartwig Conditions

This protocol describes a parallel screen to quickly identify optimal reaction conditions for a new substrate.

Materials:

  • Aryl halide (1.0 equiv)

  • Azetidine (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand panel (see Table 1, 4.4 mol%)

  • Base panel (see Table 1, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert-atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Stock Solution Preparation: In a glovebox, prepare a stock solution of the aryl halide in the chosen anhydrous solvent.

  • Array Preparation: To an array of reaction vials, add the appropriate base (solid).

  • Catalyst Addition: To each vial, add the corresponding palladium pre-catalyst and ligand.

  • Initiation: Add the azetidine to each vial, followed by the aryl halide stock solution.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath (typically 80-110 °C).

  • Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion and identify major side products.

  • Analysis: Compare the results across the different conditions to identify the most promising ligand/base combination for scale-up.

Section 2: C-H Activation and Functionalization

Direct C-H azetidination is an emerging, atom-economical strategy. However, it often involves competition between different reactive pathways, leading to complex product mixtures. A notable example involves palladium-catalyzed C(sp³)–H functionalization where azetidination can compete with arylation.[5]

FAQ 3: In my directed C-H functionalization, I'm getting a mixture of the desired C-N (azetidination) product and a C-C (arylation) product. How can I control the selectivity?

Answer: This is a fascinating challenge where the outcome is determined by the relative rates of reductive elimination from a high-valent palladium intermediate.[5] The choice of aryl halide used as an additive is often the critical handle to control this selectivity.

  • Mechanism Insight: The reaction proceeds via a palladacycle intermediate formed through directed C-H activation. Oxidative addition of an aryl iodide generates a Pd(IV) species. This intermediate can then undergo reductive elimination to form either a C-C bond (arylation) or a C-N bond (azetidination).

  • Controlling Selectivity: Research has shown that the electronic properties of the aryl iodide additive dramatically influence the selectivity.[5]

    • To Favor Arylation (C-C bond): Use iodoarenes with electron-donating groups (EDG). These groups accelerate the C-C bond-forming reductive elimination.

    • To Favor Azetidination (C-N bond): Use iodoarenes with strong electron-withdrawing groups (EWG), such as -CN or -NO₂. These additives favor the C-N reductive elimination pathway, making azetidination the major or even exclusive pathway.[5] In some cases, 1-iodo-4-nitrobenzene can be used to obtain the azetidine product selectively.[5]

Diagram: Competing Pathways in Pd-Catalyzed C-H Functionalization

G sub Substrate + Pd(II) palladacycle Palladacycle Intermediate (C-H Activation) sub->palladacycle pd_iv Pd(IV) Intermediate (+ Ar-I) palladacycle->pd_iv arylation C-C Reductive Elimination pd_iv->arylation Favored by Ar-EDG azetidination C-N Reductive Elimination pd_iv->azetidination Favored by Ar-EWG prod_aryl Arylated Product arylation->prod_aryl prod_azet Azetidinated Product azetidination->prod_azet

Sources

Addressing off-target effects of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Mitigating Off-Target Effects in Cellular Assays

Welcome, researchers, to the technical support center for the use of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone and other novel small molecule inhibitors in your cellular assays. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that not only offers step-by-step protocols but also explains the scientific reasoning behind these experimental choices. This guide is designed to empower you to generate robust, reproducible, and accurately interpreted data.

Off-target effects are a significant challenge in drug discovery and chemical biology, potentially leading to misinterpretation of experimental results and wasted resources.[1][2] This is particularly true for novel compounds like this compound, where the full spectrum of biological activity may not yet be characterized. This guide will provide a systematic approach to identifying and mitigating these effects, ensuring that the observed cellular phenotype can be confidently attributed to the intended target.

Frequently Asked Questions (FAQs): First Principles for Robust Experiments

Here we address some of the foundational questions that are crucial to consider before and during your experiments with any small molecule inhibitor.

Question 1: I'm seeing a potent effect in my cellular assay at a high concentration of this compound. Can I assume this is an on-target effect?

Answer: Not necessarily. While a potent effect is encouraging, high concentrations of small molecules increase the likelihood of off-target interactions.[3] It is crucial to establish a dose-response relationship and determine the EC50/IC50 in your cellular assay. A key principle is to use the lowest concentration of the inhibitor that produces the desired on-target effect.[3] If the observed cellular phenotype only occurs at concentrations significantly higher than the biochemical IC50 for the primary target, this is a red flag for potential off-target activity.

Question 2: What are the essential control experiments I should perform when using a new inhibitor like this compound?

  • Vehicle Control: This is typically DMSO, the solvent used to dissolve the compound. This control accounts for any effects of the solvent on the cells.

  • Positive Control: A known activator or inhibitor of the pathway of interest. This ensures that your assay is responsive and performing as expected.

  • Negative Control Compound: If available, a structurally similar but biologically inactive analog of your test compound is an excellent control. This helps to rule out effects due to the chemical scaffold itself.

  • Unrelated Inhibitor Control: An inhibitor for a different target or pathway. This can help identify non-specific effects of introducing a small molecule to your cells.

Question 3: My cells look unhealthy or are dying after treatment with this compound, which is not the expected outcome. What could be happening?

Answer: Unexplained cytotoxicity is a common indicator of off-target effects.[3] This could be due to interactions with essential cellular machinery, disruption of mitochondrial function, or induction of apoptosis through an unintended pathway. It is important to perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your primary functional assay to distinguish between a specific intended phenotype and general toxicity.

Question 4: What are "Pan-Assay Interference Compounds" (PAINS), and how do I know if this compound is one?

Answer: PAINS are chemical compounds that often appear as "hits" in high-throughput screens but do so through non-specific mechanisms, such as forming aggregates that sequester proteins, redox cycling, or interfering with the assay technology itself.[4][5] While a full analysis of this compound for PAINS motifs requires specialized cheminformatics tools, you should be aware of this possibility. If your compound shows activity across multiple, unrelated assays, it's worth investigating if it contains functionalities associated with PAINS.[4]

Troubleshooting Guide: Deciphering Unexpected Cellular Phenotypes

When your experimental results deviate from the expected on-target phenotype, a systematic troubleshooting approach is necessary. The following workflow will guide you in dissecting the observed effects.

G cluster_0 Phase 1: Initial Observation & Basic Checks cluster_1 Phase 2: On-Target vs. Off-Target Investigation cluster_2 Phase 3: Advanced Validation & Deconvolution A Unexpected Cellular Phenotype Observed (e.g., cytotoxicity, unexpected signaling) B Is the phenotype dose-dependent? A->B C Review Compound Handling: - Confirm concentration - Check solubility & stability in media - Test a fresh batch B->C No D Perform Cell Health Assays: - Viability (MTT, etc.) - Apoptosis (Caspase-3/7) B->D Yes E Confirm Target Engagement in Cells (Go to Advanced Validation Protocols) D->E F Is the target engaged at relevant concentrations? E->F G Phenotype is likely OFF-TARGET F->G No H Correlate Target Engagement with Phenotype: - Does the EC50 of the phenotype match the target engagement IC50? F->H Yes M Selectivity Profiling (e.g., Kinome Scan) Identify potential off-targets G->M I Phenotype is likely ON-TARGET H->I Yes J Phenotype may be a mix of ON- and OFF-TARGET effects H->J No L Rescue Experiment: Can expressing a drug-resistant mutant of the target in a KO background prevent the phenotype? I->L K Genetic Target Validation (CRISPR KO/KD) Does knocking out the target replicate the phenotype? J->K J->M K->G No, consider off-target K->I Yes L->I Yes, high confidence on-target N Validate identified off-targets M->N

Caption: A workflow for troubleshooting unexpected cellular phenotypes.

Advanced Validation Protocols: Ensuring Scientific Integrity

To rigorously validate that the effects of this compound are mediated by its intended target, a combination of biochemical and cellular techniques is essential.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement

CETSA is a powerful method to assess whether a compound binds to its target in a physiological context (i.e., within intact cells or cell lysates).[6][7] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[7]

Experimental Workflow:

CETSA_Workflow A 1. Cell Culture & Treatment - Plate cells - Treat with Vehicle (DMSO) or This compound at various concentrations B 2. Heating Step - Heat cell suspensions to a range of temperatures (e.g., 40°C to 70°C in increments) A->B C 3. Cell Lysis & Separation - Lyse cells (e.g., freeze-thaw cycles) - Centrifuge to separate soluble fraction (stabilized protein) from precipitated fraction B->C D 4. Protein Quantification - Collect supernatant - Analyze soluble target protein levels via:  - Western Blot  - ELISA  - Mass Spectrometry C->D E 5. Data Analysis - Plot % soluble protein vs. Temperature - Determine the melting temperature (Tm) - A shift in Tm indicates target engagement D->E CRISPR_Validation cluster_0 Phenocopy Experiment cluster_1 Resistance Experiment cluster_2 Conclusion A Wild-Type (WT) Cells + Compound C Phenotype Match? A->C B Target Knockout (KO) Cells (No Compound) B->C G High Confidence: Phenotype is ON-TARGET C->G Yes H Low Confidence: Phenotype is likely OFF-TARGET C->H No D Target Knockout (KO) Cells + Compound F Is KO line resistant to compound's effect? D->F E WT Cells + Compound E->F F->G Yes F->H No

Caption: Logic diagram for CRISPR-based target validation.

Conclusion: A Commitment to Rigorous Science

The journey from observing a cellular effect to confidently linking it to a specific molecular target requires diligence and a multi-faceted experimental approach. For a novel compound like this compound, assuming on-target action based on potency alone is insufficient. By employing the troubleshooting logic and advanced validation protocols outlined in this guide—from confirming target engagement with CETSA to genetic validation with CRISPR-Cas9—you can build a robust dataset that stands up to scrutiny. This commitment to scientific integrity is paramount for the successful progression of drug discovery and chemical biology research.

References

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Massachusetts Biotechnology Council. (2025, March 24). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 239–254. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug discovery today, 20(4), 450–457. [Link]

  • Naeem, M., Majeed, S., Ho, K. K., & Ul-Haq, Z. (2020). Off-target effects in CRISPR/Cas9 gene editing. Gene, 768, 145023. [Link]

  • El-Gokhia, A. M., & Adejare, A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future medicinal chemistry, 15(20), 1665–1679. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Zhang, Y., et al. (2025, July 2). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. Retrieved from [Link]

  • Vasta, J. D., et al. (2019). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS discovery : advancing life sciences R & D, 25(1), 76–85. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Lazo, J. S. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in pharmacology, Chapter 9, Unit9.18. [Link]

  • Martin, L. V., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Exploration of targeted anti-tumor therapy, 4(4), 743–764. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • ACS Publications. (2026, January 11). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy | ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Small Molecule Screening Strategies from Lead Identification to Validation. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Target Validation of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of the biological target of the novel small molecule, 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone. Given the nascent understanding of this compound's mechanism of action, this document outlines a multi-pronged, objective approach to first identify and subsequently validate its cellular target(s). We will explore and compare cutting-edge methodologies, offering insights into experimental design and data interpretation to ensure the scientific rigor of your target validation campaign.

Pillar 1: Unbiased Target Identification Strategies

The initial and most critical phase in understanding the mechanism of action of a novel compound is the unbiased identification of its direct binding partners within the complex cellular environment. Here, we compare two powerful and widely adopted label-free approaches: Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).

Affinity Purification-Mass Spectrometry (AP-MS): Fishing for a Target

AP-MS is a cornerstone technique for identifying protein-protein and drug-protein interactions.[1][2][3] The principle is analogous to "fishing": the small molecule of interest (the "bait") is used to capture its interacting proteins (the "prey") from a cell lysate, which are then identified by mass spectrometry.[4][5]

Experimental Rationale: By immobilizing this compound onto a solid support (e.g., beads), we can selectively isolate proteins that physically bind to the compound. This method provides a direct biochemical means of identifying high-affinity interactors.

Workflow for AP-MS:

AP-MS Workflow cluster_prep Preparation cluster_capture Capture & Elution cluster_analysis Analysis compound Immobilize Compound on Solid Support incubation Incubate Lysate with Immobilized Compound compound->incubation lysate Prepare Cell Lysate lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE & In-gel Digestion elution->sds_page lc_ms LC-MS/MS Analysis sds_page->lc_ms bioinformatics Bioinformatics & Hit Identification lc_ms->bioinformatics

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Protocol for AP-MS:

  • Bait Preparation: Chemically synthesize a derivative of this compound with a linker for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysis: Culture relevant cells to a high density and lyse them under non-denaturing conditions to preserve protein complexes.

  • Affinity Capture: Incubate the cell lysate with the compound-conjugated beads. Include a control incubation with beads that have been treated with a non-binding control molecule.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins from the beads using a competitive binder, a change in pH, or a denaturing agent.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel tryptic digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Data Analysis: Compare the protein lists from the compound-treated and control samples to identify specific binding partners.

Cellular Thermal Shift Assay (CETSA): Monitoring Target Engagement in a Native Environment

CETSA is a powerful method to assess the direct binding of a drug to its target in intact cells or cell lysates.[6][7][8] The principle is based on the ligand-induced thermal stabilization of a protein.[9][10] When a small molecule binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Experimental Rationale: By treating cells with this compound and then subjecting them to a temperature gradient, we can identify proteins that are stabilized by the compound. This provides strong evidence of target engagement in a physiological context.

Workflow for CETSA:

CETSA Workflow cluster_treatment Treatment & Heating cluster_separation Separation & Detection cluster_analysis Analysis cells Treat Cells with Compound (or Vehicle Control) heat Heat Cell Suspensions to a Range of Temperatures cells->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifugation detection Quantify Soluble Protein (e.g., Western Blot, MS) centrifugation->detection melt_curve Generate Melt Curves detection->melt_curve shift_analysis Identify Thermal Shift melt_curve->shift_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using methods like Western blotting or, for a proteome-wide approach, mass spectrometry (Thermal Proteome Profiling, TPP).[11]

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparison of Target Identification Methods
FeatureAffinity Purification-Mass Spectrometry (AP-MS)Cellular Thermal Shift Assay (CETSA)
Principle Direct capture of binding partners.[1][3]Ligand-induced thermal stabilization of the target protein.[8][10]
Context In vitro (cell lysate).In situ (intact cells or lysate).[6]
Compound Modification Requires chemical modification for immobilization.No modification needed (label-free).[8]
Primary Output List of potential binding partners.[4]Evidence of target engagement and thermal stabilization.[7]
Advantages Identifies direct binders; can capture protein complexes.[5]Measures target engagement in a physiological context; can be adapted for high-throughput screening.[7]
Disadvantages Risk of false positives from non-specific binding; compound modification may alter binding.Does not directly identify the target (requires subsequent analysis like MS); not all proteins show a clear thermal shift.

Pillar 2: Genetic Approaches for Target Validation

Once a list of putative targets has been generated, it is crucial to validate their functional relevance to the compound's activity. Genetic methods, such as CRISPR/Cas9-mediated gene knockout and siRNA-mediated gene knockdown, are indispensable tools for this purpose.[12][13]

CRISPR/Cas9-Mediated Gene Knockout

CRISPR/Cas9 technology allows for the precise and permanent disruption of a target gene.[14][15] By knocking out a candidate target gene, we can assess whether the loss of the protein phenocopies the effects of this compound.

Experimental Rationale: If the compound's biological effect is mediated through the inhibition of a specific target, then the genetic removal of that target should produce a similar cellular phenotype. Furthermore, cells lacking the target should become resistant to the compound.

Workflow for CRISPR/Cas9 Validation:

CRISPR-Cas9 Validation Workflow cluster_design Design & Delivery cluster_selection Selection & Verification cluster_phenotype Phenotypic Analysis gRNA_design Design gRNA for Target Gene delivery Deliver Cas9 & gRNA into Cells gRNA_design->delivery selection Select & Isolate Edited Cells delivery->selection verification Verify Gene Knockout (Sequencing, Western Blot) selection->verification phenotype_assay Phenotypic Assay (e.g., cell viability) verification->phenotype_assay compound_test Test Compound Sensitivity verification->compound_test

Caption: Workflow for CRISPR/Cas9-mediated target validation.

Detailed Protocol for CRISPR/Cas9 Validation:

  • gRNA Design: Design and synthesize guide RNAs (gRNAs) that specifically target the gene of interest.

  • Delivery: Introduce the Cas9 nuclease and the gRNAs into the target cells using transfection or viral transduction.[14]

  • Selection and Clonal Isolation: Select for cells that have been successfully edited and isolate single-cell clones.

  • Verification: Confirm the knockout of the target gene at the DNA level (Sanger or next-generation sequencing) and the protein level (Western blot).

  • Phenotypic Analysis: Compare the phenotype of the knockout cells to wild-type cells treated with this compound.

  • Resistance Assay: Treat both wild-type and knockout cells with the compound to determine if the knockout confers resistance.

siRNA-Mediated Gene Knockdown

Small interfering RNAs (siRNAs) can be used to transiently reduce the expression of a target gene by degrading its mRNA.[16][17] This provides a complementary and often faster approach to CRISPR-based validation.

Experimental Rationale: A reduction in the levels of the target protein should lead to a diminished response to this compound if the compound acts through that target.

Workflow for siRNA Validation:

siRNA Validation Workflow cluster_transfection Transfection & Knockdown cluster_verification Verification & Analysis siRNA_design Design & Synthesize siRNAs for Target transfection Transfect Cells with siRNAs siRNA_design->transfection incubation Incubate for 48-72h to Achieve Knockdown transfection->incubation knockdown_check Verify Knockdown (qPCR, Western Blot) incubation->knockdown_check phenotype_assay Treat with Compound & Perform Phenotypic Assay knockdown_check->phenotype_assay

Caption: Workflow for siRNA-mediated target validation.

Detailed Protocol for siRNA Validation:

  • siRNA Design: Select at least two independent, validated siRNAs targeting the gene of interest to control for off-target effects.[18]

  • Transfection: Transfect the siRNAs into the target cells using a suitable transfection reagent. Include a non-targeting control siRNA.

  • Knockdown Period: Allow 48-72 hours for the siRNAs to effectively reduce the expression of the target protein.

  • Verification: Confirm the knockdown of the target gene at the mRNA level (qPCR) and protein level (Western blot).

  • Phenotypic Assay: Treat the knockdown cells and control cells with this compound and assess the cellular response.

Comparison of Genetic Validation Methods
FeatureCRISPR/Cas9 KnockoutsiRNA Knockdown
Mechanism Permanent gene disruption at the DNA level.[14]Transient mRNA degradation.[16][18]
Effect Duration Stable and permanent.Transient (typically 3-7 days).
Efficiency Can achieve complete loss of function.Often results in partial knockdown.
Time to Result Longer (weeks to months for stable clones).Faster (days).[19]
Advantages Provides a definitive "yes/no" answer; ideal for creating stable cell lines for screening.[15]Rapid and cost-effective; suitable for high-throughput screening of many potential targets.[20]
Disadvantages More technically demanding; potential for off-target gene editing.[21]Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[18]

Conclusion and Forward Path

The validation of the biological target for a novel compound like this compound requires a systematic and multi-faceted approach. There is no single "best" method; rather, the convergence of evidence from orthogonal techniques provides the highest degree of confidence.

We recommend a tiered strategy:

  • Tier 1 (Discovery): Employ both AP-MS and CETSA (in TPP mode) to generate a high-confidence list of potential binding partners.

  • Tier 2 (Prioritization & Initial Validation): Use a rapid siRNA screen to assess the functional relevance of the top candidates.

  • Tier 3 (Definitive Validation): For the most promising target(s), generate CRISPR/Cas9 knockout cell lines to definitively link the target to the compound's mechanism of action.

By integrating these robust methodologies, researchers can confidently elucidate the biological target of this compound, paving the way for further preclinical and clinical development.

References

  • Creative Proteomics. (n.d.). Affinity Purification Mass Spectrometry (AP-MS).
  • Gingras, A. C., Abe, K. T., & Raught, B. (2019). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry.
  • Al-Sanea, M. M., & Al-Agamy, M. H. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(23), e4242.
  • EPFL. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS).
  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery for Kinetoplastids (pp. 57-70). Royal Society of Chemistry.
  • Assay Genie. (2024). Typical Workflow of CRISPR-Cas9 Genome Editing.
  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support.
  • Sigma-Aldrich. (n.d.). Validating CRISPR/Cas9-mediated Gene Editing.
  • SelectScience. (n.d.). Explore the role of CRISPR gene editing in target validation.
  • Creative Proteomics. (n.d.). Affinity Purification and Affinity Purification-Mass Spectrometry: A Powerful Duo in Protein Analysis.
  • ResearchGate. (2025). Identification and validation of protein targets of bioactive small molecules.
  • ResearchGate. (2025). SiRNAs in drug discovery: Target validation and beyond.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • CD Genomics. (n.d.). CRISPR Off-Target Validation.
  • SlideShare. (n.d.). ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS.
  • Grokipedia. (n.d.). Cellular thermal shift assay.
  • National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • National Institutes of Health. (2025). A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production.
  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods.
  • ResearchGate. (2025). Expediting target identification and validation through RNAi.
  • National Center for Biotechnology Information. (2006). Harnessing in vivo siRNA delivery for drug discovery and therapeutic development.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Patsnap. (2024). Innovative Applications of RNA Interference Technology in Drug Development.
  • Alfa Chemistry. (n.d.). 3'-Azetidinomethyl-4-chloro-3-fluorobenzophenone.
  • PubChem. (n.d.). 3-Bromo-4'-fluorobenzophenone.
  • PubChem. (n.d.). 4-Bromo-4'-chloro-3'-fluorobenzophenone.
  • Sigma-Aldrich. (n.d.). 4-bromo-3-fluorobenzonitrile.
  • Oakwood Chemical. (n.d.). 4-Bromo-4'-fluorobenzophenone.
  • YouTube. (2021). Webinar: Label-free Target Identification to Unleash Drug Discovery.

Sources

Comparative analysis of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone and Established Kinase Inhibitors

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of kinase inhibitor discovery, novel chemical entities present both a challenge and an opportunity. This guide provides a comprehensive framework for the characterization and comparative analysis of a novel compound, this compound. We will explore its structural attributes, propose a strategic workflow for profiling its inhibitory activity, and compare its hypothetical performance against well-established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction to Kinase Inhibitor Scaffolds

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The chemical scaffold of an inhibitor is a key determinant of its target specificity and pharmacological properties.

The subject of our analysis, this compound, possesses a unique combination of structural motifs:

  • Benzophenone Core: A diaryl ketone structure that can participate in various non-covalent interactions within an ATP-binding pocket.

  • Azetidine Ring: A four-membered heterocyclic amine, which can enhance solubility and serve as a hydrogen bond acceptor or donor.

  • Halogenation (Bromo and Fluoro groups): These substitutions can significantly modulate the electronic properties of the molecule and influence binding affinity and selectivity.

Given these features, we hypothesize that this compound may exhibit inhibitory activity against specific kinase families. This guide will outline the experimental steps to validate this hypothesis.

Structural Comparison with Known Kinase Inhibitors

To contextualize the potential of this compound, we will compare its structure with two well-characterized kinase inhibitors: Sorafenib, a multi-kinase inhibitor, and a hypothetical benzophenone-based inhibitor.

FeatureThis compoundSorafenib
Core Scaffold BenzophenoneBi-aryl urea
Key Hinge-Binding Moiety Hypothetically, the benzophenone carbonylPyridine and amide N-H
Hydrophobic Regions Brominated and fluorinated phenyl ringsTrifluoromethylphenyl and phenoxy groups
Solubilizing Group Azetidinomethyl groupN-methylpicolinamide

This structural comparison suggests that while our compound of interest is distinct from inhibitors like Sorafenib, it shares features that could enable it to bind to the ATP pocket of various kinases.

Experimental Workflow for Kinase Profile Characterization

A systematic approach is essential for characterizing a novel compound. The following workflow provides a robust methodology for determining the kinase inhibitory profile of this compound.

G A Compound Synthesis (this compound) B Initial Kinase Panel Screening (e.g., Eurofins DiscoverX KINOMEscan) A->B C Hit Identification (% Inhibition > 70% at 1µM) B->C D IC50 Determination Assays (e.g., ADP-Glo Kinase Assay) C->D E Cellular Target Engagement Assays (e.g., NanoBRET) D->E F Downstream Signaling Analysis (Western Blot for phospho-proteins) E->F G Comparative Analysis (vs. Known Inhibitors) F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 RAS RAS VEGFR2->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Translocation & Activation Inhibitor 3'-Azetidinomethyl-4-bromo- 3-fluorobenzophenone Inhibitor->VEGFR2 Inhibition Inhibitor->BRAF Inhibition VEGF VEGF VEGF->VEGFR2 Growth Factor Binding

The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Benzophenone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorination in Benzophenone Scaffolds

The benzophenone motif, a diaryl ketone structure, is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The inherent versatility of this scaffold allows for extensive structural modifications to optimize potency and pharmacokinetic profiles. Among the various chemical modifications, the introduction of fluorine atoms—a strategy known as fluorination—has emerged as a powerful tool in drug design.[2][3][4]

This guide provides an in-depth comparison of the efficacy of fluorinated and non-fluorinated benzophenone analogs. We will explore the causal relationship between fluorine substitution and enhanced biological performance, supported by experimental data from peer-reviewed literature. This analysis is designed to equip researchers with the foundational knowledge and practical insights necessary to leverage fluorination in the development of next-generation therapeutics based on the benzophenone scaffold.

The Rationale for Fluorination: Enhancing Druggability

The strategic incorporation of fluorine into a benzophenone analog can profoundly influence its physicochemical and pharmacological properties. The high electronegativity and small atomic size of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. This often results in a longer drug half-life and improved bioavailability.[2][3][4]

  • Increased Binding Affinity: Fluorine's electronegativity can alter the electronic distribution of the benzophenone rings, potentially leading to more favorable interactions with the target protein. These can include hydrogen bonds, dipole-dipole interactions, and even halogen bonds.[5]

  • Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity/basicity (pKa), and conformational preferences. These alterations can improve membrane permeability and overall pharmacokinetic profiles.[2][3][4]

The following sections will delve into specific examples that illustrate these principles in action.

Efficacy Comparison: Fluorinated vs. Non-Fluorinated Benzophenones in Action

While direct head-to-head comparisons of fluorinated and non-fluorinated benzophenone analogs are not always available in a single study, a synthesis of data from various sources provides compelling evidence for the benefits of fluorination.

Case Study 1: Anticancer Activity

Recent studies have highlighted the potential of fluorinated benzophenone derivatives as potent anticancer agents. A 2024 study detailed the synthesis and evaluation of a series of novel fluorinated benzophenone analogs against human cervical carcinoma (KB-3-1) and triple-negative breast cancer (MDA-MB-231) cell lines.[6] The results demonstrated that certain fluorinated derivatives exhibited significantly greater cytotoxicity than the standard reference drug, gemcitabine.[6]

For instance, malononitrile-modified fluorinated benzophenone derivatives showed outstanding cytotoxicity against the KB-3-1 cell line, with one compound being approximately 13.5 times more potent than the standard reference.[6] Similarly, against the MDA-MB-231 breast cancer cell line, fluorinated analogs demonstrated up to 2.8-fold greater cytotoxic activity compared to the reference standard.[6] While this study did not include a direct non-fluorinated benzophenone counterpart for every analog, the consistently high potency of the fluorinated series underscores their potential in oncology.

Table 1: Comparative Cytotoxicity (IC50) of Selected Benzophenone Analogs

Compound IDCancer Cell LineDegree of FluorinationIC50 (µM)Reference
Compound 45 HeLa, SMMC-7721, SGC-7901Non-fluorinated1.58, 0.82, 0.77[7]
Compound 7b KB-3-1, MDA-MB-231FluorinatedHighly Potent (outperformed standard)[6]
Compound 8f (Not specified)Non-fluorinated (with other substitutions)Potent anti-mitogenic activity[6]
Para-fluoro analog (IL-6 inhibition assay)Mono-fluorinated0.19[7]

This table synthesizes data from multiple sources to illustrate the potency of both fluorinated and non-fluorinated analogs. Note that direct structural comparisons are limited by the available literature.

Case Study 2: Neuroprotection and Enzyme Inhibition

In the context of neurodegenerative diseases, fluorinated benzophenones have been explored as multipotent agents for Alzheimer's disease. A study focused on developing inhibitors of β-secretase (BACE-1) and acetylcholinesterase (AChE) used a fluorinated benzophenone as a starting point for a library of analogs.[8] Several of the resulting 3-fluoro-4-hydroxy-benzophenone derivatives demonstrated balanced, micromolar potency against both targets.[8]

This highlights how the electronic properties conferred by fluorine can be instrumental in achieving the desired inhibitory activity against key enzymes. The electron-withdrawing nature of fluorine can influence the acidity of neighboring hydroxyl groups, which are often crucial for binding interactions within an enzyme's active site.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of benzophenone analogs.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of substituted benzophenones on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

Materials:

  • Substituted benzophenone compounds (fluorinated and non-fluorinated)

  • Human cancer cell lines (e.g., MDA-MB-231, KB-3-1, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Treat the cells with various concentrations of the benzophenone derivatives and incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_compounds Prepare Compound Dilutions seed_cells->prep_compounds treat_cells Treat Cells with Compounds prep_compounds->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Solubilize Formazan with DMSO incubate_2_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 end End calc_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: BACE-1 Enzyme Inhibition Assay (FRET-Based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of benzophenone analogs against the BACE-1 enzyme.

Materials:

  • Recombinant human BACE-1 enzyme

  • FRET substrate peptide (e.g., containing a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compounds (fluorinated and non-fluorinated benzophenones)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the BACE-1 enzyme, the test compound (or vehicle control), and the assay buffer.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the FRET substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore. Cleavage of the substrate by BACE-1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value from the dose-response curve.

FRET_Assay_Principle cluster_before Before Cleavage cluster_after After Cleavage by BACE-1 Substrate Substrate Fluorophore F Quencher Q BACE1 BACE-1 Substrate->BACE1 + Fluorophore->Quencher FRET (No Fluorescence) Fragment1 Fragment 1 Fluorophore2 F Fluorescence Fluorophore2->Fluorescence Fluorescence Detected Fragment2 Fragment 2 Quencher2 Q BACE1->Fragment1 Cleavage BACE1->Fragment2 Cleavage Inhibitor Benzophenone Inhibitor Inhibitor->BACE1 Blocks

Caption: Principle of the FRET-based BACE-1 inhibition assay.

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzophenone scaffold represents a highly effective approach to enhancing the therapeutic potential of this versatile class of compounds. The available evidence strongly suggests that fluorination can lead to significant improvements in anticancer activity and enzyme inhibition, likely through a combination of increased metabolic stability, enhanced binding affinity, and favorable modulation of physicochemical properties.

While the existing literature provides a strong rationale for pursuing fluorinated benzophenone analogs, there is a clear need for more direct, systematic comparative studies. Future research should focus on synthesizing and evaluating pairs of fluorinated and non-fluorinated analogs with identical substitutions elsewhere on the scaffold. This will allow for a more precise quantification of the "fluorine effect" on various biological endpoints and pharmacokinetic parameters. Such studies will be invaluable for guiding the rational design of novel, highly efficacious benzophenone-based drugs for a range of therapeutic applications.

References

  • Anwar, M. M., Abd El-Karim, S. S., Mahmoud, A. H., Amr, A. E.-G. E., & Al-Omar, M. A. (2019). A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells. Molecules. [Link]

  • Belluti, F., et al. (2014). Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 78, 157-66. [Link]

  • Pandya, V. H., et al. (2024). Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti‐Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics. ResearchGate. [Link]

  • Sameem, B. (2022). Synthesis of fluorinated benzophenones for biological activity probing. Macquarie University Research PURE. [Link]

  • Saeed, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Singh, P., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(52), 29759-29780. [Link]

  • Wang, X., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. bioRxiv. [Link]

  • Zha, G.-F., et al. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1041-1048. [Link]

Sources

Navigating the Selectivity Labyrinth: A Comparative Cross-Reactivity Profiling Guide for 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the journey of a promising molecule from a hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A molecule that promiscuously binds to unintended targets can trigger a cascade of adverse effects, leading to costly late-stage failures. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel compound, 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone , using it as a case study to illustrate the principles and methodologies that underpin modern safety pharmacology. For researchers, scientists, and drug development professionals, this document serves as a practical guide to designing and interpreting selectivity studies, thereby derisking drug candidates early in the development pipeline.

Introduction: The Imperative of Selectivity

The maxim "no drug has a single target" is a cornerstone of pharmacology. Off-target interactions are a major cause of adverse drug reactions (ADRs) and can derail even the most promising therapeutic programs.[1][2][3] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design. Early and comprehensive in vitro safety profiling allows for the identification and mitigation of potential off-target liabilities, enabling a data-driven approach to lead optimization and candidate selection.[4][5]

This guide will delineate a tiered strategy for profiling this compound, a molecule with structural motifs—a substituted benzophenone and an azetidine ring—that suggest a potential for broad biological activity.[6][7][8] We will compare its hypothetical performance against two comparator compounds to provide context for its selectivity profile.

Comparator Compounds:

  • Comparator A (Structural Analog): 4-Bromo-3-fluorobenzophenone. This analog lacks the 3'-azetidinomethyl group, allowing us to assess the contribution of this moiety to the overall selectivity profile.

  • Comparator B (Functional Analog): A well-characterized, multi-kinase inhibitor (e.g., Sunitinib). This provides a benchmark for promiscuity against a key target class often associated with benzophenone-like scaffolds.[9]

The Experimental Blueprint: A Tiered Approach to Profiling

A logical, tiered approach to cross-reactivity profiling is essential for efficient resource allocation. We will begin with broad screening panels to identify potential areas of concern, followed by more focused secondary assays to confirm and quantify these interactions.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Functional & Phenotypic Assays T1_Kinase Broad Kinase Panel (e.g., KINOMEscan® scanMAX) T2_IC50 IC50 Determination for Primary Hits (Radiometric or FRET-based assays) T1_Kinase->T2_IC50 Kinase Hits T1_Safety General Safety Panel (e.g., Eurofins SafetyScreen44) T1_Safety->T2_IC50 GPCR/Ion Channel/Enzyme Hits T2_Cellular Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA) T2_IC50->T2_Cellular Confirmed Hits T3_Functional Target-specific Functional Assays (e.g., GPCR signaling, ion channel electrophysiology) T2_Cellular->T3_Functional Cellularly Active Hits T3_Phenotypic Phenotypic Screening (e.g., Cytotoxicity, hERG inhibition) T2_Cellular->T3_Phenotypic

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening our test compounds at a single, high concentration (typically 10 µM) against large, well-curated panels of targets. This approach is designed to cast a wide net and identify any potential off-target interactions that warrant further investigation.

2.1.1. Kinase Profiling: Given that many small molecule inhibitors target the ATP-binding site of kinases, and the benzophenone scaffold is a known kinase-binding motif, a comprehensive kinome scan is a logical starting point.[10][11] We will utilize a competition binding assay, such as Eurofins' KINOMEscan®, which measures the ability of a compound to displace a ligand from the active site of over 450 kinases.[12][13]

2.1.2. General Safety Pharmacology Panel: To assess interactions with other major target classes, we will employ a broad safety pharmacology panel, such as the Eurofins SafetyScreen44 or Reaction Biology's InVEST44 panel.[1][4][14] These panels include a diverse set of receptors (GPCRs), ion channels, transporters, and enzymes that are known to be associated with adverse drug reactions.[15]

Hypothetical Tier 1 Data Summary:

Target ClassThis compound (% Inhibition @ 10 µM)Comparator A (4-Bromo-3-fluorobenzophenone) (% Inhibition @ 10 µM)Comparator B (Sunitinib) (% Inhibition @ 10 µM)
Kinases
VEGFR298%15%99%
PDGFRβ95%12%98%
c-KIT92%8%97%
SRC75%25%85%
LCK68%22%78%
CDK245%18%60%
GPCRs
5-HT2B88%85%10%
α1A Adrenergic55%52%5%
Ion Channels
hERG35%32%15%
Enzymes
PDE360%10%5%

Interpretation of Tier 1 Data: The hypothetical data suggests that this compound is a potent inhibitor of several kinases, similar to Comparator B. The azetidinomethyl group appears to significantly enhance kinase activity compared to the structural analog (Comparator A). Notably, both benzophenone-containing compounds show significant inhibition of the 5-HT2B receptor, a known liability for cardiotoxicity. The azetidinomethyl moiety also appears to introduce activity against PDE3.

Tier 2: Hit Confirmation and Potency Determination

Hits identified in Tier 1 screening (typically defined as >50% inhibition) are subjected to dose-response studies to determine their potency (IC50 or Kd values).

2.2.1. Biochemical IC50 Determination: For the confirmed hits, 10-point dose-response curves will be generated using appropriate biochemical assays. For kinases, this could be a radiometric assay like Reaction Biology's HotSpot™ platform or a fluorescence-based method.[16] For GPCRs, radioligand binding assays are standard.

2.2.2. Cellular Target Engagement: To ensure that the observed biochemical activity translates to a cellular context, target engagement assays are crucial. The Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assays can confirm that the compound binds to its intended target within intact cells.

Hypothetical Tier 2 Data Summary (IC50 in µM):

TargetThis compoundComparator AComparator B
VEGFR20.015> 100.009
PDGFRβ0.025> 100.012
c-KIT0.030> 100.015
SRC0.150> 100.100
LCK0.250> 100.180
5-HT2B0.5000.650> 10
α1A Adrenergic1.51.8> 10
PDE30.800> 10> 10

Interpretation of Tier 2 Data: The IC50 data confirms the potent kinase inhibitory activity of our lead compound, with a profile similar to Sunitinib. The high affinity for the 5-HT2B receptor is also confirmed for both benzophenone compounds. The newly identified PDE3 activity for the lead compound is in the sub-micromolar range, warranting further investigation.

Experimental Protocols

KINOMEscan® Competition Binding Assay (Tier 1)

This protocol is adapted from the principles of the KINOMEscan® platform.[13]

G cluster_0 Assay Principle P1 DNA-tagged Kinase P2 Immobilized Ligand P1->P2 Binds P4 Quantification by qPCR P2->P4 Amount bound is measured P3 Test Compound P3->P1 Competes for binding

Sources

A Comparative Analysis of the Metabolic Stability of Azetidine vs. Piperidine Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of designing drug candidates with favorable pharmacokinetic profiles. Among the saturated N-heterocycles, the four-membered azetidine and the six-membered piperidine rings are frequently employed to modulate a molecule's physicochemical properties, target engagement, and metabolic fate. This guide offers an in-depth comparison of the metabolic stability of azetidine versus piperidine when substituted on a benzophenone core, a common framework in bioactive compounds.[1] By delving into the underlying metabolic pathways and providing a framework for experimental comparison, this document aims to empower researchers to make more informed decisions in drug design.

The Critical Role of Metabolic Stability in Drug Discovery

A drug's journey through the body is significantly dictated by its susceptibility to metabolism, primarily by enzymes in the liver.[2] This biotransformation can profoundly impact a compound's efficacy, duration of action, and potential for toxicity.[3] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and cause adverse effects.[3] Therefore, early assessment of metabolic stability is a critical step in the drug discovery pipeline, enabling the selection and optimization of candidates with a higher probability of clinical success.[4]

Azetidine and Piperidine: A Tale of Two Rings

Azetidine and piperidine, while both saturated amines, present distinct structural and electronic features that influence their metabolic profiles.

Azetidine: The four-membered azetidine ring is characterized by significant ring strain.[5][6] This feature can render it more susceptible to certain metabolic reactions, but also imparts a rigid conformation that can be advantageous for receptor binding.[7][8] The incorporation of azetidine has been shown in some cases to enhance metabolic stability and improve physicochemical properties like solubility.[5][7]

Piperidine: The six-membered piperidine ring is a ubiquitous scaffold in pharmaceuticals.[9] It is a relatively stable, chair-like structure that is a common substrate for various metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[10][11][12]

Primary Metabolic Pathways of Concern

The metabolic fate of both azetidine and piperidine moieties is largely governed by Phase I and Phase II drug-metabolizing enzymes.

Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups.[13][14] For N-heterocycles, key Phase I reactions include:

  • N-dealkylation: The removal of an alkyl group attached to the nitrogen atom is a common metabolic pathway for both secondary and tertiary amines.[15][16][17]

  • C-hydroxylation: The addition of a hydroxyl group to a carbon atom on the ring can lead to further oxidation.

  • Ring Opening/Cleavage: While less common for piperidine, the ring strain of azetidine may make it more prone to enzymatic or chemical ring-opening.[6]

Phase II Metabolism: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion.

The benzophenone core itself is also subject to metabolism, primarily through reduction of the keto group and hydroxylation of the aromatic rings.[18][19][20]

Experimental Design for a Head-to-Head Comparison

To objectively compare the metabolic stability of azetidine and piperidine-substituted benzophenones, a series of well-controlled in vitro assays are essential. These assays provide key parameters such as half-life (t1/2) and intrinsic clearance (CLint), which are predictive of in vivo pharmacokinetics.[3][21]

Key In Vitro Models:
  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[4] They are a cost-effective tool for initial screening of metabolic stability.[4][22]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and transporters, offering a more comprehensive and physiologically relevant model.[4][23][24]

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data Data Interpretation stock Test Compound Stock (Azetidine & Piperidine Analogs) incubate Incubate at 37°C stock->incubate microsomes Liver Microsomes or Hepatocytes microsomes->incubate cofactors NADPH Regenerating System (for Microsomes) cofactors->incubate timepoints Collect Aliquots at Multiple Time Points incubate->timepoints quench Quench Reaction (e.g., Acetonitrile) timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calculate Calculate % Remaining, t1/2, and CLint lcms->calculate

Caption: General workflow for an in vitro metabolic stability assay.

Hypothetical Comparative Data

The following table presents hypothetical data from a human liver microsomal stability assay comparing an azetidine-substituted benzophenone with its piperidine-substituted analog.

Compoundt1/2 (min)CLint (µL/min/mg protein)Predicted Metabolic Stability
Azetidine-Benzophenone4530.8Moderate
Piperidine-Benzophenone2069.3Low
Verapamil (Control)< 10> 138.6Low
Dextromethorphan (Control)3539.6Moderate

Data is for illustrative purposes only.

In this hypothetical scenario, the azetidine-substituted compound demonstrates a longer half-life and lower intrinsic clearance compared to the piperidine analog, suggesting greater metabolic stability in this specific chemical context.

In-Depth Methodologies

Microsomal Stability Assay Protocol
  • Preparation: Thaw human liver microsomes and a NADPH regenerating system on ice.[25] Prepare a working solution of the test compounds (azetidine- and piperidine-benzophenones) and positive controls (e.g., Verapamil, Dextromethorphan) in a suitable solvent.[26]

  • Incubation: Pre-warm a mixture of the liver microsomes and buffer at 37°C.[25] Initiate the metabolic reaction by adding the NADPH regenerating system.[25] Immediately add the test compounds to the incubation mixture.[25]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[22][27]

  • Termination: Immediately quench the reaction by adding the aliquot to a termination solution (e.g., ice-cold acetonitrile) containing an internal standard.[25][28]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.[25]

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[22][23]

  • Data Analysis: Determine the rate of disappearance of the parent compound over time to calculate the half-life (t1/2) and intrinsic clearance (CLint).[22][26]

Hepatocyte Stability Assay Protocol
  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes and determine cell viability. Prepare a suspension of hepatocytes in incubation medium.[28][29]

  • Incubation: Add the test compounds to the hepatocyte suspension and incubate at 37°C in a humidified CO2 incubator, with gentle shaking.[23][29]

  • Sampling and Termination: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots and terminate the reaction with a cold quenching solution.[28][29]

  • Analysis: Process the samples and analyze the remaining parent compound concentration using LC-MS/MS.[23][29]

  • Data Calculation: Calculate the half-life and intrinsic clearance from the rate of compound depletion.[30]

Mechanistic Insights and Predictive Power

The choice between azetidine and piperidine can significantly influence the primary sites of metabolism. For instance, the less sterically hindered nature of the azetidine ring might alter its orientation in the active site of CYP enzymes compared to a piperidine analog, potentially exposing different carbons to oxidation. Conversely, the inherent ring strain of azetidine could make it a target for ring-opening reactions not typically observed with the more stable piperidine ring.[6]

Mandatory Visualization: Potential Metabolic Fates

G cluster_azetidine Azetidine-Benzophenone Metabolism cluster_piperidine Piperidine-Benzophenone Metabolism A_Parent Azetidine- Benzophenone A_Hydrox C-Hydroxylation A_Parent->A_Hydrox CYPs A_RingOpen Ring Opening A_Parent->A_RingOpen CYPs/Chemical A_Ndealkyl N-Dealkylation (if substituted) A_Parent->A_Ndealkyl CYPs P_Parent Piperidine- Benzophenone P_Hydrox C-Hydroxylation (α, β, γ positions) P_Parent->P_Hydrox CYPs P_Ndealkyl N-Dealkylation (if substituted) P_Parent->P_Ndealkyl CYPs P_Oxidation Oxidation to Lactam P_Hydrox->P_Oxidation CYPs

Sources

Comparative Analysis of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone (BZT-431): A Head-to-Head Preclinical Study Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel oncology therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Protein kinases, critical regulators of cellular signaling, remain a high-value target class. This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone (designated BZT-431) , against two clinically established kinase inhibitors, Sorafenib and Vemurafenib. BZT-431 is a rationally designed small molecule leveraging the privileged benzophenone scaffold, which is present in numerous bioactive compounds.[1][2][3] This document details the scientific rationale, experimental methodologies, and comparative data from preclinical in vitro and in vivo studies, offering researchers and drug development professionals a framework for evaluating its potential as a next-generation anticancer agent.

Introduction and Scientific Rationale

The benzophenone structural motif is a versatile scaffold found in a wide array of pharmacologically active agents, including those with anticancer properties.[4][5] Its diaryl ketone structure serves as a rigid core from which functional groups can be oriented to achieve high-affinity interactions with biological targets. The strategic incorporation of halogen atoms, such as bromine and fluorine, is a well-established medicinal chemistry tactic to enhance binding affinity and modulate pharmacokinetic properties.[5]

BZT-431 was designed based on these principles. It incorporates a 4-bromo-3-fluorophenyl group to potentially engage with a targeted kinase pocket and a 3'-azetidinomethyl group, a moiety often used to improve aqueous solubility and cell permeability, thereby enhancing drug-like properties. Based on its structural alerts and the known activities of related benzophenone derivatives, BZT-431 is hypothesized to function as a potent inhibitor of key kinases implicated in oncogenic signaling pathways, such as the RAF-MEK-ERK cascade.

To rigorously assess its preclinical potential, BZT-431 is benchmarked against:

  • Sorafenib: A multi-kinase inhibitor (VEGFR, PDGFR, RAF) approved for various solid tumors, representing a broad-spectrum inhibitor.

  • Vemurafenib: A highly specific inhibitor of the BRAF V600E mutant kinase, representing a targeted, precision-medicine approach.

This guide will detail the protocols and comparative outcomes of studies designed to elucidate the potency, selectivity, cellular activity, and in vivo efficacy of BZT-431 relative to these established drugs.

Compound Profiles

Investigational Compound: BZT-431
  • IUPAC Name: (3-(azetidin-1-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone

  • Compound ID: BZT-431

  • Core Scaffold: Benzophenone

  • Hypothesized Mechanism of Action: ATP-competitive inhibitor of BRAF (both wild-type and V600E mutant) and other key oncogenic kinases (e.g., VEGFR2), disrupting the MAPK/ERK signaling pathway and tumor angiogenesis.

  • Synthesis Rationale: The synthesis can be envisioned via a Friedel-Crafts acylation or a Suzuki coupling reaction. For instance, a key step would involve coupling a suitable organometallic derivative of 3-(azetidin-1-ylmethyl)benzene with 4-bromo-3-fluorobenzoyl chloride. The precursors, such as 3-bromo-4-fluorobenzaldehyde, can be synthesized via established methods involving the bromination of 4-fluorobenzaldehyde.[6][7][8]

Comparator Drugs
  • Sorafenib (Nexavar®): An oral multi-kinase inhibitor that targets RAF kinases (BRAF and c-RAF) and receptor tyrosine kinases like VEGFR and PDGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.

  • Vemurafenib (Zelboraf®): A potent and specific inhibitor of the BRAF V600E mutation, a common driver mutation in melanoma and other cancers.

Head-to-Head Experimental Design & Protocols

The comparative evaluation is structured into two main phases: in vitro characterization to establish potency and mechanism, and in vivo studies to assess efficacy and drug-like properties in a physiological context.

PART A: In Vitro Characterization
  • Rationale: To determine the potency and selectivity of BZT-431 against a panel of relevant kinases. This is a critical first step to validate the hypothesized mechanism of action and identify potential on- and off-target activities. A cell-free biochemical assay provides a clean system to measure direct enzyme inhibition.[9]

  • Protocol: LanthaScreen™ Eu Kinase Binding Assay

    • Kinase Preparation: Recombinant human kinases (BRAF V600E, wild-type BRAF, VEGFR2, c-RAF) are obtained.

    • Assay Plate Preparation: Compounds (BZT-431, Sorafenib, Vemurafenib) are serially diluted in DMSO and dispensed into a 384-well assay plate.

    • Reaction Mixture: A reaction mixture containing the kinase, a fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody), and the specific kinase is prepared in kinase buffer.

    • Incubation: The test compounds are added to the reaction mixture and incubated for 60 minutes at room temperature to allow for binding equilibrium to be reached.

    • Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Displacement of the tracer by the inhibitor results in a loss of FRET signal.

    • Data Analysis: The raw data is converted to percent inhibition, and IC50 values (the concentration of inhibitor required to displace 50% of the tracer) are calculated using a four-parameter logistic model.

  • Rationale: To confirm that biochemical potency translates into functional anti-proliferative effects in cancer cells. The NCI-60 screen is a well-established platform for this purpose.[10] We will use cell lines with known genetic backgrounds relevant to the drug targets.

  • Protocol: MTT Assay for Cell Viability [5]

    • Cell Lines:

      • A375 (Malignant melanoma, BRAF V600E positive)

      • HT-29 (Colorectal carcinoma, BRAF V600E positive)

      • MDA-MB-231 (Breast cancer, BRAF wild-type)

    • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

    • Compound Treatment: Cells are treated with a 10-point serial dilution of BZT-431, Sorafenib, or Vemurafenib for 72 hours.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Data Acquisition: The absorbance is read at 570 nm using a plate reader.

    • Analysis: Absorbance values are converted to percent viability relative to vehicle-treated controls, and GI50 values (concentration for 50% growth inhibition) are calculated.

  • Rationale: To verify that BZT-431 inhibits the intended signaling pathway within intact cells. Western blotting allows for the direct visualization of the phosphorylation status of downstream effector proteins.[11]

  • Protocol: Western Blot for Phospho-ERK

    • Cell Treatment: A375 cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then serum-starved for 12 hours.

    • Inhibitor Incubation: Cells are pre-treated with BZT-431, Sorafenib, or Vemurafenib at their 1x and 10x GI50 concentrations for 2 hours.

    • Stimulation: Cells are stimulated with epidermal growth factor (EGF) for 15 minutes to robustly activate the MAPK pathway.

    • Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA assay.

    • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then probed with primary antibodies against Phospho-ERK (p-ERK) and Total-ERK (t-ERK). A housekeeping protein (e.g., GAPDH) is used as a loading control.

    • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is used to quantify the p-ERK/t-ERK ratio.

VISUALIZATION: MAPK Signaling Pathway & Inhibitor Targets

Below is a diagram illustrating the hypothesized targets of BZT-431 and the comparator drugs within the MAPK signaling cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates VEGFR VEGFR2 BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes BZT BZT-431 BZT->BRAF Inhibits BZT->VEGFR Inhibits Vem Vemurafenib Vem->BRAF Inhibits (V600E) Sor Sorafenib Sor->BRAF Inhibits Sor->VEGFR Inhibits

Caption: Hypothesized targets of BZT-431, Vemurafenib, and Sorafenib.

PART B: In Vivo Evaluation
  • Rationale: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of BZT-431. A good PK profile (e.g., sufficient oral bioavailability and exposure) is essential for in vivo efficacy.

  • Protocol:

    • Animals: Male BALB/c mice (n=3 per group/timepoint).

    • Dosing:

      • Intravenous (IV) Group: BZT-431 administered as a single 2 mg/kg bolus via the tail vein.

      • Oral (PO) Group: BZT-431 administered as a single 10 mg/kg dose by oral gavage.

    • Blood Sampling: Blood samples are collected via retro-orbital sinus at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Sample Processing: Plasma is isolated by centrifugation and stored at -80°C.

    • Bioanalysis: Plasma concentrations of BZT-431 are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC, half-life, and oral bioavailability [%F]) are calculated using non-compartmental analysis software.

  • Rationale: To assess the anti-tumor activity of BZT-431 in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard and essential step in preclinical drug development.[12][13]

  • Protocol:

    • Model System: Female athymic nude mice (Foxn1^nu) are used.[13] A375 melanoma cells are implanted subcutaneously into the right flank of each mouse.

    • Tumor Growth: Tumors are allowed to grow to an average volume of 150-200 mm³.

    • Randomization: Mice are randomized into treatment groups (n=8-10 per group).

    • Treatment Groups:

      • Group 1: Vehicle (e.g., 0.5% CMC) - Control

      • Group 2: BZT-431 (e.g., 50 mg/kg, daily oral gavage)

      • Group 3: Vemurafenib (e.g., 50 mg/kg, daily oral gavage)

    • Dosing & Monitoring: Dosing continues for 21 consecutive days. Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size (~1500 mm³).

    • Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle group. Statistical significance is determined using an appropriate test (e.g., ANOVA).

VISUALIZATION: In Vivo Xenograft Study Workflow

Xenograft_Workflow A Day -14: Implant A375 cells subcutaneously in Athymic Nude Mice B Day 0: Tumors reach 150-200 mm³. Randomize mice into treatment groups (n=10/group). A->B Tumor Growth Phase C Days 1-21: Administer daily oral dose: - Vehicle Control - BZT-431 (50 mg/kg) - Vemurafenib (50 mg/kg) B->C Treatment Phase D During Treatment: Measure tumor volume & body weight twice weekly. C->D E Day 21 (End of Study): Euthanize mice. Excise tumors for analysis. Calculate Tumor Growth Inhibition (TGI). C->E

Caption: Workflow for the A375 human tumor xenograft efficacy study.

Comparative Data Summary (Hypothetical Results)

The following tables summarize the expected outcomes of the head-to-head study, positioning BZT-431 as a promising candidate.

Table 1: In Vitro Kinase and Cellular Inhibition

Compound BRAF V600E IC50 (nM) wt BRAF IC50 (nM) VEGFR2 IC50 (nM) A375 Cell GI50 (nM) MDA-MB-231 GI50 (nM)
BZT-431 8 15 25 20 150
Vemurafenib 5 150 >10,000 18 >10,000

| Sorafenib | 40 | 22 | 30 | 85 | 2,500 |

Data Interpretation: BZT-431 demonstrates potent, dual inhibition of both mutant and wild-type BRAF, unlike the highly specific Vemurafenib. Its added VEGFR2 activity is comparable to Sorafenib. This translates to potent growth inhibition in BRAF-mutant cells and moderate activity in BRAF wild-type cells.

Table 2: Murine Pharmacokinetics (Single Dose)

Compound Route Dose (mg/kg) Cmax (ng/mL) AUC (ng·h/mL) Oral Bioavailability (%F)
BZT-431 IV 2 1,250 2,800 45%

| | PO | 10 | 980 | 6,300 | |

Data Interpretation: BZT-431 exhibits favorable oral bioavailability, suggesting it is well-absorbed and suitable for oral administration in efficacy studies.

Table 3: In Vivo Efficacy in A375 Xenograft Model

Treatment Group (50 mg/kg, PO) Final Mean Tumor Volume (mm³) Tumor Growth Inhibition (TGI) Body Weight Change
Vehicle 1650 ± 210 - -1%
BZT-431 380 ± 95 77% -3%

| Vemurafenib | 415 ± 110 | 75% | -4% |

Data Interpretation: BZT-431 shows robust anti-tumor efficacy, comparable to the standard-of-care Vemurafenib in a BRAF V600E mutant model, and is well-tolerated as indicated by minimal body weight loss.

Conclusion and Future Directions

This head-to-head comparison demonstrates that the novel benzophenone derivative, BZT-431, is a promising preclinical candidate for cancer therapy. Its profile as a potent dual BRAF/VEGFR2 inhibitor translates from biochemical assays to significant anti-proliferative effects in cells and robust tumor growth inhibition in vivo. Its efficacy is on par with Vemurafenib in a BRAF-mutant model, but its broader kinase profile, including wild-type BRAF inhibition, suggests it may have utility in different genetic contexts or overcome certain resistance mechanisms.

The favorable oral pharmacokinetic profile further strengthens its candidacy for clinical development. Future studies should focus on comprehensive safety and toxicology assessments, evaluation in other cancer models (e.g., BRAF wild-type tumors), and investigation of potential combination therapies.

References

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  • Ibrahim, S. R. M., et al. (2023). Benzophenones-natural metabolites with great hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing.
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  • Desai, D. H., et al. (2016). Abstract 4805: In vitro characterization of novel inhibitors of ROCK and MRCK kinases as anticancer agents. AACR Journals.
  • Szałaj, N., et al. (n.d.). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. MDPI.
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  • ChemicalBook. (n.d.). 4-BROMO-3'-CHLOROBENZOPHENONE synthesis. ChemicalBook.
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A Senior Application Scientist's Guide to Validating Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise validation of a compound's inhibitory effect on a specific enzyme is a cornerstone of preclinical research.[1][2] Misleading or incomplete data at this stage can lead to costly failures in later phases. This guide provides an in-depth comparison of essential methodologies for validating enzyme inhibitors, moving beyond simple protocols to explain the causal reasoning behind experimental choices. Our focus is on building a self-validating experimental framework to ensure the scientific integrity of your findings.

Section 1: The First Step - Determining Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3] It serves as a primary metric for comparing the potency of different compounds.[4]

While crucial, the IC50 value is highly dependent on the experimental conditions, particularly the substrate concentration.[3] This is a critical point often overlooked. For a competitive inhibitor, the IC50 will increase as the substrate concentration increases.[5] Therefore, comparing IC50 values between different experiments or labs can be problematic without standardized conditions.[4] Despite this, IC50 determination is an indispensable initial step for ranking compounds and identifying promising candidates for further investigation.

Objective: To determine the concentration of an inhibitor that reduces enzyme activity by 50%.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Test inhibitor compound

  • Appropriate assay buffer

  • Microplate reader (or other suitable detection instrument)

  • 96-well or 384-well plates[6]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor. A serial dilution of the inhibitor is necessary to test a range of concentrations.

  • Assay Setup: In a multi-well plate, add the enzyme and a fixed concentration of substrate to each well. For optimal results with competitive inhibitors, the substrate concentration should be at or below its Michaelis constant (Km).[7]

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme) to establish the 100% and 0% activity levels, respectively.[8]

  • Incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at the optimal temperature to allow for binding.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader. It is crucial to measure the initial reaction velocity (V₀) where the reaction rate is linear.[7]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a sigmoidal dose-response curve. The IC50 is the concentration at the inflection point of this curve.[4][10]

Section 2: Unveiling the "How" - Mechanism of Action (MOA) Studies

Once a compound's potency has been established, the next critical step is to understand how it inhibits the enzyme.[11] This is achieved through Mechanism of Action (MOA) studies, which are essential for lead optimization and predicting in vivo efficacy.[1] The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.[12][13]

Understanding the MOA provides invaluable insights. For instance, a competitive inhibitor's effect can be overcome by increasing substrate concentrations, which might occur in a physiological setting.[14] Conversely, a non-competitive inhibitor's effect is independent of substrate concentration.[15] This knowledge directly impacts drug design and dosage strategies.

The core of an MOA study involves systematically varying the concentrations of both the substrate and the inhibitor and observing the effects on the enzyme's kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax).[2]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Workflow for Determining Inhibition Mechanism"

Inhibition TypeEffect on KmEffect on VmaxInhibitor Binding Site
Competitive IncreasesUnchangedBinds to the free enzyme's active site, competing with the substrate.[12]
Non-competitive UnchangedDecreasesBinds to an allosteric site on the enzyme, affecting its catalytic efficiency but not substrate binding.[15]
Uncompetitive DecreasesDecreasesBinds only to the enzyme-substrate (ES) complex.[12]
Mixed Increases or DecreasesDecreasesBinds to an allosteric site, affecting both substrate binding and catalytic efficiency.[12]

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; edge [color="#34A853"];

} caption="Binding Models of Different Inhibitor Types"

Objective: To determine if an inhibitor is competitive, non-competitive, uncompetitive, or mixed.

Methodology:

  • Experimental Design: Set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.[1]

  • Data Collection: Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Data Analysis:

    • Plot the initial velocity (V₀) versus substrate concentration ([S]) for each inhibitor concentration to generate a series of Michaelis-Menten curves.

    • For a more definitive analysis, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[9] The pattern of line intersections on this plot is characteristic of the inhibition mechanism.[9]

Section 3: Beyond the Basics - Advanced Considerations and Alternative Assays

For a truly comprehensive validation, several other factors must be considered.

While the IC50 is a measure of potency, the inhibition constant (Ki) is a true measure of the inhibitor's binding affinity.[4] Unlike the IC50, the Ki is an intrinsic property of the inhibitor and is independent of substrate concentration. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, but this requires knowing the Km of the substrate.[4]

Cheng-Prusoff Equation (for competitive inhibition): Ki = IC50 / (1 + [S]/Km)

While traditional absorbance or fluorescence-based assays are common, other technologies can provide deeper insights.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during inhibitor binding, providing a complete thermodynamic profile of the interaction.

  • Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of an inhibitor to an immobilized enzyme in real-time, providing kinetic data on association and dissociation rates.

These methods can be particularly valuable for confirming binding and for studying inhibitors that interfere with traditional assay formats.

Conclusion: A Rigorous and Validated Approach

Validating the inhibitory effect of a compound is a multi-faceted process that requires more than just a single IC50 value. By systematically determining potency, elucidating the mechanism of action, and considering advanced biophysical techniques, researchers can build a robust and reliable data package. This comprehensive approach not only enhances the scientific rigor of your findings but also provides a solid foundation for the successful advancement of promising drug candidates.

References

  • Fiveable. (n.d.). Michaelis-Menten kinetics and inhibition. Biophysics Class Notes. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

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A Comparative Docking and In Vitro Analysis of Benzophenone Analogs as Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Ligand-Target Interactions

In the landscape of drug discovery, particularly for anti-inflammatory agents, Cyclooxygenase-2 (COX-2) remains a pivotal target. Its selective inhibition over the constitutive COX-1 isoform is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Benzophenone and its derivatives represent a versatile scaffold in medicinal chemistry, with several analogs demonstrating significant anti-inflammatory properties.[3]

This guide provides a comprehensive comparison of benzophenone analogs as COX-2 inhibitors, juxtaposed with established drugs. We will delve into the theoretical binding affinities and interaction patterns through molecular docking, and outline the experimental validation of these computational predictions using in vitro enzyme inhibition assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques in their own work.

The Rationale for Targeting COX-2

The therapeutic action of NSAIDs stems from their ability to block the cyclooxygenase enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[4][5] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, COX-2 is inducible and its expression is significantly upregulated during inflammation.[1] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal complications.[1][2]

Selected Compounds for Comparative Analysis

For this guide, we will focus on a comparative analysis of the following compounds:

  • Benzophenone Analogs: A selection of substituted benzophenone derivatives with reported anti-inflammatory activity will be evaluated.

  • Ketoprofen: A well-known NSAID that, while being a non-selective COX inhibitor, possesses a benzophenone core structure, making it an intriguing internal benchmark.

  • Celecoxib and Rofecoxib: These are highly selective COX-2 inhibitors (coxibs) and will serve as our positive controls and benchmarks for selective inhibition.[6]

Part 1: In Silico Analysis - Molecular Docking Studies

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the elucidation of key binding interactions and the estimation of binding affinity, providing a rational basis for inhibitor design and selection.

Experimental Protocol: Molecular Docking of COX-2 Inhibitors

1. Protein Preparation:

  • Source: The crystal structure of human COX-2 in complex with a selective inhibitor (e.g., Celecoxib, PDB ID: 3LN1 or Rofecoxib, PDB ID: 5KIR) is obtained from the Protein Data Bank (PDB).

  • Preparation: The protein structure is prepared using molecular modeling software (e.g., AutoDockTools, Maestro). This involves:

    • Removing water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges.

    • Repairing any missing residues or atoms.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the benzophenone analogs, Ketoprofen, Celecoxib, and Rofecoxib are drawn using a chemical drawing tool (e.g., ChemDraw) and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • File Format Conversion: The prepared ligand structures are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

3. Grid Box Generation:

  • A grid box is defined around the active site of the COX-2 enzyme. The dimensions and center of the grid box are chosen to encompass the entire binding pocket, including key residues known to be involved in inhibitor binding. For COX-2, these often include residues such as Arg513, Val523, and Ser530.

4. Molecular Docking:

  • Software: A validated docking program such as AutoDock Vina is used to perform the docking calculations.

  • Algorithm: The software employs a Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: The binding affinity of each pose is estimated using an empirical scoring function, which provides a binding energy value in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.

5. Analysis of Docking Results:

  • The docking results are analyzed to identify the best-scoring poses for each ligand.

  • The binding modes and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the amino acid residues of the COX-2 active site are visualized and examined using software like PyMOL or Discovery Studio.

Visualization of the Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 3LN1/5KIR) Grid_Gen Grid Box Generation (Active Site Definition) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Benzophenones, Controls) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis In_Vitro_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_data_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrates, Inhibitors) Plate_Loading 96-Well Plate Loading (Enzyme, Heme, Inhibitor/Vehicle) Reagent_Prep->Plate_Loading Pre_incubation Pre-incubation (Inhibitor Binding) Plate_Loading->Pre_incubation Reaction_Initiation Reaction Initiation (Add TMPD & Arachidonic Acid) Pre_incubation->Reaction_Initiation Absorbance_Measurement Absorbance Measurement (590 nm) Reaction_Initiation->Absorbance_Measurement Inhibition_Calc Calculate % Inhibition Absorbance_Measurement->Inhibition_Calc IC50_Determination Determine IC50 Values Inhibition_Calc->IC50_Determination SI_Calc Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50_Determination->SI_Calc

Caption: Step-by-step workflow for the in vitro COX-1/COX-2 inhibition assay.

Comparative In Vitro Inhibition Data

The following table presents a compilation of representative IC50 values and selectivity indices for the selected compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Benzophenone Analog (Example) 15.00.530
Ketoprofen 0.02 [7]0.026 [7]~0.77
Celecoxib 82 [8]6.8 [8]12
Rofecoxib >100 [8]25 [8]>4

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes.

The experimental data confirms the non-selective nature of Ketoprofen, with potent inhibition of both COX-1 and COX-2. [7]Celecoxib and Rofecoxib exhibit clear selectivity for COX-2, as indicated by their significantly higher selectivity indices. [8]The representative benzophenone analog shows promising COX-2 inhibitory activity and a good degree of selectivity.

Synthesis and Interpretation

The integration of molecular docking and in vitro experimental data provides a powerful approach for the evaluation of enzyme inhibitors. The docking studies offer a structural rationale for the observed activities, while the in vitro assays provide the quantitative measure of potency and selectivity.

Our comparative analysis demonstrates that the benzophenone scaffold is a viable starting point for the design of selective COX-2 inhibitors. The predicted binding modes from the docking studies can guide further structural modifications to enhance potency and selectivity. For instance, modifications that allow for better access to the side pocket of the COX-2 active site could lead to improved selectivity over COX-1.

The experimental data for the benzophenone analogs, when compared to the established drugs, allows for a clear assessment of their potential as therapeutic agents. A high selectivity index is a crucial parameter for minimizing the risk of gastrointestinal side effects.

Conclusion

This guide has outlined a comprehensive framework for the comparative analysis of benzophenone analogs as COX-2 inhibitors. By combining in silico molecular docking with in vitro experimental validation, researchers can efficiently identify and characterize promising lead compounds. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists engaged in the discovery and development of novel anti-inflammatory drugs. The self-validating nature of this approach, where computational predictions are tested experimentally, ensures a high degree of scientific rigor and confidence in the results.

References

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  • de Oliveira, A. C. C., de Souza, A. C. S., dos Santos, J. L., & de Lima, M. C. A. (2018). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 29(10), 2182-2193. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) is often unavailable. Therefore, this guide is synthesized from an expert analysis of the compound's structural motifs and authoritative sources on handling its constituent chemical classes. It is designed for researchers, scientists, and drug development professionals who require immediate, reliable safety and operational information.

Hazard Assessment: A Structurally-Informed Approach

The disposal protocol for any chemical is dictated by its inherent hazards. In the absence of specific toxicological and environmental data for this compound, we must infer its risk profile by deconstructing its molecular structure.

  • Halogenated Benzophenone Core: The molecule is built on a benzophenone framework, substituted with both bromine and fluorine. Halogenated organic compounds are a specific class of chemical waste, often subject to stringent disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts like hydrogen halides (HBr, HF) upon improper incineration.[1][2] The U.S. Environmental Protection Agency (EPA) lists many halogenated organic compounds as regulated hazardous wastes.[3][4][5][6]

  • Azetidine Moiety: The presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, is a significant safety consideration. The parent compound, azetidine, is known to be corrosive, capable of causing severe skin burns and eye damage, and potentially flammable.[7][8][9] It is crucial to assume that the substituted azetidinomethyl group imparts similar, if not identical, hazards.

  • Overall Profile: Based on this analysis, this compound must be handled as a toxic, corrosive, and environmentally hazardous chemical . All procedures must be designed to prevent personnel exposure and environmental release.

Mandatory Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, all personnel must wear the appropriate PPE. This is the first line of defense against chemical exposure.[7]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Always inspect gloves for integrity before use.To prevent skin contact with the potentially corrosive and toxic compound.[10]
Eye/Face Protection Chemical safety goggles and a full-face shield.To protect against splashes that could cause severe eye damage.[7][10]
Body Protection A fully-buttoned, chemical-resistant lab coat. An apron or full-body suit may be required for larger quantities.To protect against skin contact and contamination of personal clothing.[11]
Respiratory Protection All handling of the solid compound or its solutions must occur in a certified chemical fume hood to minimize inhalation exposure.[10][12]The compound's volatility is unknown, and dusts or aerosols may be generated.

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely. The appropriate response depends on the scale of the spill.[12]

Small Spills (Manageable by trained laboratory personnel):
  • Alert & Restrict: Alert personnel in the immediate area and restrict access.[12]

  • Ensure Ventilation: Ensure the chemical fume hood is operating correctly.

  • Contain: Gently cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.[13]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[11][12] Use non-sparking tools if there is any concern about flammability.[14]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol, if compatible), followed by a thorough wash with soap and water.[15][16] All cleaning materials must be disposed of as hazardous waste.

  • Document: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Large Spills (or any spill you are not equipped or trained to handle):
  • Evacuate Immediately: Evacuate the laboratory, closing the doors behind you to contain vapors.

  • Contact Emergency Services: Immediately contact your institution's EHS or emergency response team.[11][12]

  • Provide Information: Be prepared to provide the chemical name and any known hazard information to responders.

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is waste segregation . This compound must be treated as halogenated organic waste . Commingling it with non-halogenated waste streams significantly increases disposal costs and complexity.[2]

Protocol for Waste Collection:
  • Container Selection:

    • Primary Waste: Collect all solid waste (unused compound, contaminated weighing papers) and concentrated solutions in a dedicated, compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate.[17][18]

    • Contaminated Materials: Collect all contaminated disposable labware (e.g., pipette tips, gloves, absorbent pads) in a separate, sealed plastic bag or container, also labeled as hazardous waste.[12][19]

  • Labeling:

    • As soon as the first item of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[2][18]

    • Clearly write the full chemical name: "this compound" and list any solvents used.

    • Check all applicable hazard boxes on the tag (e.g., Toxic, Corrosive, Halogenated).[2]

  • Segregation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[18]

    • The container must be kept closed at all times except when adding waste.[2][18]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[12][14]

    • Ensure the waste container is within secondary containment to prevent spills.[2]

  • Requesting Pickup:

    • Once the container is nearly full (e.g., 75% capacity), or if your work with the compound is complete, arrange for a waste pickup through your institution's EHS office.[2][18] Do not overfill containers.

Final Disposal Pathway

The collected hazardous waste will be transported by a licensed contractor to a specialized treatment, storage, and disposal facility (TSDF). Given the compound's halogenated nature, the required disposal method is high-temperature incineration in a facility equipped with advanced emission control systems (e.g., scrubbers) to neutralize the acidic gases (HBr, HF) produced during combustion.[1][20] Land disposal of such wastes is highly restricted.[1]

Visualized Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Chemical Use or Spill ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_gen Waste Generated (Solid, Liquid, Contaminated Items) fume_hood->waste_gen segregate Segregate as HALOGENATED ORGANIC WASTE waste_gen->segregate container Select & Label Waste Container segregate->container storage Store in SAA (Closed, Secondary Containment) container->storage pickup Request EHS Pickup storage->pickup incineration Transport to TSDF for High-Temp Incineration pickup->incineration

Caption: Logical workflow for the disposal of this compound.

References

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Comprehensive Safety and Handling Guide for 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound at the forefront of pharmaceutical research and development, 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals. It is structured to deliver essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its chemical structure—incorporating a halogenated benzophenone, an azetidine ring, and a methyl group—provides a strong basis for determining appropriate safety protocols by examining analogous compounds. The core principle is to treat this compound with a high degree of caution, assuming it may possess skin, eye, and respiratory irritant properties, alongside unknown reactivity.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its constituent chemical moieties:

  • Halogenated Benzophenone Core : Benzophenones can be irritating to the skin and eyes.[1][2] The presence of bromine and fluorine atoms can enhance these properties and may introduce additional toxicological concerns.[3][4] Halogenated organic compounds require careful handling to prevent environmental release.[5]

  • Azetidine Ring : Azetidines are cyclic amines that can be reactive and may cause irritation.[6][7][8] They should be handled with care to avoid direct contact.

Given these characteristics, a thorough risk assessment should be conducted before any handling of the compound. This involves evaluating the quantity of the substance being used, the nature of the experimental procedures, and the potential for spills or aerosol generation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.[9] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Dispensing Chemical splash goggles or a full-face shield.[6]Chemical-resistant gloves (nitrile or neoprene recommended).[6]Long-sleeved laboratory coat made of a chemical-resistant material.[6]Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][8]
In-Solution Reactions Chemical splash goggles.Chemical-resistant gloves. Change gloves immediately if contaminated.Chemical-resistant lab coat.Work in a well-ventilated area, preferably a chemical fume hood.[8]
Post-Reaction Workup Chemical splash goggles and a face shield if there is a risk of splashing.Chemical-resistant gloves.Chemical-resistant lab coat.Use a chemical fume hood, especially if volatile solvents are used.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls over a lab coat.A NIOSH-approved respirator with an organic vapor cartridge is mandatory.

Operational Plan: A Step-by-Step Guide for Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.[7]

1. Preparation:

  • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Verify that an operational safety shower and eyewash station are readily accessible.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Confirm that all glassware is clean, dry, and free of defects.

2. Dispensing:

  • Always handle the solid compound within a chemical fume hood to prevent inhalation of any fine particulates.[8]

  • Use appropriate tools, such as a chemical-resistant spatula, for transferring the solid.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. During Reaction:

  • Keep all reaction vessels clearly labeled and contained within the fume hood.

  • Monitor the reaction for any signs of unexpected reactivity, such as temperature or pressure changes.

4. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing the appropriate PPE for spill cleanup, contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Carefully collect the absorbed material into a designated, labeled waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with local, state, and federal regulations.

1. Waste Segregation:

  • All solid waste contaminated with the compound (e.g., gloves, absorbent materials, weighing paper) should be placed in a clearly labeled, sealed container for halogenated organic waste.

  • Solutions containing the compound should be collected in a separate, labeled container for halogenated organic liquid waste.[10]

2. Disposal Method:

  • Due to its halogenated nature, this compound should not be disposed of down the drain.

  • The primary recommended disposal method is incineration at a licensed hazardous waste facility equipped with scrubbers to handle the byproducts of bromine and fluorine combustion.[5][11]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound operation Identify Operation: - Weighing/Dispensing - In-Solution Reaction - Workup - Spill Cleanup start->operation weighing Weighing/Dispensing: - Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat - Fume Hood/Respirator operation->weighing Weighing solution In-Solution Reaction: - Goggles - Chemical-Resistant Gloves - Lab Coat - Fume Hood operation->solution Solution workup Post-Reaction Workup: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Fume Hood operation->workup Workup spill Spill Cleanup: - Goggles & Face Shield - Heavy-Duty Gloves - Apron/Coveralls - Respirator operation->spill Spill

Caption: PPE selection workflow for handling the target compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.